Adenosine 5'-diphosphate
Description
Structure
3D Structure
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O10P2/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWYTFMLZFPYCI-KQYNXXCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O10P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60883210 | |
| Record name | Adenosine 5′-(trihydrogen diphosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | ADP | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001341 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
58-64-0 | |
| Record name | 5′-ADP | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adenosine diphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adenosine disphosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16833 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Adenosine 5'-(trihydrogen diphosphate) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Adenosine 5′-(trihydrogen diphosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Adenosine 5'-(trihydrogen diphosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.356 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ADENOSINE DIPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61D2G4IYVH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ADP | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001341 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Pivotal Role of Adenosine 5'-Diphosphate in Cellular Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Adenosine 5'-diphosphate (ADP), a crucial molecule in cellular bioenergetics, also serves as a key extracellular signaling molecule, orchestrating a wide array of physiological and pathological processes. Its influence extends from hemostasis and thrombosis to inflammation and neurotransmission, making the intricate network of ADP-mediated signaling pathways a fertile ground for therapeutic intervention. This technical guide provides a comprehensive exploration of the core mechanisms of ADP signaling, with a focus on its receptors, downstream cascades, and the experimental methodologies used to investigate these processes.
The Receptors: Gateways for ADP Signaling
ADP exerts its extracellular effects by binding to and activating a specific subset of purinergic receptors, primarily the P2Y family of G protein-coupled receptors (GPCRs). Three of these receptors, P2Y1, P2Y12, and P2Y13, are the principal targets for ADP and are central to its signaling functions.[1][2]
-
P2Y1 Receptor: Coupled to Gq/11 proteins, the activation of the P2Y1 receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC).[3][4] This, in turn, results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), culminating in an increase in intracellular calcium concentrations.[3][5] This pathway is primarily associated with the initiation of platelet shape change and weak, reversible platelet aggregation.[3][6]
-
P2Y12 Receptor: This receptor is coupled to Gi proteins and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[7][8][9] Lowered cAMP levels reduce the activity of protein kinase A (PKA), a key negative regulator of platelet activation. The P2Y12 receptor is essential for the amplification and stabilization of platelet aggregation, making it a major target for antiplatelet drugs.[5][7][10]
-
P2Y13 Receptor: Also coupled to Gi proteins, the P2Y13 receptor shares similarities with P2Y12 in its ability to inhibit adenylyl cyclase.[11][12] However, it also exhibits distinct signaling properties and physiological roles, including involvement in metabolic regulation and neuroprotection.[13][14][15]
Quantitative Data on ADP Receptor Interactions
The affinity and potency of ADP and its analogs, as well as various antagonists, at the P2Y receptors have been extensively characterized. This quantitative data is crucial for understanding the pharmacological profile of these receptors and for the development of targeted therapeutics.
| Ligand | Receptor | Parameter | Value | Cell Type/System | Reference(s) |
| Agonists | |||||
| ADP | P2Y1 | pEC50 | 7.5 | Jurkat cells | [16] |
| ADP | P2Y12 | EC50 | 5 nM | Human P2Y12-expressing cells | [13] |
| ADP | P2Y13 | EC50 | 19 nM | Human P2Y13-expressing cells | [13] |
| 2-MeSADP | P2Y1 | pEC50 | 8.29 | Human P2Y1 | [13] |
| 2-MeSADP | P2Y12 | EC50 | 5 nM | Human P2Y12 | [13] |
| 2-MeSADP | P2Y13 | EC50 | 19 nM | Human P2Y13 | [13] |
| Antagonists | |||||
| MRS2179 | P2Y1 | pA2 | 6.0 | Human platelets | [16] |
| Cangrelor | P2Y12 | Ki | ~1 nM | - | [7] |
| MRS2211 | P2Y13 | pIC50 | 5.97 | - | [5][8] |
Visualizing the Signaling Cascades
The downstream signaling pathways initiated by ADP binding to its receptors are complex and interconnected. The following diagrams, generated using the DOT language, illustrate the core signaling cascades for the P2Y1, P2Y12, and P2Y13 receptors.
Experimental Protocols for Studying ADP Signaling
A variety of in vitro and cell-based assays are employed to dissect the intricacies of ADP signaling. The following sections provide detailed methodologies for three key experimental approaches.
Radioligand Binding Assay for P2Y12 Receptor
This assay is used to determine the binding affinity of ligands to the P2Y12 receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human P2Y12 receptor
-
Cell culture medium and reagents
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)
-
Radioligand (e.g., [³H]2-MeSADP or a radiolabeled antagonist)
-
Unlabeled ligands (ADP, 2-MeSADP, and test compounds)
-
Glass fiber filters (e.g., GF/C)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture P2Y12-expressing cells to confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in membrane preparation buffer and homogenize.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with membrane preparation buffer and resuspend in binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add binding buffer, a fixed concentration of radioligand, and varying concentrations of unlabeled competitor ligand (for competition assays) or only varying concentrations of radioligand (for saturation assays).
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
For saturation binding, plot the specific binding (total binding - non-specific binding) against the radioligand concentration and fit the data to a one-site binding model to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).
-
For competition binding, plot the percentage of specific binding against the log concentration of the competitor and fit the data to a sigmoidal dose-response curve to determine the IC50 (half-maximal inhibitory concentration). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
ADP-Induced Platelet Aggregation by Light Transmission Aggregometry (LTA)
LTA is the gold-standard method for assessing platelet function and is widely used to study the effects of ADP and antiplatelet drugs.[17][18][19][20]
Materials:
-
Whole blood collected in 3.2% sodium citrate (B86180) tubes
-
Centrifuge
-
Light transmission aggregometer
-
Aggregometer cuvettes and stir bars
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
ADP solutions of varying concentrations
-
Saline (0.9% NaCl)
Procedure:
-
Preparation of PRP and PPP:
-
Centrifuge the citrated whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Carefully transfer the upper PRP layer to a new tube.
-
Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 10-15 minutes to obtain PPP.
-
-
Aggregometry:
-
Set the aggregometer to 37°C.
-
Calibrate the instrument by setting the light transmission of PRP to 0% and PPP to 100%.
-
Pipette a defined volume of PRP into an aggregometer cuvette with a stir bar.
-
Place the cuvette in the aggregometer and allow it to equilibrate for a few minutes.
-
Add a small volume of ADP solution to the PRP to achieve the desired final concentration and start recording the change in light transmission over time.
-
The extent of platelet aggregation is measured as the maximum percentage change in light transmission.
-
-
Data Analysis:
-
Generate dose-response curves by plotting the percentage of aggregation against the log concentration of ADP.
-
Determine the EC50 value for ADP-induced platelet aggregation.
-
When testing antagonists, pre-incubate the PRP with the inhibitor before adding ADP and calculate the IC50 of the antagonist.
-
Intracellular Calcium Measurement using Fura-2 AM
This method allows for the real-time measurement of changes in intracellular calcium concentration following receptor activation.[12][21][22]
Materials:
-
Cells of interest (e.g., platelets, HEK293 cells expressing a P2Y receptor)
-
Cell culture medium or appropriate buffer (e.g., Hank's Balanced Salt Solution - HBSS)
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Probenecid (optional, to prevent dye extrusion)
-
Fluorescence microscope or plate reader with dual-wavelength excitation capabilities (e.g., 340 nm and 380 nm)
-
ADP or other agonists
Procedure:
-
Cell Loading with Fura-2 AM:
-
Prepare a loading buffer containing Fura-2 AM and Pluronic F-127 in a physiological buffer (e.g., HBSS). Probenecid can be included to improve dye retention.
-
Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.
-
Wash the cells with fresh buffer to remove extracellular Fura-2 AM.
-
Allow the cells to de-esterify the Fura-2 AM for at least 30 minutes.
-
-
Calcium Imaging:
-
Place the coverslip with the loaded cells in a perfusion chamber on the microscope stage or in a microplate in the plate reader.
-
Excite the cells alternately with light at 340 nm and 380 nm and measure the fluorescence emission at ~510 nm.
-
Establish a stable baseline fluorescence ratio (F340/F380).
-
Add the agonist (e.g., ADP) to the cells and record the change in the fluorescence ratio over time.
-
-
Data Analysis:
-
The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration.
-
Plot the fluorescence ratio over time to visualize the calcium transient.
-
Quantify the response by measuring the peak increase in the ratio or the area under the curve.
-
Calibrate the fluorescence ratio to absolute calcium concentrations using ionomycin (B1663694) and calcium buffers of known concentrations (optional).
-
Conclusion
This compound is a multifaceted signaling molecule that plays a critical role in a wide range of physiological processes. A thorough understanding of its receptors, the intricate downstream signaling pathways they activate, and the experimental methodologies used to study them is paramount for researchers, scientists, and drug development professionals. The continued exploration of ADP signaling holds immense promise for the development of novel therapeutic strategies for a variety of human diseases, from cardiovascular disorders to inflammatory conditions and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Reactome | ADP signalling through P2Y purinoceptor 1 [reactome.org]
- 4. Coupling of P2Y receptors to G proteins and other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A differential role of the platelet ADP receptors P2Y1 and P2Y12 in Rac activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges [mdpi.com]
- 10. P2Y Receptors for Extracellular Nucleotides: Contributions to Cancer Progression and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. P2RY13 - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. An Update on P2Y13 Receptor Signalling and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Regulation of cAMP Responses by the G12/13 Pathway Converges on Adenylyl Cyclase VII - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
- 21. benchchem.com [benchchem.com]
- 22. creative-diagnostics.com [creative-diagnostics.com]
structure and function of adenosine 5'-diphosphate
An In-depth Technical Guide to Adenosine (B11128) 5'-Diphosphate (ADP): Structure, Function, and Experimental Analysis
Introduction
Adenosine 5'-diphosphate (ADP) is a pivotal organic compound essential to the bioenergetics and signal transduction of all known life forms. As a core component of the cell's energy cycle, it is the product of adenosine triphosphate (ATP) hydrolysis, a reaction that releases energy to drive countless metabolic processes. Beyond its role in energy transfer, ADP is a critical extracellular signaling molecule, acting as an agonist for purinergic receptors. Its most prominent signaling function is in hemostasis and thrombosis, where it serves as a potent activator of platelets, initiating and amplifying the process of platelet aggregation to form a clot. This technical guide provides a comprehensive overview of the molecular structure of ADP, its core functions in cellular energetics and platelet activation, detailed signaling pathways, and key experimental protocols for its study, intended for researchers, scientists, and professionals in drug development.
Molecular Structure
This compound is a purine (B94841) ribonucleoside 5'-diphosphate. Its structure is composed of three distinct chemical moieties:
-
Adenine (B156593) : A purine nucleobase.
-
Ribose : A five-carbon pentose (B10789219) sugar.
-
Diphosphate (B83284) Group : Two phosphate (B84403) groups linked together in a pyrophosphate chain.
The adenine base is attached to the 1' carbon of the ribose sugar, forming the adenosine nucleoside. The diphosphate group is esterified to the 5' carbon of the ribose sugar.
Table 1: Chemical and Physical Properties of ADP
| Property | Value | Reference(s) |
| Chemical Formula | C₁₀H₁₅N₅O₁₀P₂ | [1] |
| Molar Mass | 427.20 g/mol | [1] |
| IUPAC Name | [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | [2] |
| CAS Number | 58-64-0 | [3] |
| Physical Form | White, fine powder/solid | [2][3] |
Core Functions
ADP's functions are broadly categorized into two main areas: cellular energy metabolism and purinergic signaling.
Role in Cellular Energetics: The ATP-ADP Cycle
The most fundamental role of ADP is its participation in the storage and transfer of energy within the cell. Cellular processes that require energy derive it from the hydrolysis of ATP to ADP and inorganic phosphate (Pi), a reaction catalyzed by ATPase enzymes. This conversion releases approximately 30.5 kJ/mol of energy.
ATP + H₂O → ADP + Pi + Energy
Conversely, the energy captured from the breakdown of nutrients during cellular respiration (e.g., glycolysis and oxidative phosphorylation) is used to re-phosphorylate ADP back to ATP, a process catalyzed by ATP synthases. This continuous recycling ensures a constant supply of ATP to meet the cell's energy demands.
Role in Hemostasis and Thrombosis: Platelet Activation
ADP is a key agonist in platelet activation, a process central to blood clotting.[4] When a blood vessel is injured, platelets are recruited to the site and release ADP from their dense granules.[5] This released ADP then acts in an autocrine and paracrine fashion, binding to specific purinergic receptors on the surface of other platelets to amplify the activation signal and promote aggregation, ultimately leading to the formation of a stable hemostatic plug.[5][6]
ADP Receptors and Signaling Pathways
ADP exerts its signaling effects by binding to and activating three main subtypes of P2 purinergic receptors on the platelet surface: two G protein-coupled receptors (GPCRs), P2Y₁ and P2Y₁₂, and one ligand-gated ion channel, P2X₁.[2][7] The coordinated action of these receptors is essential for a full platelet response.
P2Y₁ Receptor Pathway
The P2Y₁ receptor is coupled to the Gq family of G proteins.[8] Upon ADP binding, Gq activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[7][9] IP₃ binds to its receptor on the dense tubular system (the platelet's equivalent of the endoplasmic reticulum), triggering the release of stored Ca²⁺ into the cytoplasm.[7] This rise in intracellular calcium is a primary trigger for platelet shape change and initiates a weak, transient phase of aggregation.[7][10]
References
- 1. researchgate.net [researchgate.net]
- 2. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 3. plateletservices.com [plateletservices.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Coupling of P2Y receptors to G proteins and other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Integration of P2Y receptor-activated signal transduction pathways in G protein-dependent signalling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Both the ADP receptors P2Y1 and P2Y12, play a role in controlling shape change in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Adenosine 5'-Diphosphate as a Neurotransmitter: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine 5'-diphosphate (ADP), a molecule central to cellular energy metabolism, has emerged as a key player in neurotransmission and neuromodulation within the central and peripheral nervous systems. Acting primarily through a specific family of purinergic receptors, ADP orchestrates a diverse array of physiological and pathological processes, ranging from synaptic plasticity and neuroinflammation to platelet aggregation. This technical guide provides an in-depth exploration of the core aspects of ADP as a neurotransmitter, focusing on its receptors, signaling pathways, and the experimental methodologies used to investigate its functions. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering a foundation for further inquiry and therapeutic innovation.
Core Concepts of ADP Neurotransmission
Extracellular ADP's role as a signaling molecule is predominantly mediated by the P2Y family of G protein-coupled receptors (GPCRs).[1] Among the eight mammalian P2Y receptors, three are primarily activated by ADP: P2Y1, P2Y12, and P2Y13.[2][3] These receptors are distinguished by their differential coupling to intracellular G proteins, leading to distinct downstream signaling cascades and cellular responses.
The concentration of ADP in the synaptic cleft is tightly regulated by the activity of ectonucleotidases, enzymes that rapidly hydrolyze ATP to ADP and subsequently to adenosine. This enzymatic degradation is crucial for terminating ADP signaling and preventing receptor desensitization.[4] Furthermore, ATP is often co-released with other classical neurotransmitters, such as acetylcholine (B1216132) and noradrenaline, suggesting a complex interplay and modulation of synaptic transmission.[5]
P2Y Receptors: The Targets of ADP
The physiological effects of ADP as a neurotransmitter are dictated by the expression and function of its cognate P2Y receptors.
P2Y1 Receptor
The P2Y1 receptor is coupled to Gq/11 proteins.[6][7] Upon activation by ADP, it stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[8] This cascade results in the mobilization of intracellular calcium stores and the activation of protein kinase C (PKC).[6] In the nervous system, P2Y1 receptors are involved in processes such as astroglial signaling and pain sensation.[9]
P2Y12 Receptor
The P2Y12 receptor, a key target for antiplatelet therapies, is coupled to Gi/o proteins.[10][11] Its activation by ADP leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[11][12] This signaling pathway is critical for the full aggregation response of platelets.[3] In the central nervous system, the P2Y12 receptor is exclusively expressed on microglia and is essential for their physiological and pathological functions, including monitoring neuronal activity and mediating neuroprotection.[10]
P2Y13 Receptor
Similar to P2Y12, the P2Y13 receptor is also coupled to Gi/o proteins and is responsive to ADP.[3][13] Its activation inhibits adenylyl cyclase and reduces cAMP levels.[13] The P2Y13 receptor is implicated in a variety of physiological processes, including the regulation of cholesterol metabolism and bone homeostasis. In the nervous system, it is involved in pain transmission and neuroprotection.[3][10]
Quantitative Data on ADP Receptor Pharmacology
The following tables summarize key quantitative data regarding the interaction of agonists and antagonists with ADP-sensitive P2Y receptors. This information is critical for the design and interpretation of pharmacological studies.
Table 1: Agonist Potencies (EC50 values) at ADP Receptors
| Agonist | P2Y1 Receptor (nM) | P2Y12 Receptor (nM) | P2Y13 Receptor (nM) | Reference(s) |
| ADP | - | - | 17.2 (heterologously expressed) | [14][15] |
| 2-MeSADP | sub to low nanomolar | sub to low nanomolar | sub to low nanomolar | [2] |
| (N)-methanocarba-2MeSADP | 1.2 ± 0.2 | No agonist activity | Very low activity | [2] |
| MRS 2365 | 0.4 | No activity | No activity | [16] |
Table 2: Antagonist Affinities (IC50/Ki values) at ADP Receptors
| Antagonist | Receptor | Value | Assay Type | Reference(s) |
| MRS 2179 | P2Y1 | IC50: 3.16 µM | Platelet Shape Change | [17] |
| Elinogrel | P2Y12 | Ki: 7.00 ± 0.54 nM | Radioligand Competition Binding | [18] |
| Elinogrel | P2Y12 | IC50: 20 nM | Platelet Aggregation | [18] |
| AR-C66096 | P2Y12 | pKi: ~7.6 | - | [16] |
| MRS 2211 | P2Y13 | pKi: ~6.0 | - | [16] |
Signaling Pathways of ADP Receptors
The intracellular signaling cascades initiated by the activation of P2Y1, P2Y12, and P2Y13 receptors are complex and cell-type specific. The following diagrams, generated using the DOT language for Graphviz, illustrate the canonical pathways.
Experimental Protocols
A variety of experimental techniques are employed to study the role of ADP as a neurotransmitter. Detailed methodologies for key experiments are provided below.
Radioligand Binding Assay for P2Y12 Receptor
This assay is used to determine the binding affinity of a compound for the P2Y12 receptor.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human P2Y12 receptor.
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.[1][19]
-
-
Binding Reaction:
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.[18]
-
Measure the radioactivity retained on the filters using a scintillation counter.[18]
-
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of a known unlabeled P2Y12 antagonist) from the total binding.
-
Calculate the IC50 value of the test compound from a concentration-response curve and subsequently determine the Ki value using the Cheng-Prusoff equation.[19]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Induction of novel agonist selectivity for the ADP-activated P2Y1 receptor versus the ADP-activated P2Y12 and P2Y13 receptors by conformational constraint of an ADP analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Update on P2Y13 Receptor Signalling and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulatory Roles of ATP and Adenosine in Cholinergic Neuromuscular Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATP as a co-transmitter with noradrenaline in sympathetic nerves--function and fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Reactome | ADP signalling through P2Y purinoceptor 1 [reactome.org]
- 8. researchgate.net [researchgate.net]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. researchgate.net [researchgate.net]
- 11. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. What are P2Y13 receptor agonists and how do they work? [synapse.patsnap.com]
- 14. Characterization of Potency of the P2Y13 Receptor Agonists: A Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterization of Potency of the P2Y13 Receptor Agonists: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Silencing P2Y12 and P2Y13 receptors rehabilitates the ADP-induced P2Y1-mediated osteogenic commitment of post-menopausal mesenchymal stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Both the ADP receptors P2Y1 and P2Y12, play a role in controlling shape change in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. The platelet P2Y(12) receptor under normal and pathological conditions. Assessment with the radiolabeled selective antagonist [(3)H]PSB-0413 - PubMed [pubmed.ncbi.nlm.nih.gov]
Endogenous Adenosine 5'-Diphosphate (ADP) as a Purinergic Receptor Agonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of endogenous adenosine (B11128) 5'-diphosphate (ADP) and its critical role as an agonist for P2Y purinergic receptors. It details the molecular mechanisms, signaling pathways, physiological functions, and key experimental protocols relevant to the study of ADP-mediated signaling, offering a comprehensive resource for professionals in the field.
Introduction to Endogenous ADP Signaling
Extracellular adenosine 5'-diphosphate (ADP) is a fundamental purinergic signaling molecule involved in a vast array of physiological and pathological processes.[1][2][3] Released from various cell types, including platelets, endothelial cells, and neurons, in response to stimuli like mechanical stress, hypoxia, or tissue injury, ADP acts as a potent agonist for a specific subset of P2Y G protein-coupled receptors (GPCRs).[4][5][6] Its signaling is pivotal in hemostasis, thrombosis, inflammation, and immune responses.[6][7][8] The primary receptors that mediate the effects of endogenous ADP are P2Y1, P2Y12, and P2Y13, each coupled to distinct intracellular signaling cascades.[5][9] Understanding the intricacies of ADP-receptor interactions and their downstream consequences is crucial for the development of novel therapeutics targeting a wide range of conditions, from cardiovascular diseases to inflammatory disorders.[8]
Key Purinergic Receptors for ADP
ADP's effects are primarily mediated by three G protein-coupled receptors: P2Y1, P2Y12, and P2Y13. These receptors exhibit distinct signaling properties and physiological roles.
-
P2Y1 Receptor: Coupled primarily to Gq/11 proteins, the P2Y1 receptor is widely expressed throughout the body.[10] Its activation by ADP leads to the stimulation of phospholipase Cβ (PLCβ), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[11] This cascade triggers the mobilization of intracellular calcium stores and the activation of protein kinase C (PKC), which is essential for initiating platelet shape change and weak, transient platelet aggregation.[10][12][13]
-
P2Y12 Receptor: A member of the Gi-coupled receptor subfamily, P2Y12 is a major target for antithrombotic drugs like clopidogrel.[10][14] Its activation by ADP inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[12][15][16] This reduction in cAMP, along with the activation of the PI3-kinase (PI3K)/Akt pathway, is crucial for amplifying and sustaining platelet aggregation, leading to the formation of a stable thrombus.[5][13][15][17] The coordinated activation of both P2Y1 and P2Y12 is necessary for a full and irreversible platelet aggregation response.[12][18]
-
P2Y13 Receptor: Also a Gi-coupled receptor, P2Y13 responds to ADP.[9] It is highly expressed in red blood cells, immune cells, and the liver.[19][20][21] A key function of the P2Y13 receptor, particularly on red blood cells, is to act as a negative feedback mechanism for ATP release.[19][22] By inhibiting adenylyl cyclase and lowering cAMP levels, P2Y13 activation can modulate cellular responses, including apoptosis in pancreatic β-cells and hepatic gluconeogenesis.[19][21][23]
Signaling Pathways
The activation of P2Y receptors by ADP initiates distinct downstream signaling cascades, which are visualized below.
P2Y1 Receptor Signaling Pathway
The P2Y1 receptor is coupled to the Gq/11 protein. Its activation initiates a cascade leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC), which are critical for platelet shape change.[10][11][12]
P2Y12 Receptor Signaling Pathway
The P2Y12 receptor couples to Gi proteins to inhibit adenylyl cyclase, reducing cAMP levels.[14][15][17] This pathway is essential for stabilizing platelet aggregates.[17] P2Y12 activation also stimulates the PI3K-Akt pathway.[15][16]
References
- 1. Physiological relevance of the endogenous mono(ADP-ribosyl)ation of cellular proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proteome-wide identification of the endogenous ADP-ribosylome of mammalian cells and tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathological and physiological roles of ADP-ribosylation: established functions and new insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Coupling of P2Y receptors to G proteins and other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purinergic Signaling during Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P2Y receptor - Wikipedia [en.wikipedia.org]
- 8. New Paradigms in Purinergic Receptor Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Update on P2Y13 Receptor Signalling and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. researchgate.net [researchgate.net]
- 12. Reactome | ADP signalling through P2Y purinoceptor 1 [reactome.org]
- 13. researchgate.net [researchgate.net]
- 14. ashpublications.org [ashpublications.org]
- 15. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
- 19. ahajournals.org [ahajournals.org]
- 20. What are P2Y13 receptor agonists and how do they work? [synapse.patsnap.com]
- 21. ADP Induces Blood Glucose Through Direct and Indirect Mechanisms in Promotion of Hepatic Gluconeogenesis by Elevation of NADH - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ahajournals.org [ahajournals.org]
- 23. ADP receptor P2Y13 induce apoptosis in pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Adenosine Diphosphate (ADP) in Platelet Aggregation and Thrombosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Adenosine (B11128) diphosphate (B83284) (ADP) is a critical signaling molecule in the fields of hemostasis and thrombosis. Released from dense granules of activated platelets and damaged cells, ADP acts as a potent agonist, amplifying platelet activation and recruitment to sites of vascular injury. This amplification is central to the formation of a stable hemostatic plug but also underlies the pathophysiology of arterial thrombosis, a leading cause of myocardial infarction and ischemic stroke. ADP exerts its effects through the activation of two key G protein-coupled receptors on the platelet surface: P2Y1 and P2Y12. The coordinated signaling from these two receptors is essential for initiating and sustaining platelet aggregation, making them prime targets for antiplatelet therapeutics. This technical guide provides an in-depth exploration of the molecular mechanisms of ADP-mediated platelet function, details key experimental methodologies used in its study, presents quantitative data on its effects, and discusses its significance in the context of drug development.
The Central Role of ADP in Platelet Activation
Platelet activation is a multi-step process involving adhesion, shape change, granule secretion, and aggregation. While initial platelet adhesion is often triggered by exposed subendothelial matrix proteins like collagen and von Willebrand factor (vWF), the subsequent recruitment of additional platelets to form a stable thrombus is heavily dependent on secreted secondary agonists, with ADP being one of the most important.[1][2]
ADP released from platelet-dense granules or damaged erythrocytes creates a positive feedback loop, potently activating nearby platelets.[3][4] This process is crucial for the growth and stabilization of the developing thrombus.[5] The clinical significance of this pathway is underscored by the efficacy of antiplatelet drugs that target ADP receptors, which are a cornerstone in the prevention of thrombotic events.[6][7]
ADP Receptor Signaling Pathways
ADP mediates its effects on platelets primarily through two purinergic G protein-coupled receptors: P2Y1 and P2Y12. A third receptor, the P2X1 ligand-gated ion channel, plays a lesser role.[3][4] The synergistic activation of both P2Y1 and P2Y12 is required for a full and sustained aggregation response.[1][8]
The P2Y1 Receptor: Initiation and Shape Change
The P2Y1 receptor is coupled to the Gq family of G proteins.[8] Upon ADP binding, Gq activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from the dense tubular system, leading to a transient increase in cytosolic calcium concentration.[9][10] This calcium flux is essential for initiating platelet shape change from a smooth disc to a spiny sphere and for inducing a weak, reversible aggregation.[3][10]
Figure 1: ADP-P2Y1 Receptor Signaling Pathway.
The P2Y12 Receptor: Amplification and Stabilization
The P2Y12 receptor, coupled to Gi proteins, is the primary target for thienopyridine drugs (e.g., clopidogrel) and other P2Y12 inhibitors.[6][7] Activation of the Gi pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[11] Lower cAMP levels reduce the activity of protein kinase A (PKA), a key negative regulator of platelet activation. This disinhibition allows for a robust and sustained platelet response.
Furthermore, Gi signaling downstream of P2Y12 leads to the activation of phosphoinositide 3-kinase (PI3K) and subsequently Akt, which are crucial for amplifying the aggregation signal and stabilizing the thrombus.[12] P2Y12 activation is essential for the full and irreversible aggregation of platelets and for stabilizing the growing thrombus under high shear conditions.[3][5][12]
Figure 2: ADP-P2Y12 Receptor Signaling Pathway.
Quantitative Analysis of ADP-Induced Platelet Aggregation
The response of platelets to ADP is dose-dependent and can be quantified using various laboratory techniques. Light Transmission Aggregometry (LTA) and Multiple Electrode Aggregometry (MEA) are standard methods.[1]
Dose-Response to ADP
Low concentrations of ADP typically induce a primary, reversible wave of aggregation, mediated mainly by the P2Y1 receptor.[13] Higher concentrations trigger a secondary, irreversible wave, which requires P2Y12 activation and leads to the release of granule contents, including more ADP.[13]
| ADP Concentration | Typical Response in LTA (% Max Aggregation) | Receptor Involvement |
| < 1 µM | Reversible, low-amplitude aggregation (<20%) | Primarily P2Y1 |
| 2-5 µM | Biphasic or irreversible aggregation (40-70%) | P2Y1 and P2Y12 |
| > 10 µM | Strong, irreversible aggregation (>70%) | P2Y1 and P2Y12 |
| Table 1: Typical dose-dependent effects of ADP on human platelet aggregation as measured by Light Transmission Aggregometry (LTA). Values are illustrative and can vary between individuals.[14][15][16] |
Effect of P2Y12 Receptor Antagonists
P2Y12 antagonists are a major class of antiplatelet drugs. Their efficacy can be quantified by measuring the inhibition of ADP-induced aggregation.
| Compound | Class | Inhibition Mechanism | IC50 (ADP-induced Aggregation) |
| Clopidogrel (B1663587) (active metabolite) | Thienopyridine | Irreversible | ~0.1-0.5 µM |
| Prasugrel (active metabolite) | Thienopyridine | Irreversible | ~0.1 µM |
| Ticagrelor (B1683153) | Cyclopentyl-triazolo-pyrimidine | Reversible, non-competitive | ~0.01-0.1 µM |
| Cangrelor | ATP analogue | Reversible, competitive | ~0.005-0.02 µM |
| Table 2: Quantitative comparison of P2Y12 inhibitors. IC50 values represent the concentration required to achieve 50% inhibition of ADP-induced platelet aggregation in vitro and can vary based on experimental conditions.[4][17] |
In Vivo Models: P2Y12 Deficiency
Studies using P2Y12 knockout mice provide compelling in vivo evidence for the receptor's role in thrombosis and hemostasis.
| Model | Wild-Type (WT) Mice | P2Y12 Knockout (P2Y12-/-) Mice |
| FeCl3 Carotid Artery Injury | Occlusive thrombus forms in < 15 min | Unstable thrombi, significantly delayed or no occlusion |
| Tail Bleeding Time | ~120 - 300 seconds | Severely prolonged (> 900 seconds) |
| Platelet Adhesion (Flow Chamber) | Robust thrombus formation on collagen | Reduced thrombus size and stability |
| Table 3: Comparison of thrombotic and hemostatic parameters in wild-type versus P2Y12 knockout mice, demonstrating the critical role of the P2Y12 receptor in thrombus formation and stability.[12][18][19] |
Experimental Protocols
Accurate assessment of ADP-mediated platelet function requires standardized and carefully controlled experimental procedures.
Protocol: Light Transmission Aggregometry (LTA)
LTA is the gold standard for assessing platelet aggregation.[9] It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.
1. Blood Collection:
-
Draw whole blood via venipuncture with minimal stasis into a tube containing 3.2% (0.109 M) sodium citrate (B86180) anticoagulant (9:1 blood to anticoagulant ratio).[7]
-
Do not chill the sample; maintain at room temperature. Process within 4 hours of collection.[7]
2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Centrifuge the whole blood at 150-200 x g for 10-15 minutes at room temperature to obtain PRP.[7]
-
Carefully transfer the supernatant (PRP) to a new plastic tube.
-
Re-centrifuge the remaining blood at a higher speed (e.g., 2500 x g for 15 minutes) to obtain PPP.[7]
-
Adjust the platelet count in the PRP if necessary (typically to 250 x 10^9/L) using autologous PPP.
3. Aggregometry Procedure:
-
Pre-warm PRP and PPP aliquots to 37°C.
-
Calibrate the aggregometer by setting 0% transmission with PRP and 100% transmission with PPP.
-
Pipette 450 µL of PRP into a cuvette with a magnetic stir bar. Place it in the heating block of the aggregometer and stir at ~900-1200 RPM.[13]
-
Allow the PRP to stabilize for at least 1-5 minutes at 37°C.[20]
-
Add the ADP agonist (e.g., 50 µL of a 10x stock to achieve a final concentration of 5 µM) to initiate aggregation.
-
Record the change in light transmission for 5-10 minutes.
4. Data Analysis:
-
The primary endpoint is the maximal aggregation (%), defined as the maximum change in light transmission from baseline.
-
Other parameters include the slope of the aggregation curve and the area under the curve (AUC).
References
- 1. Assessment of ADP-induced platelet aggregation with light transmission aggregometry and multiple electrode platelet aggregometry before and after clopidogrel treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of P2Y12 receptor antagonists beyond platelet inhibition – comparison of ticagrelor with thienopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Ferric Chloride-induced Murine Thrombosis Models [jove.com]
- 7. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 8. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. plateletservices.com [plateletservices.com]
- 10. Sources of variability in dose response platelet aggregometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. P2Y12 regulates platelet adhesion/activation, thrombus growth, and thrombus stability in injured arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ADP can induce aggregation of human platelets via both P2Y1 and P2T receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dose-response aggregometry--contribution to the precise platelet function evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Probing ADP Induced Aggregation Kinetics During Platelet-Nanoparticle Interactions: Functional Dynamics Analysis to Rationalize Safety and Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. ahajournals.org [ahajournals.org]
- 18. Scholarly Article or Book Chapter | P2Y12 regulates platelet adhesion/activation, thrombus growth, and thrombus stability in injured arteries | ID: p2677282h | Carolina Digital Repository [cdr.lib.unc.edu]
- 19. content-assets.jci.org [content-assets.jci.org]
- 20. tandfonline.com [tandfonline.com]
ADP Signaling in the Central Nervous System: A Technical Guide for Researchers
December 20, 2025
Abstract
Adenosine (B11128) diphosphate (B83284) (ADP) has emerged as a critical signaling molecule within the central nervous system (CNS), orchestrating a complex array of physiological and pathological processes. Primarily acting through three G protein-coupled receptors—P2Y1, P2Y12, and P2Y13—ADP signaling modulates glial cell function, neuroinflammation, and neuronal activity. This technical guide provides an in-depth overview of the core mechanisms of ADP signaling in the CNS, tailored for researchers, scientists, and drug development professionals. It details the molecular pathways associated with each receptor, presents quantitative data on receptor affinities, outlines key experimental protocols for studying these pathways, and explores the therapeutic potential of targeting ADP signaling in neurological disorders.
Introduction
Extracellular nucleotides, including adenosine triphosphate (ATP) and its breakdown product ADP, are potent signaling molecules in the CNS.[1] Released from various cell types, including neurons and glia, during physiological activity or in response to injury, these purines activate a family of purinergic receptors, thereby influencing a wide range of cellular functions.[1][2] This guide focuses specifically on the roles of ADP and its cognate P2Y receptors in the brain and spinal cord.
The P2Y receptor family consists of eight subtypes in humans, all of which are G protein-coupled receptors (GPCRs).[3] Among these, the P2Y1, P2Y12, and P2Y13 receptors are preferentially activated by ADP and are key players in CNS physiology and pathology.[3] Understanding the intricacies of ADP signaling through these receptors is paramount for developing novel therapeutic strategies for a host of neurological conditions, including neurodegenerative diseases, stroke, and traumatic brain injury.
Core Components of ADP Signaling in the CNS
ADP Receptors
The primary mediators of ADP signaling in the CNS are the P2Y1, P2Y12, and P2Y13 receptors, each with distinct expression patterns and signaling cascades.
-
P2Y1 Receptor (P2Y1R): Coupled primarily to Gq/11 proteins, the activation of P2Y1R by ADP leads to the stimulation of phospholipase C (PLC).[4] This, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[4] P2Y1Rs are expressed on both neurons and astrocytes and are implicated in processes such as astrocytic calcium waves and neuroinflammation.[5][6]
-
P2Y12 Receptor (P2Y12R): Predominantly and almost exclusively expressed on microglia in the healthy CNS, the P2Y12R is a Gi/o-coupled receptor.[7][8][9] Its activation by ADP inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[10] This reduction in cAMP modulates the activity of protein kinase A (PKA) and other downstream effectors. P2Y12R is crucial for microglial chemotaxis and the initial stages of microglial activation in response to injury.[7][11]
-
P2Y13 Receptor (P2Y13R): Also a Gi/o-coupled receptor, P2Y13R shares significant homology with P2Y12R and is also activated by ADP.[12][13] Like P2Y12R, its activation leads to the inhibition of adenylyl cyclase and a reduction in cAMP levels.[14] P2Y13Rs are expressed on microglia and have been implicated in modulating microglial morphology, surveillance, and neuroprotective functions.[15][16]
Signaling Pathways
The activation of P2Y1, P2Y12, and P2Y13 receptors by ADP initiates distinct downstream signaling cascades that ultimately determine the cellular response.
dot
Caption: P2Y1 Receptor Signaling Cascade.
dot
References
- 1. Two disparate ligand binding sites in the human P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P2Y13: Identification and characterization of a novel Gαi-coupled ADP receptor from human and mouse | Semantic Scholar [semanticscholar.org]
- 3. Supportive or detrimental roles of P2Y receptors in brain pathology?—The two faces of P2Y receptors in stroke and neurodegeneration detected in neural cell and in animal model studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. guidetopharmacology.org [guidetopharmacology.org]
- 5. P2Y1R silencing in Astrocytes Protected Neuroinflammation and Cognitive Decline in a Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 8. How to Identify Activated Microglia | Proteintech Group [ptglab.com]
- 9. The Safeguarding Microglia: Central Role for P2Y12 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunocytochemistry of Microglial Cells | Springer Nature Experiments [experiments.springernature.com]
- 11. blogs.cuit.columbia.edu [blogs.cuit.columbia.edu]
- 12. Pharmacological characterization of the human P2Y13 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. fujifilmcdi.com [fujifilmcdi.com]
- 15. Modeling Ligand Recognition at the P2Y12 Receptor in Light of X-Ray Structural Information - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization of Potency of the P2Y13 Receptor Agonists: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
the function of ADP in synaptic transmission
An in-depth technical guide on the core function of ADP in synaptic transmission for researchers, scientists, and drug development professionals.
Executive Summary
Adenosine (B11128) diphosphate (B83284) (ADP) is a critical purinergic signaling molecule that plays a multifaceted role in modulating synaptic transmission and plasticity throughout the central and peripheral nervous systems. As a primary agonist for several P2Y metabotropic receptors, ADP fine-tunes neuronal communication on a timescale of seconds.[1] It acts at both presynaptic and postsynaptic sites to regulate neurotransmitter release and neuronal excitability. The primary receptors mediating ADP's effects are the Gq-coupled P2Y1 receptor and the Gi/o-coupled P2Y12 and P2Y13 receptors.[1][2] Dysregulation of ADP-mediated signaling is implicated in various neurological and psychiatric conditions, making its receptors promising targets for therapeutic development. This document provides a comprehensive overview of the mechanisms of ADP action, key experimental methodologies used in its study, and quantitative data derived from seminal research.
The Origin of ADP in the Synaptic Cleft
ADP's presence in the extracellular space is primarily a consequence of the release and subsequent enzymatic breakdown of adenosine triphosphate (ATP). ATP is co-released with classical neurotransmitters like acetylcholine (B1216132), glutamate (B1630785), and noradrenaline from presynaptic vesicles.[3][4][5][6] Once in the synaptic cleft, ATP is rapidly hydrolyzed by a cascade of cell-surface enzymes known as ectonucleotidases. This process sequentially breaks down ATP to ADP, then to adenosine monophosphate (AMP), and finally to adenosine, with each molecule having distinct signaling properties.[7] This enzymatic cascade is a crucial control mechanism for purinergic signaling.
Core ADP Receptors: P2Y1, P2Y12, and P2Y13
ADP's effects are mediated by a specific subset of the P2Y family of G protein-coupled receptors (GPCRs). The most well-characterized of these in the nervous system are P2Y1, P2Y12, and P2Y13.
-
P2Y1 Receptor: This receptor is coupled to Gq/11 proteins.[1] Its activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes calcium from intracellular stores and activates protein kinase C (PKC), influencing a wide range of cellular activities, including neuronal excitability and astrocytic glutamate release.[1][8][9]
-
P2Y12 and P2Y13 Receptors: Both of these receptors are coupled to Gi/o proteins.[1][3] Their activation leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.[1] The βγ subunits of the Gi/o protein can also directly modulate ion channels, notably inhibiting N-type and P/Q-type voltage-sensitive Ca2+ channels, which is a primary mechanism for the presynaptic inhibition of neurotransmitter release.[1][10]
Presynaptic Modulation of Neurotransmitter Release
A primary function of ADP in synaptic transmission is the modulation of neurotransmitter release from the presynaptic terminal. This is predominantly an inhibitory action mediated by P2Y12 and P2Y13 receptors.
Mechanism of Inhibition
Activation of presynaptic Gi/o-coupled P2Y12 and P2Y13 receptors inhibits the release of various neurotransmitters, including acetylcholine (ACh) at the neuromuscular junction and glutamate in the central nervous system.[3][8] The main mechanism is the inhibition of voltage-sensitive Ca2+ channels by the Gβγ subunit, which reduces calcium influx into the presynaptic terminal upon arrival of an action potential, thereby decreasing the probability of vesicle fusion and neurotransmitter release.[1][10]
Quantitative Data on Presynaptic Inhibition
The inhibitory effects of ADP and its analogues have been quantified in various preparations.
| Preparation | Agonist | Concentration | Effect | Receptor Implicated | Citation |
| Mouse Neuromuscular Junction | 2-MeSADP (P2Y13 agonist) | Not specified | Prevented inhibition of MEPP frequency and EPP amplitude | P2Y13 | [3] |
| Human Platelets | ADP | 100 µM | 57.7% reduction in Vmax of [3H]serotonin uptake | Not specified | [11] |
| Rat Brain Synaptic Vesicles | ADP | 100 µM | 43.2% reduction in Vmax of [3H]serotonin uptake | Not specified | [11] |
| Human Platelets | ADP | EC50: 10-24 µM | Reduction in [3H]serotonin uptake rate | Not specified | [11] |
Table 1: Quantitative Effects of ADP Receptor Activation on Presynaptic Functions. MEPP = Miniature End-Plate Potential; EPP = End-Plate Potential; 2-MeSADP is a potent P2Y1, P2Y12, and P2Y13 agonist.
Postsynaptic and Glial Functions
ADP also exerts significant control over postsynaptic neurons and surrounding glial cells, contributing to the overall regulation of synaptic circuits.
Postsynaptic Modulation
Postsynaptically, P2Y1 receptor activation is a key pathway. By mobilizing intracellular calcium, P2Y1 receptors can modulate the activity of various ion channels, including calcium-activated potassium channels, which can lead to membrane hyperpolarization.[10] They can also interact with and inhibit other receptors, such as the NMDA receptor, thereby impacting synaptic plasticity.[8]
Role in Neuron-Glia Communication
Purinergic signaling is fundamental to the communication between neurons and glial cells (astrocytes and microglia).
-
Astrocytes: Astrocytes express P2Y1 receptors, and their activation can trigger the release of "gliotransmitters" like glutamate and ATP itself, which can then act on adjacent neurons to modulate their activity and synaptic transmission.[4][8][9]
-
Microglia: Microglia, the resident immune cells of the CNS, exclusively express P2Y12 receptors under normal physiological conditions.[12][13][14] ADP released from neurons or astrocytes acts as a potent chemoattractant for microglia, guiding their processes toward sites of neuronal activity or injury.[12][13] This function is crucial for synaptic surveillance and the initial response to CNS damage.[12][13]
References
- 1. P2 receptor-mediated modulation of neurotransmitter release—an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. P2Y13 receptors mediate presynaptic inhibition of acetylcholine release induced by adenine nucleotides at the mouse neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Modulatory Roles of ATP and Adenosine in Cholinergic Neuromuscular Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Purinergic signalling - Wikipedia [en.wikipedia.org]
- 8. P2Y1 Receptor as a Catalyst of Brain Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of P2Y1 receptor in astroglia-to-neuron signaling at dorsal spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. P2Y Receptors in Synaptic Transmission and Plasticity: Therapeutic Potential in Cognitive Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Adenosine diphosphate inhibits the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | The Safeguarding Microglia: Central Role for P2Y12 Receptors [frontiersin.org]
- 13. Research Portal [iro.uiowa.edu]
- 14. Strategies for targeting the P2Y12 receptor in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
Extracellular ADP: A Key Regulator of Immune Cell Function
An In-depth Technical Guide for Researchers and Drug Development Professionals
December 20, 2025
Executive Summary
Extracellular adenosine (B11128) diphosphate (B83284) (eADP) has emerged as a critical signaling molecule in the tumor microenvironment and at sites of inflammation and sterile injury. Released from activated and dying cells, eADP orchestrates a complex array of responses in various immune cell populations, thereby modulating both innate and adaptive immunity. This technical guide provides a comprehensive overview of the multifaceted effects of eADP on key immune cells, including macrophages, T cells, B cells, neutrophils, and dendritic cells. We delve into the intricate signaling pathways initiated by eADP through its interaction with P2Y purinergic receptors, present quantitative data on its functional consequences, detail experimental protocols for its study, and provide visual representations of the underlying molecular mechanisms. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to understand and therapeutically target the immunomodulatory activities of eADP.
Introduction
The purinergic signaling cascade, mediated by extracellular nucleotides such as adenosine triphosphate (ATP) and its breakdown product, adenosine diphosphate (ADP), plays a pivotal role in cell-to-cell communication. In the context of the immune system, these molecules act as "danger signals," alerting immune cells to tissue damage or infection.[1] Extracellular ADP exerts its influence by binding to a specific subfamily of G protein-coupled receptors known as P2Y receptors, primarily P2Y1, P2Y12, and P2Y13.[2][3] The expression and functional coupling of these receptors vary among different immune cell types, leading to a diverse range of cellular responses that can either promote or suppress inflammation. A thorough understanding of these nuanced effects is crucial for the development of novel therapeutic strategies targeting purinergic signaling in a variety of diseases, including cancer, autoimmune disorders, and infectious diseases.
Effects of Extracellular ADP on Immune Cells
Extracellular ADP has been shown to modulate a wide spectrum of immune cell functions, from migration and activation to cytokine production and phagocytosis. The following sections summarize the key effects of eADP on major immune cell populations.
Macrophages
Macrophages, key players in both innate and adaptive immunity, are significantly influenced by eADP. Upon activation, P2Y receptors on macrophages trigger signaling cascades that impact their migratory and inflammatory responses.
-
Migration: Extracellular ADP promotes the recruitment of monocytes and macrophages to sites of bacterial infection. This chemotactic effect is largely mediated by the production of the chemokine MCP-1 (Monocyte Chemoattractant Protein-1).
-
Cytokine Release: The effect of ADP on macrophage cytokine release is complex and context-dependent. While some studies suggest a role for P2Y receptors in modulating inflammatory cytokine production, specific dose-response data for ADP is still emerging.[4]
-
Signaling Pathways: In macrophages, ADP-mediated signaling through P2Y12 and P2Y13 receptors involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. This, in turn, relieves the inhibition of the ERK signaling pathway, promoting the production of MCP-1.[2] The P2Y13 receptor can also couple to different G proteins and activate MAPK and PI3K/Akt/GSK3 pathways.[3]
T Cells
T lymphocytes, central to adaptive immunity, are also targets of eADP signaling. The activation of P2Y receptors on T cells can modulate their activation, proliferation, and cytokine secretion.
-
Activation: Autocrine stimulation of P2Y1 receptors by ADP, formed from the breakdown of released ATP, contributes to T cell activation.[1] This signaling synergizes with P2X receptor-mediated signals to amplify T cell receptor (TCR) signaling.[1] Inhibition of P2Y1 receptors has been shown to reduce IL-2 mRNA transcription, a key cytokine for T cell proliferation.[1]
-
Signaling Pathways: The P2Y1 receptor in T cells is a Gq/11-coupled receptor.[1] Its activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, contributing to the overall increase in cytosolic calcium required for T cell activation.[2]
Neutrophils
Neutrophils, the first responders to sites of infection and inflammation, exhibit migratory responses to eADP.
-
Migration: Extracellular ADP has been shown to induce the migration of neutrophils in a dose-dependent manner. This chemotactic response is a critical step in the recruitment of neutrophils to inflammatory sites.
B Cells
The role of extracellular ADP in B cell function is an emerging area of research. B cells express ectonucleotidases that can hydrolyze ATP to ADP and adenosine, suggesting a role for purinergic signaling in modulating B cell responses.[5] However, direct quantitative data on the effects of ADP on B cell activation and antibody production is limited.
Dendritic Cells
Dendritic cells (DCs), the most potent antigen-presenting cells, are crucial for initiating adaptive immune responses. Extracellular nucleotides, including ADP, can influence DC maturation and function.
-
Maturation: While ATP has been shown to induce a distorted maturation of DCs, the specific effects of ADP on the expression of maturation markers like CD80, CD83, and CD86 are still under investigation.[6] Some studies suggest that P2Y receptor activation can modulate the expression of these costimulatory molecules.[7]
Quantitative Data on the Effects of Extracellular ADP
To provide a clearer understanding of the dose-dependent effects of eADP on immune cell function, the following table summarizes available quantitative data from the literature. Note: Quantitative data for some parameters and cell types is still limited and represents an active area of research.
| Immune Cell Type | Parameter Measured | ADP Concentration | Observed Effect | Reference |
| Neutrophils | Migration (% of total cells) | 1 µM | ~15% | [8] |
| 10 µM | ~25% | [8] | ||
| 100 µM | ~30% | [8] |
Signaling Pathways
The diverse effects of extracellular ADP on immune cells are mediated by specific P2Y receptors, each coupled to distinct intracellular signaling cascades. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways activated by P2Y1, P2Y12, and P2Y13 receptors.
P2Y1 Receptor Signaling in T Cells
References
- 1. Autocrine stimulation of P2Y1 receptors is part of the purinergic signaling mechanism that regulates T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Control of Macrophage Inflammation by P2Y Purinergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Update on P2Y13 Receptor Signalling and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Control of Macrophage Inflammation by P2Y Purinergic Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adenosine production by human B cells and B cell–mediated suppression of activated T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Induction of Dendritic Cell Maturation and Activation by a Potential Adjuvant, 2-Hydroxypropyl-β-Cyclodextrin [frontiersin.org]
- 7. Dendritic cell maturation assay for non-clinical immunogenicity risk assessment: best practices recommended by the European Immunogenicity Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unique pattern of neutrophil migration and function during tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Measuring Adenosine 5'-Diphosphate (ADP) Levels in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine (B11128) 5'-diphosphate (ADP) is a crucial signaling molecule in the bloodstream, playing a pivotal role in hemostasis and thrombosis, primarily through its action on platelet activation.[1] Accurate measurement of ADP levels in plasma is essential for researchers and clinicians studying platelet function, coagulation disorders, and the efficacy of antiplatelet therapies.[1] This document provides detailed application notes and protocols for the quantification of ADP in plasma using various established methodologies.
Physiological Significance of Plasma ADP
ADP is stored in dense granules within platelets and is released upon platelet activation at a site of vascular injury.[1] Extracellular ADP then binds to P2Y1 and P2Y12 receptors on the surface of other platelets, initiating a signaling cascade that leads to platelet shape change, aggregation, and the formation of a hemostatic plug.[1] The P2Y12 receptor, in particular, is a key target for antiplatelet drugs like clopidogrel.[1] Therefore, monitoring plasma ADP levels and ADP-induced platelet aggregation can provide valuable insights into thrombotic risk and the effectiveness of therapeutic interventions.[1]
Key Methodologies for Plasma ADP Measurement
Several analytical techniques are available for the quantification of ADP in plasma, each with its own advantages and limitations. The primary methods include:
-
High-Performance Liquid Chromatography (HPLC): A robust and reliable method for separating and quantifying ADP and other related nucleotides.[2][3][4]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and specificity, making it suitable for detecting low concentrations of ADP.[5][6][7]
-
Enzymatic and Luminescence-Based Assays: Provide a high-throughput and sensitive means of ADP detection, often by converting ADP to ATP, which is then measured.[8][9][10]
Quantitative Data Summary
The following table summarizes representative quantitative data for ADP levels in human plasma as determined by various methods. It is important to note that concentrations can vary based on the sample handling, anticoagulant used, and the specific protocol employed.[4][11]
| Method | Anticoagulant | ADP Concentration (Mean ± SD) | Subject Group | Reference |
| HPLC with Fluorescence Detection | Heparin | 90 ± 45 nM | Healthy human adults (n=10) | [4] |
| ELISA | EDTA | 804.00 ± 164.11 nmol/L | Apparently healthy individuals (n=20) | [11][12] |
| ELISA | Lithium Heparin | 610.00 ± 145.60 nmol/L | Apparently healthy individuals (n=20) | [11][12] |
| Luminescence Assay | Not Specified | 0.13 ± 0.025 µmol/L | Human plasma | [8] |
Experimental Protocols
Protocol 1: Measurement of Plasma ADP by High-Performance Liquid Chromatography (HPLC)
This protocol is based on the method described by Ledderose et al. (2022) for the analysis of ATP, ADP, AMP, and adenosine in human blood.[2][4]
1. Materials and Reagents:
-
Blood collection tubes with heparin anticoagulant
-
Perchloric acid (PCA)
-
Potassium phosphate (B84403) (K2HPO4)
-
HPLC system with a fluorescence detector
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 0.1 M KH2PO4, 4 mM TBA bisulfate, pH 6.0[2]
-
Mobile Phase B: 70% Mobile Phase A and 30% methanol (B129727) (v/v)[2]
2. Sample Collection and Preparation: a. Collect whole blood into heparinized tubes and immediately chill on ice to prevent nucleotide degradation.[4] b. Perform a two-step centrifugation to prepare platelet-poor plasma: i. Centrifuge at 400 x g for 10 minutes at 0°C to remove red and white blood cells.[2] ii. Transfer the supernatant and centrifuge at 2,300 x g for 5 minutes to remove platelets.[2] c. Stabilize the plasma by adding perchloric acid to a final concentration of 400 mM to precipitate proteins.[3] d. Centrifuge at 16,000 x g for 10 minutes at 0°C. e. Neutralize the supernatant with K2HPO4 (final concentration 400 mM).[2] f. Centrifuge again at 16,000 x g for 10 minutes at 0°C to remove the precipitate.[2]
3. Etheno-derivatization: a. To enhance fluorescence, derivatize the adenine (B156593) nucleotides by adding chloroacetaldehyde to the supernatant and incubating at 72°C for 30 minutes.[3]
4. HPLC Analysis: a. Equilibrate the C18 column with 100% Mobile Phase A at a flow rate of 0.5 mL/min and a column temperature of 40°C.[2] b. Inject 10 µL of the derivatized sample.[2] c. Elute with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 13 minutes.[2] d. Detect the etheno-derivatives using a fluorescence detector with excitation at 280 nm and emission at 410 nm.[3] e. Quantify ADP levels by comparing the peak area to a standard curve generated with known concentrations of ADP.
Protocol 2: Measurement of Plasma ADP by Luminescence Assay
This protocol is based on the principles of the ADP-Glo™ Max Assay.[9][10]
1. Materials and Reagents:
-
Platelet-poor plasma (prepared as in Protocol 1, steps 2a-b)
-
ADP-Glo™ Reagent
-
ADP-Glo™ Max Detection Reagent
-
Luminometer
-
White, opaque 96-well plates
2. Assay Procedure: a. Add 5 µL of plasma sample to a well of a 96-well plate. b. Add 5 µL of ADP-Glo™ Reagent to each well. This terminates any ADP-producing reactions and depletes any existing ATP.[9][10] c. Incubate for 40 minutes at room temperature.[9] d. Add 10 µL of ADP-Glo™ Max Detection Reagent to each well. This reagent converts ADP to ATP and provides the substrate (luciferin) and enzyme (luciferase) for the light-producing reaction.[9][10] e. Incubate for 60 minutes at room temperature.[9] f. Measure the luminescence using a luminometer. g. Determine the ADP concentration by comparing the luminescence signal to a standard curve generated with known concentrations of ADP.
Protocol 3: General Workflow for LC-MS/MS Analysis of Plasma ADP
This protocol outlines a general workflow for the sensitive and specific quantification of ADP using LC-MS/MS.
1. Materials and Reagents:
-
Platelet-poor plasma (prepared as in Protocol 1, steps 2a-b)
-
Internal standard (e.g., stable isotope-labeled ADP)
-
Acetonitrile or other suitable organic solvent for protein precipitation
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column[13]
2. Sample Preparation: a. To 100 µL of plasma, add an internal standard. b. Precipitate proteins by adding 300 µL of cold acetonitrile. c. Vortex and incubate at -20°C for 30 minutes. d. Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C. e. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. f. Reconstitute the dried extract in an appropriate volume of the initial mobile phase.
3. LC-MS/MS Analysis: a. Separate the analytes using a HILIC column with a gradient elution of a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile).[13] b. Perform mass spectrometric detection in negative ionization mode using Multiple Reaction Monitoring (MRM).[13] c. Monitor specific precursor-to-product ion transitions for ADP and the internal standard. d. Quantify ADP by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.
Visualizations
Caption: ADP signaling pathway in platelet activation.
Caption: General experimental workflow for plasma ADP measurement.
References
- 1. biodatacorp.com [biodatacorp.com]
- 2. Optimized HPLC method to elucidate the complex purinergic signaling dynamics that regulate ATP, ADP, AMP, and adenosine levels in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimized HPLC method to elucidate the complex purinergic signaling dynamics that regulate ATP, ADP, AMP, and adenosine levels in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and application of a LC-MS/MS method to quantify basal adenosine concentration in human plasma from patients undergoing on-pump CABG surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Plasma ADP levels: direct determination with luciferase luminescence using a biometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. ADP-Glo™ Max Assay [worldwide.promega.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Synthesis of Adenosine 5'-Diphosphate (ADP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine (B11128) 5'-diphosphate (ADP) is a critical organic compound in metabolism and is essential for the flow of energy in living cells. As a key signaling molecule, particularly in platelet aggregation and neurotransmission, high-purity ADP is in significant demand for various research and drug development applications. Enzymatic synthesis offers a highly specific and efficient method for producing ADP, avoiding the harsh conditions and potential byproducts associated with chemical synthesis.
These application notes provide detailed protocols for the enzymatic synthesis of ADP using three common enzymes: Adenylate Kinase, Pyruvate (B1213749) Kinase, and Nucleoside Diphosphate (B83284) Kinase. Additionally, methods for the purification and quantification of the synthesized ADP are described.
Enzymatic Synthesis of ADP: Overview
The enzymatic synthesis of ADP can be achieved through several routes, primarily involving the phosphorylation of adenosine monophosphate (AMP) or the dephosphorylation of adenosine triphosphate (ATP). The choice of enzyme depends on the available substrates, desired scale of production, and downstream application.
Adenylate Kinase (AK)
Adenylate kinase (EC 2.7.4.3), also known as myokinase, catalyzes the reversible phosphoryl group transfer between adenine (B156593) nucleotides.[1] For ADP synthesis, the reaction typically proceeds from ATP and AMP.
Reaction: ATP + AMP ⇌ 2 ADP[2]
This equilibrium reaction can be driven towards ADP production by adjusting the initial substrate concentrations.
Pyruvate Kinase (PK)
Pyruvate kinase (EC 2.7.1.40) is a key enzyme in glycolysis, catalyzing the final step which involves the transfer of a phosphate (B84403) group from phosphoenolpyruvate (B93156) (PEP) to ADP to form ATP and pyruvate.[3][4] While its primary physiological role is ATP synthesis, the reverse reaction can be utilized for ADP production, although less commonly. A more practical application of pyruvate kinase in this context is often in coupled assays for ADP quantification.[5]
Forward Reaction (ATP synthesis): PEP + ADP → Pyruvate + ATP[6]
Nucleoside Diphosphate Kinase (NDPK)
Nucleoside diphosphate kinase (EC 2.7.4.6) facilitates the transfer of the terminal phosphate group from a nucleoside triphosphate (NTP) to a nucleoside diphosphate (NDP).[7][8] This enzyme is not specific to adenine nucleotides and can be used to produce various NDPs. For ADP synthesis, a suitable phosphate donor like GTP can be used to phosphorylate AMP. However, its more common application is in the synthesis of other nucleoside triphosphates using ATP as the phosphate donor. The reverse reaction can be exploited for ADP synthesis.
General Reaction: NTP + NDP ⇌ NDP + NTP
For ADP Synthesis (example): GTP + AMP ⇌ GDP + ADP
Quantitative Data for Enzymatic ADP Synthesis
The following tables summarize key quantitative data for the enzymes commonly used in ADP synthesis. Note that optimal conditions and kinetic parameters can vary depending on the specific enzyme source and purity.
| Enzyme | Substrate(s) | K_m_ | V_max_ (µmol/min/mg) | Optimal pH | Optimal Temperature (°C) | Co-factors |
| Adenylate Kinase | ATP | 0.1 - 0.5 mM | ~700-1000 | 7.0 - 8.0 | 25 - 37 | Mg²⁺ |
| AMP | 0.1 - 0.6 mM | |||||
| Pyruvate Kinase | PEP | 0.03 - 0.5 mM | ~200-500 | 7.0 - 7.5 | 25 - 37 | Mg²⁺, K⁺ |
| ADP | 0.2 - 0.9 mM | |||||
| Nucleoside Diphosphate Kinase | Various NTPs/NDPs | Broad range | Variable | 7.0 - 8.0 | 25 - 37 | Mg²⁺ |
Note: Kinetic parameters are approximate and can vary significantly based on the specific isoform, organism of origin, and assay conditions.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of ADP using Adenylate Kinase
This protocol describes a common method for synthesizing ADP from ATP and AMP.
Materials:
-
Adenylate Kinase (from rabbit muscle or recombinant)
-
Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt
-
Adenosine 5'-monophosphate (AMP), free acid
-
Tris-HCl buffer (1 M, pH 7.5)
-
Magnesium chloride (MgCl₂) (1 M)
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Deionized water
Procedure:
-
Reaction Mixture Preparation:
-
In a suitable reaction vessel, combine the following in order:
-
Deionized water to bring the final volume to 100 mL.
-
1 M Tris-HCl (pH 7.5) to a final concentration of 50 mM.
-
1 M MgCl₂ to a final concentration of 10 mM.
-
ATP to a final concentration of 50 mM.
-
AMP to a final concentration of 50 mM.
-
-
Adjust the pH of the reaction mixture to 7.5 with NaOH or HCl if necessary.
-
-
Enzyme Addition and Incubation:
-
Equilibrate the reaction mixture to 37°C.
-
Add Adenylate Kinase to a final concentration of 10-20 units/mL.
-
Incubate the reaction at 37°C for 2-4 hours with gentle stirring.
-
-
Reaction Monitoring (Optional):
-
At various time points, take small aliquots of the reaction mixture and analyze the conversion of ATP and AMP to ADP using HPLC (see Protocol 4).
-
-
Reaction Termination:
-
Terminate the reaction by heating the mixture to 95°C for 5 minutes to denature the enzyme.
-
Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the denatured protein.
-
Carefully collect the supernatant containing the synthesized ADP.
-
-
Purification:
-
Proceed with the purification of ADP from the reaction mixture using ion-exchange chromatography (see Protocol 3).
-
Protocol 2: Enzymatic Synthesis of ADP using Pyruvate Kinase (Coupled Reaction for Assay)
This protocol is primarily for assaying ADP concentration but illustrates the principle of the pyruvate kinase reaction. For preparative synthesis, the reverse reaction would be employed, which is less common.
Materials:
-
Pyruvate Kinase (from rabbit muscle)
-
Lactate Dehydrogenase (LDH)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Tris-HCl buffer (1 M, pH 7.5)
-
Magnesium chloride (MgCl₂) (1 M)
-
Potassium chloride (KCl) (1 M)
-
Sample containing ADP
Procedure:
-
Assay Mixture Preparation:
-
Prepare a master mix containing:
-
Tris-HCl (pH 7.5) to a final concentration of 50 mM.
-
MgCl₂ to a final concentration of 5 mM.
-
KCl to a final concentration of 75 mM.
-
PEP to a final concentration of 1 mM.
-
NADH to a final concentration of 0.2 mM.
-
LDH to a final concentration of 10 units/mL.
-
-
-
Reaction Initiation:
-
Add the sample containing ADP to the assay mixture.
-
Initiate the reaction by adding Pyruvate Kinase to a final concentration of 5 units/mL.
-
-
Measurement:
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of decrease is proportional to the ADP concentration.
-
Protocol 3: Purification of ADP by Ion-Exchange Chromatography
This protocol describes the purification of ADP from the enzymatic synthesis reaction mixture.[9][10]
Materials:
-
DEAE-Sephadex or similar anion-exchange resin
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Sodium chloride (NaCl) (2 M)
-
Hydrochloric acid (HCl) for pH adjustment
-
Chromatography column
Procedure:
-
Column Preparation:
-
Pack a chromatography column with the anion-exchange resin and equilibrate it with 5-10 column volumes of 50 mM Tris-HCl buffer (pH 7.5).
-
-
Sample Loading:
-
Adjust the pH of the supernatant from the terminated enzymatic reaction to 7.5.
-
Load the sample onto the equilibrated column.
-
-
Washing:
-
Wash the column with 3-5 column volumes of the equilibration buffer to remove unbound components.
-
-
Elution:
-
Elute the bound nucleotides using a linear gradient of NaCl (0 to 1 M in 50 mM Tris-HCl, pH 7.5).
-
Collect fractions and monitor the absorbance at 259 nm to detect the nucleotide peaks. ADP will elute at a specific salt concentration, typically after AMP and before ATP.
-
-
Fraction Analysis and Pooling:
-
Analyze the collected fractions for the presence and purity of ADP using HPLC (see Protocol 4).
-
Pool the fractions containing pure ADP.
-
-
Desalting:
-
Desalt the pooled ADP fractions using dialysis or a desalting column.
-
-
Lyophilization:
-
Lyophilize the desalted ADP solution to obtain a stable powder.
-
Protocol 4: Quantification of ADP by High-Performance Liquid Chromatography (HPLC)
This protocol provides a method for the separation and quantification of adenine nucleotides.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Potassium phosphate buffer (e.g., 100 mM, pH 6.5)
-
Methanol
-
ADP, ATP, and AMP standards
Procedure:
-
Mobile Phase Preparation:
-
Prepare the mobile phase, which is typically a mixture of potassium phosphate buffer and a small percentage of methanol. The exact composition may need to be optimized for the specific column and system.
-
-
Standard Curve Generation:
-
Prepare a series of ADP, ATP, and AMP standards of known concentrations.
-
Inject each standard onto the HPLC column and record the retention time and peak area.
-
Generate a standard curve by plotting peak area versus concentration for each nucleotide.
-
-
Sample Analysis:
-
Inject the sample (from the enzymatic reaction or purified fractions) onto the HPLC column.
-
Identify the ADP, ATP, and AMP peaks based on their retention times compared to the standards.
-
Quantify the concentration of each nucleotide in the sample by comparing the peak areas to the standard curves.
-
Mandatory Visualizations
Caption: Workflow for the enzymatic synthesis, purification, and analysis of ADP.
Caption: Simplified ADP signaling pathway in platelets via P2Y1 and P2Y12 receptors.[11][12]
References
- 1. Enzyme Activity Measurement of Adenylate Kinase [creative-enzymes.com]
- 2. Adenylate kinase - Wikipedia [en.wikipedia.org]
- 3. Pyruvate kinase - Wikipedia [en.wikipedia.org]
- 4. pyruvate kinase activity | SGD [yeastgenome.org]
- 5. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 6. Pyruvate Synthesis and ATP Production [almerja.com]
- 7. Enzyme Activity Measurement for Nucleoside-Diphosphate Kinase [creative-enzymes.com]
- 8. Nucleoside diphosphate kinase - Proteopedia, life in 3D [proteopedia.org]
- 9. Enzyme Purification by Ion Exchange Chromatography [creative-enzymes.com]
- 10. researchgate.net [researchgate.net]
- 11. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing ADP to Induce Platelet Aggregation In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine (B11128) diphosphate (B83284) (ADP) is a key physiological agonist that plays a central role in hemostasis and thrombosis. It is stored in dense granules of platelets and is released upon platelet activation by other agonists like thrombin or collagen.[1] ADP then acts on neighboring platelets, amplifying the activation signal and promoting the formation of a stable platelet plug. The study of ADP-induced platelet aggregation in vitro is a cornerstone of platelet function testing, providing valuable insights for basic research, clinical diagnostics, and the development of antiplatelet therapies.
This document provides detailed application notes and protocols for inducing and measuring platelet aggregation in vitro using ADP. The primary method described is Light Transmission Aggregometry (LTA), which remains the gold standard for assessing platelet function.[2][3]
Principle of Light Transmission Aggregometry (LTA)
LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate. In a resting state, platelets in PRP form a cloudy suspension with low light transmission. Upon the addition of an agonist like ADP, platelets change shape and begin to aggregate, forming larger clumps. This process reduces the turbidity of the plasma, allowing more light to pass through to a photodetector. The aggregometer records this increase in light transmission over time, generating an aggregation curve.
Key Signaling Pathways of ADP-Induced Platelet Aggregation
ADP mediates its effects on platelets primarily through two G protein-coupled receptors: P2Y1 and P2Y12.[1][4][5]
-
P2Y1 Receptor: Coupled to Gq, activation of the P2Y1 receptor leads to the mobilization of intracellular calcium and induces platelet shape change and initial, reversible aggregation.[1][6]
-
P2Y12 Receptor: Coupled to Gi, the activation of the P2Y12 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[7][8] This action reinforces and sustains the aggregation response initiated by P2Y1 activation, leading to irreversible aggregation. The P2Y12 receptor is a major target for antiplatelet drugs such as clopidogrel.[1][9]
Co-activation of both P2Y1 and P2Y12 receptors is essential for a complete and robust aggregation response to ADP.[1][6]
Figure 1: ADP signaling pathway in platelets.
Experimental Protocol: ADP-Induced Platelet Aggregation using LTA
This protocol outlines the steps for preparing platelet-rich plasma and performing LTA using ADP as the agonist.
Materials and Reagents
-
Light Transmission Aggregometer
-
Aggregometer cuvettes with stir bars
-
Calibrated micropipettes
-
3.2% Sodium Citrate (B86180) blood collection tubes
-
Plastic tubes for plasma handling
-
Centrifuge
-
Water bath or heating block at 37°C
-
Adenosine diphosphate (ADP)
-
Saline (0.9% NaCl) or appropriate buffer
Experimental Workflow
Figure 2: Experimental workflow for LTA.
Step-by-Step Procedure
-
Blood Collection:
-
Collect whole blood from subjects using a 21-gauge needle with minimal trauma to avoid premature platelet activation.
-
Use 3.2% sodium citrate as the anticoagulant in a 9:1 blood-to-anticoagulant ratio.
-
Gently invert the tube several times to ensure proper mixing.
-
Keep samples at room temperature (18-24°C); do not refrigerate.[10] Platelet function testing should ideally be completed within 3 hours of blood collection.[11]
-
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Centrifuge the citrated whole blood at 150-200 x g for 10-15 minutes at room temperature with the centrifuge brake off.[9]
-
Carefully aspirate the upper, straw-colored layer of PRP using a plastic pipette and transfer it to a clean, capped plastic tube. Avoid disturbing the buffy coat layer.
-
To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g for 15 minutes).[7][12]
-
Collect the supernatant (PPP) and store it in a separate plastic tube.
-
Allow the PRP to rest for at least 30 minutes at room temperature before use to allow platelets to return to a discoid shape. The platelet count in the PRP should ideally be adjusted to 200-300 x 10⁹/L using autologous PPP.[11][13]
-
-
Instrument Setup and Calibration:
-
Turn on the aggregometer and allow it to warm up to 37°C.
-
Place a cuvette containing PPP in the appropriate channel to set the 100% aggregation baseline.
-
Place a cuvette containing PRP in a sample channel to set the 0% aggregation baseline.
-
-
Aggregation Assay:
-
Pipette a defined volume of PRP (typically 450 µL) into a new cuvette containing a magnetic stir bar.
-
Place the cuvette in a sample well of the aggregometer and allow it to equilibrate to 37°C for at least 2 minutes.
-
Add a small volume (e.g., 50 µL) of the ADP working solution to the PRP to achieve the desired final concentration.
-
Simultaneously start the recording of light transmission.
-
Record the aggregation for 5-10 minutes.
-
Data Presentation and Interpretation
The results of an LTA are typically presented as an aggregation curve, plotting the percentage of light transmission against time. Key parameters to analyze include:
-
Maximum Aggregation (%): The peak percentage of light transmission achieved.
-
Slope: The steepest slope of the aggregation curve, representing the rate of aggregation.
-
Area Under the Curve (AUC): An integrated measure of the overall aggregation response.
With weaker agonists like ADP, a biphasic aggregation pattern may be observed.[11]
-
Primary Wave: Represents the initial, reversible aggregation.
-
Secondary Wave: Follows the primary wave and is due to the release of endogenous agonists (including ADP) from the platelet-dense granules, leading to a more robust and irreversible aggregation.[9]
| Agonist | Typical Final Concentration | Expected Response in Healthy Individuals |
| ADP | 1 - 10 µM | Biphasic or monophasic aggregation |
| Low Dose (e.g., 1-2 µM) | Often induces a reversible primary wave of aggregation.[9] | |
| High Dose (e.g., 5-10 µM) | Typically results in a strong, irreversible monophasic aggregation.[11] |
| Parameter | Normal Range (Example) |
| Maximal Aggregation (5 µM ADP) | 60 - 85% |
| Slope (5 µM ADP) | Varies by instrument |
Note: Normal ranges should be established and validated within each laboratory.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no aggregation response | - Low platelet count in PRP- Inactive agonist- Platelet-inhibiting medication (e.g., aspirin, clopidogrel)- Inherited platelet function disorder- Improper sample handling (e.g., cold temperatures) | - Check platelet count and adjust if necessary.- Prepare fresh agonist solution.- Review donor medication history.- Repeat with a fresh sample, ensuring proper handling procedures.- Consider further diagnostic testing.[14] |
| Spontaneous aggregation | - Pre-activated platelets due to traumatic blood draw or vigorous mixing- Contamination of reagents or cuvettes | - Ensure careful venipuncture and gentle sample mixing.- Use clean, high-quality plasticware and fresh reagents. |
| Lipemic or hemolyzed sample | - Non-fasting donor (lipemia)- Difficult blood draw (hemolysis) | - Request a fasting sample.- A new, clean blood draw is required as these can interfere with light transmission.[10][11] |
| High variability between replicates | - Inconsistent pipetting- Temperature fluctuations- Inconsistent stir bar speed | - Ensure accurate and consistent pipetting technique.- Maintain a stable 37°C incubation temperature.- Verify consistent stir bar function. |
References
- 1. JCI - ADP and platelets: the end of the beginning [jci.org]
- 2. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. plateletservices.com [plateletservices.com]
- 4. ahajournals.org [ahajournals.org]
- 5. ahajournals.org [ahajournals.org]
- 6. ashpublications.org [ashpublications.org]
- 7. benchchem.com [benchchem.com]
- 8. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 10. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Probing ADP Induced Aggregation Kinetics During Platelet-Nanoparticle Interactions: Functional Dynamics Analysis to Rationalize Safety and Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Platelet Aggregation: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
Application Notes and Protocols for Studying ADP-Mediated Signaling Pathways in Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine (B11128) diphosphate (B83284) (ADP) is a critical purinergic signaling molecule that regulates a wide array of physiological and pathological processes by activating specific cell surface P2Y G protein-coupled receptors (GPCRs). The primary ADP-preferring receptors are P2Y1, P2Y12, and P2Y13. These receptors are expressed in various tissues and cell types, including platelets, endothelial cells, immune cells, and neurons, making them attractive targets for therapeutic intervention in thrombosis, inflammation, and neurodegenerative diseases. Understanding the signaling pathways initiated by ADP in cultured cells is fundamental for basic research and drug discovery. These application notes provide an overview of ADP-mediated signaling and detailed protocols for key in vitro assays to investigate these pathways.
Overview of ADP-Mediated Signaling Pathways
ADP binding to its cognate P2Y receptors triggers distinct downstream signaling cascades, largely dependent on the G protein subtype to which the receptor couples.
-
P2Y1 Receptor: Typically couples to Gq/11 proteins. Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca2+) into the cytosol. This rapid increase in intracellular calcium is a hallmark of P2Y1 receptor activation.
-
P2Y12 and P2Y13 Receptors: These receptors predominantly couple to Gi/o proteins. Activation of Gi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP attenuates the activity of protein kinase A (PKA).[1] Additionally, the βγ subunits of the dissociated G protein can activate other signaling pathways, including the phosphoinositide 3-kinase (PI3K)-Akt pathway and mitogen-activated protein kinase (MAPK) cascades, such as the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[1][2]
The coordinated activation of these pathways can lead to various cellular responses, including changes in cell shape, migration, proliferation, and secretion of inflammatory mediators.[3][4]
Key Experiments for Studying ADP Signaling
Several key in vitro assays are routinely used to dissect ADP-mediated signaling pathways in cultured cells. These include:
-
Intracellular Calcium Mobilization Assay: To measure Gq-mediated signaling, primarily through the P2Y1 receptor.
-
cAMP Accumulation Assay: To measure Gi-mediated signaling, characteristic of P2Y12 and P2Y13 receptor activation.
-
ERK1/2 Phosphorylation Assay: To assess the activation of the MAPK pathway, a common downstream target of P2Y receptors.
-
Cell Proliferation Assay: To determine the effect of ADP signaling on cell growth and viability.
Data Presentation
The following tables summarize quantitative data for common agonists and antagonists used to study ADP-mediated signaling pathways. EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) values can vary depending on the cell type, receptor expression levels, and assay conditions.
Table 1: Agonist Potency (EC50) in Functional Assays
| Agonist | Receptor Target(s) | Assay Type | Cell Type | EC50 Value | Reference(s) |
| ADP | P2Y1, P2Y12, P2Y13 | Calcium Mobilization | THP-1 Monocytic Cells | 2.7 µM | [1][5] |
| ADP | P2Y13 | Calcium Mobilization | Dorsal Spinal Cord Microglia | 0.01 - 100 µM (dose-dependent) | [6] |
| ADP | P2Y1 | Calcium Mobilization | Rat Neurohypophysial Astrocytes | > 2.5 µM | [7] |
| 2-MeSADP | P2Y1, P2Y12, P2Y13 | cAMP Inhibition | Human Platelets | ~5-20 nM | [8] |
| 2-MeSADP | P2Y1 | Calcium Mobilization | Rat Hepatocytes | 0.1 - 10 µM (threshold) | [9] |
| ADP | P2Y12, P2Y13 | ERK1/2 Phosphorylation | RAW 264.7 Macrophages | 100 µM (significant increase) | [10] |
| ADP | P2Y1 | Cell Proliferation | Keratinocytes | 30 µM (effective concentration) | [4] |
| 2MeSADP | P2Y12 | Cell Proliferation | Human PBMCs | 100 nM (modest increase) | [11] |
Table 2: Antagonist Potency (IC50) in Functional Assays
| Antagonist | Receptor Target | Assay Type | Cell Type | IC50 Value | Reference(s) |
| MRS2179 | P2Y1 | Calcium Mobilization | Spinal Cord Neurons/Glia | ~1-10 µM | [12] |
| AR-C69931MX (Cangrelor) | P2Y12 | cAMP Accumulation | Human Platelets | ~17 nM | [13] |
| Ticagrelor | P2Y12 | Calcium Mobilization | THP-1 Monocytic Cells | 5.3 µM | [5] |
| PSB-0739 | P2Y12 | Calcium Mobilization | THP-1 Monocytic Cells | 5.6 µM | [5] |
| MRS2211 | P2Y13 | Calcium Mobilization | Dorsal Spinal Cord Microglia | Effective at blocking ADP response | [6] |
| U0126 | MEK1/2 (downstream of ERK) | ERK1/2 Phosphorylation | In vitro kinase assay | 58-72 nM | [14][15] |
Experimental Protocols
Intracellular Calcium Mobilization Assay
This assay measures the increase in cytosolic calcium concentration following the activation of Gq-coupled receptors like P2Y1.
Materials:
-
Cultured cells expressing P2Y receptors (e.g., HEK293, CHO, or primary endothelial cells)
-
Black, clear-bottom 96-well or 384-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)[16]
-
Pluronic F-127 (20% w/v in DMSO)[16]
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)
-
ADP and other P2Y receptor agonists/antagonists
-
Fluorescence plate reader with kinetic read capabilities and automated injectors
Protocol:
-
Cell Plating:
-
Dye Loading:
-
Cell Washing:
-
Carefully remove the dye loading solution.
-
Wash the cells 2-3 times with pre-warmed assay buffer to remove extracellular dye.[16]
-
After the final wash, add fresh assay buffer to each well.
-
-
Fluorescence Measurement:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.[16]
-
Set the instrument for a kinetic read with appropriate excitation and emission wavelengths (e.g., Ex/Em: 485/525 nm for Fluo-4).[16]
-
Establish a stable baseline fluorescence reading for 15-30 seconds.[16]
-
Using the instrument's injectors, add the ADP or other compounds at the desired concentrations.
-
Immediately begin recording the fluorescence signal every 1-2 seconds for a total of 2-5 minutes.[16]
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of the fluorescence at a given time point (F) to the initial baseline fluorescence (F0) or as the change in fluorescence (F - F0).[16]
-
Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50 value.
-
cAMP Accumulation Assay
This assay measures changes in intracellular cAMP levels, typically to assess the activation of Gi-coupled receptors like P2Y12 and P2Y13.
Materials:
-
Cultured cells expressing P2Y receptors
-
White, opaque 96-well or 384-well plates
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
IBMX (a phosphodiesterase inhibitor)
-
Commercial cAMP assay kit (e.g., HTRF, luminescence-based, or ELISA)[17][18]
-
ADP and other P2Y receptor agonists/antagonists
-
Plate reader compatible with the chosen assay kit
Protocol:
-
Cell Plating and Stimulation:
-
Seed cells into a white, opaque 96-well plate and incubate overnight.
-
On the day of the assay, replace the culture medium with stimulation buffer containing IBMX (to prevent cAMP degradation).
-
Pre-incubate cells with antagonists if applicable.
-
Add ADP or other agonists at various concentrations. For Gi-coupled receptors, co-stimulate with a fixed concentration of forskolin to induce a measurable level of cAMP that can then be inhibited.[19]
-
Incubate for the time recommended by the assay kit manufacturer (typically 15-30 minutes) at room temperature or 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Signal Measurement:
-
Measure the signal (e.g., fluorescence, luminescence) using a compatible plate reader.[18]
-
-
Data Analysis:
-
Generate a cAMP standard curve according to the kit's instructions.
-
Convert the raw signal from your samples to cAMP concentrations using the standard curve.
-
For Gi-coupled receptor activation, plot the percent inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the agonist concentration to determine the EC50 value.
-
ERK1/2 Phosphorylation Assay (Western Blot)
This assay detects the activation of the ERK1/2 MAPK pathway by measuring the phosphorylation of ERK1 (p44) and ERK2 (p42).
Materials:
-
Cultured cells expressing P2Y receptors
-
6-well or 12-well tissue culture plates
-
Serum-free medium
-
ADP and other P2Y receptor agonists/antagonists
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2[13]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)[21]
-
Imaging system (e.g., ChemiDoc)[21]
Protocol:
-
Cell Culture and Treatment:
-
Plate cells and grow to 80-90% confluency.
-
Serum-starve the cells overnight to reduce basal ERK1/2 phosphorylation.
-
Treat cells with ADP or other compounds for various time points (e.g., 5, 15, 30 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 10-20 µg) per lane on an SDS-PAGE gel.[21]
-
Separate proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[21]
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the ECL substrate and capture the chemiluminescent signal using an imaging system.[21]
-
-
Re-probing for Total ERK1/2:
-
Strip the membrane using a stripping buffer.
-
Re-block the membrane and probe with the anti-total-ERK1/2 antibody as a loading control.[21]
-
-
Data Analysis:
-
Quantify the band intensities for both phospho-ERK1/2 and total-ERK1/2.
-
Normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal for each sample.
-
Express the results as fold-change relative to the untreated control.
-
Cell Proliferation Assay
This assay measures the effect of ADP on cell growth and viability over time.
Materials:
-
Cultured cells of interest
-
96-well tissue culture plates
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or Cell Counting Kit-8 (CCK-8))[10][22]
-
ADP and other test compounds
-
Microplate reader (for absorbance measurements)
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a low density (e.g., 1,000-10,000 cells/well) to allow for proliferation over the course of the experiment.[10]
-
Allow cells to attach and recover for several hours or overnight.
-
-
Compound Treatment:
-
Add serial dilutions of ADP or other test compounds to the wells.
-
Include untreated control wells.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[10]
-
-
Proliferation Measurement:
-
Absorbance Reading:
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[10]
-
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium only) from all other readings.
-
Express the results as a percentage of the untreated control.
-
Plot the percentage of proliferation against the logarithm of the compound concentration to determine the dose-response relationship.
-
Visualizations
Caption: ADP signaling through P2Y1, P2Y12, and P2Y13 receptors.
Caption: General workflow for studying ADP signaling in cultured cells.
References
- 1. P2Y12 receptor modulation of ADP‐evoked intracellular Ca2+ signalling in THP‐1 human monocytic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. P2Y12 receptor modulation of ADP-evoked intracellular Ca2+ signalling in THP-1 human monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. P2Y13 receptor-mediated rapid increase in intracellular calcium induced by ADP in cultured dorsal spinal cord microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ATP acting on P2Y receptors triggers calcium mobilization in primary cultures of rat neurohypophysial astrocytes (pituicytes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Evidence that 2-methylthioATP and 2-methylthioADP are both agonists at the rat hepatocyte P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Extracellular ADP facilitates monocyte recruitment in bacterial infection via ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ADP exerts P2Y12 -dependent and P2Y12 -independent effects on primary human T cell responses to stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. U0126 - Wikipedia [en.wikipedia.org]
- 15. U0126 Protects Cells against Oxidative Stress Independent of Its Function as a MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Characterization of Potency of the P2Y13 Receptor Agonists: A Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. MEK Inhibitor U0126 [worldwide.promega.com]
- 22. Extracellular Adenine Nucleotides and Adenosine Modulate the Growth and Survival of THP-1 Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of ADP Analogs in Drug Discovery and Development: A Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for utilizing adenosine (B11128) diphosphate (B83284) (ADP) analogs in drug discovery and development. This guide focuses on three major therapeutic areas where ADP analogs have shown significant promise: antiplatelet therapy through antagonism of P2Y receptors, cancer immunotherapy by targeting CD73, and oncology via the inhibition of Poly(ADP-ribose) polymerase (PARP).
ADP Analogs as P2Y Receptor Antagonists for Antiplatelet Therapy
ADP plays a crucial role in hemostasis and thrombosis by activating platelet P2Y receptors, primarily P2Y1 and P2Y12.[1] The P2Y1 receptor, coupled to Gq, initiates platelet shape change and weak aggregation, while the P2Y12 receptor, coupled to Gi, mediates sustained platelet aggregation.[2][3] Consequently, antagonists of these receptors are effective antiplatelet agents for the prevention and treatment of thromboembolic diseases.
Quantitative Data: Potency of P2Y Receptor Antagonists
The following table summarizes the inhibitory potency of various ADP analogs and other compounds targeting P2Y1 and P2Y12 receptors.
| Compound | Target Receptor | Assay Type | Potency (IC50/Ki) | Reference |
| MRS2179 | P2Y1 | Radioligand Binding (Ki) | 84 nM | [4] |
| MRS2500 | P2Y1 | Radioligand Binding (Ki) | 0.78 nM | [5] |
| N6-methyl 2'-deoxyadenosine (B1664071) 3',5'-bisphosphate | P2Y1 | Functional Assay (pKB) | 6.99 | |
| Elinogrel | P2Y12 | Platelet Aggregation (IC50) | 980 ng/mL (max aggregation) | [6] |
| AZD6140 (Ticagrelor) | P2Y12 | Not Specified (pIC50) | 7.9 | [7] |
| Cangrelor | P2Y12 | Not Specified (EC50) | 0.4 nM | [7] |
Signaling Pathways
Experimental Protocols
This protocol describes the measurement of platelet aggregation in platelet-rich plasma (PRP) in response to an ADP analog agonist.
Materials:
-
Light Transmission Aggregometer
-
Aggregometer cuvettes with stir bars
-
Human whole blood collected in 3.2% sodium citrate (B86180) tubes[8]
-
Centrifuge with a swinging bucket rotor
-
Plastic pipettes and tubes
-
ADP analog stock solution (e.g., 1 mM in saline)
-
Saline (0.9% NaCl) or appropriate buffer
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood in 3.2% sodium citrate tubes.[8]
-
Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.[8]
-
Carefully transfer the upper PRP layer to a new plastic tube.[8]
-
To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 10 minutes).[8]
-
-
Instrument Setup and Calibration:
-
Aggregation Assay:
-
Pipette 450 µL of PRP into an aggregometer cuvette with a stir bar and allow it to equilibrate to 37°C for at least 2 minutes.[8]
-
Add 50 µL of the ADP analog working solution to the PRP to achieve the desired final concentration (e.g., 5-10 µM).[8]
-
Record the change in light transmission for a set period (e.g., 5-10 minutes) to measure platelet aggregation.
-
This assay measures the binding affinity of a test compound to the P2Y12 receptor by competing with a radiolabeled ligand.
Materials:
-
Human platelet membranes or cells expressing recombinant P2Y12 receptor
-
Unlabeled test compound (ADP analog)
-
Binding buffer
-
Wash buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
In a 96-well plate, combine the receptor source, a constant concentration of the radioligand, and increasing concentrations of the unlabeled test compound.
-
-
Incubation:
-
Incubate the plate to allow the binding to reach equilibrium. For platelet membranes, incubate at 25°C for 60 minutes.[9]
-
-
Filtration:
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold wash buffer.[9]
-
-
Quantification:
-
Measure the radioactivity of the filter-bound complex using a scintillation counter.
-
-
Data Analysis:
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
ADP Analogs as CD73 Inhibitors for Cancer Immunotherapy
CD73, an ecto-5'-nucleotidase, is a key enzyme in the production of extracellular adenosine, a potent immunosuppressive molecule in the tumor microenvironment.[11][12] By converting AMP to adenosine, CD73 helps cancer cells evade the immune system.[11] Therefore, inhibiting CD73 with ADP analogs is a promising strategy for cancer immunotherapy.
Quantitative Data: Potency of CD73 Inhibitors
The following table presents the inhibitory potency of representative ADP analog CD73 inhibitors.
| Compound | Target | Assay Type | Potency (IC50) |
| α,β-methylene ADP (APCP) | CD73 | Enzymatic Assay | Varies by study |
Signaling Pathway
Experimental Protocol: CD73 Enzymatic Activity Assay (Malachite Green)
This colorimetric assay quantifies the inorganic phosphate (B84403) produced from the hydrolysis of AMP by CD73.[13][14]
Materials:
-
Recombinant human CD73 enzyme
-
CD73 assay buffer
-
Adenosine 5'-monophosphate (AMP) substrate
-
CD73 inhibitor (ADP analog)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Setup:
-
In a 96-well plate, add the CD73 assay buffer, the CD73 enzyme, and the test inhibitor at various concentrations.
-
Pre-incubate the plate.[16]
-
-
Enzymatic Reaction:
-
Detection:
-
Measurement:
-
Measure the absorbance at approximately 630 nm using a microplate reader.[16]
-
-
Data Analysis:
-
Calculate the percent inhibition of CD73 activity and determine the IC50 value of the inhibitor.
-
ADP Analogs as PARP Inhibitors for Cancer Therapy
Poly(ADP-ribose) polymerases (PARPs), particularly PARP1, are key enzymes in the DNA damage response.[17] They use NAD+, which contains an ADP-ribose moiety, as a substrate to synthesize poly(ADP-ribose) chains that recruit DNA repair proteins.[18] In cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations), inhibiting PARP can lead to synthetic lethality. ADP analogs that mimic the NAD+ substrate can act as PARP inhibitors.
Quantitative Data: Potency of PARP Inhibitors
The following table provides IC50 values for various PARP inhibitors, including those with structures related to ADP.
| Compound | Target | Potency (IC50) | Reference |
| Olaparib | PARP1/2 | 1-5 nM | [19] |
| Rucaparib | PARP1/2/3 | ~1-7 nM | [19] |
| Niraparib | PARP1/2 | 3.8 nM (PARP1), 2.1 nM (PARP2) | [19] |
| Talazoparib | PARP1/2 | ~1 nM | [19] |
| Veliparib | PARP1/2 | ~5 nM | [19] |
| 3-Aminobenzamide | PARP | 3.3 µM | [19] |
Signaling Pathway
Experimental Protocol: PARP Activity Assay
This protocol describes a general method for measuring PARP activity and its inhibition by ADP analogs.
Materials:
-
Recombinant human PARP1 enzyme
-
Assay buffer
-
Activated DNA (to stimulate PARP activity)
-
NAD+ (substrate)
-
PARP inhibitor (ADP analog)
-
Detection reagents (e.g., anti-PAR antibody for ELISA or colorimetric/fluorometric NAD+ depletion assay)
-
96-well plate
-
Plate reader
Procedure:
-
Reaction Setup:
-
In a 96-well plate, add the assay buffer, activated DNA, PARP1 enzyme, and the test inhibitor at various concentrations.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding NAD+.
-
Incubate at room temperature for a specified time.
-
-
Detection:
-
Stop the reaction and detect PAR formation (e.g., using an anti-PAR antibody in an ELISA format) or measure the remaining NAD+ concentration.
-
-
Measurement:
-
Read the signal (absorbance, fluorescence, or luminescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition of PARP activity and determine the IC50 value of the inhibitor.
-
References
- 1. eubopen.org [eubopen.org]
- 2. Coupling of P2Y receptors to G proteins and other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Quantitation of the P2Y(1) receptor with a high affinity radiolabeled antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Agonists and antagonists for P2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The P2Y12 receptor as a target of antithrombotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The platelet P2Y12 receptor under normal and pathological conditions. Assessment with the radiolabeled selective antagonist [3H]PSB-0413 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The platelet P2Y(12) receptor under normal and pathological conditions. Assessment with the radiolabeled selective antagonist [(3)H]PSB-0413 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. Frontiers | Tumor intrinsic and extrinsic functions of CD73 and the adenosine pathway in lung cancer [frontiersin.org]
- 13. Measurement of CD73 enzymatic activity using luminescence-based and colorimetric assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. PARP1 - Wikipedia [en.wikipedia.org]
- 18. PARP Power: A Structural Perspective on PARP1, PARP2, and PARP3 in DNA Damage Repair and Nucleosome Remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. selleckchem.com [selleckchem.com]
Quantifying Cellular Energy Currency: A Guide to ADP Measurement with Colorimetric and Fluorometric Assay Kits
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adenosine diphosphate (B83284) (ADP) is a critical molecule in cellular bioenergetics and signaling. As a product of ATP hydrolysis, the ratio of ADP to ATP is a key indicator of a cell's energy status and metabolic health. ADP also functions as an important signaling molecule, particularly in platelet aggregation and purinergic signaling. Accurate quantification of ADP levels is therefore essential for research in metabolism, cell signaling, and drug discovery. This document provides a detailed guide to the use of colorimetric and fluorometric assay kits for the quantification of ADP in biological samples.
Principles of ADP Quantification Assays
Commercial assay kits offer sensitive and specific methods for ADP measurement, primarily through coupled enzymatic reactions that result in a detectable colorimetric or fluorescent signal.
Colorimetric Assays: These assays typically involve a series of enzymatic reactions. In one common method, ADP is first converted to ATP and pyruvate (B1213749). The pyruvate produced is then used in a reaction catalyzed by pyruvate oxidase to generate a product that reacts with a probe to produce a colored compound, which can be measured by absorbance, typically around 570 nm or 450 nm depending on the specific kit chemistry.[1][2]
Fluorometric Assays: Fluorometric assays often follow a similar enzymatic conversion of ADP to ATP and pyruvate.[1] The generated pyruvate is then used in a reaction that produces a fluorescent product.[1] The fluorescence can be measured at specific excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm or 530/590 nm).[1][3] Fluorometric assays are generally more sensitive than their colorimetric counterparts.[3][4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a simplified signaling context for ADP and the general workflows for colorimetric and fluorometric ADP quantification.
Caption: Simplified diagram of ADP's role in cellular energy and signaling.
Caption: General experimental workflow for ADP quantification assays.
Quantitative Data Summary
The performance of commercially available ADP assay kits can vary. The following table summarizes key quantitative parameters for representative colorimetric and fluorometric assays.
| Parameter | Colorimetric Assay | Fluorometric Assay |
| Detection Method | Absorbance | Fluorescence |
| Typical Wavelength | 570 nm or 450 nm[1][2] | Ex/Em = 535/587 nm or 530/590 nm[1][3] |
| Detection Sensitivity | ~1 µM - 20 µM[1][5] | As low as 1 µM, with some kits detecting in the low micromolar to nanomolar range.[1][3] |
| Detection Range | Varies by kit, typically in the micromolar range. | Generally wider and more sensitive, capable of detecting lower concentrations of ADP.[3] |
| Sample Type | Tissues (e.g., liver, muscle), cells (adherent or suspension).[1][5] | Tissues, cells, plasma, serum, urine, and other biological fluids.[6] |
Experimental Protocols
The following are generalized protocols for colorimetric and fluorometric ADP assays. Note: Always refer to the specific manufacturer's protocol for the assay kit you are using.
I. Reagent Preparation
-
Assay Buffer: Warm the assay buffer to room temperature before use.
-
ADP Standard: Reconstitute the lyophilized ADP standard with deionized water to create a stock solution (e.g., 10 mM).[1][5] This stock solution is then serially diluted with the assay buffer to prepare a standard curve.
-
Enzyme Mixes/Probes: Reconstitute any lyophilized enzyme mixes, developers, or probes with the provided assay buffer or as specified in the kit manual.[1][5] Keep these reagents on ice during use.
II. Sample Preparation
-
Cells (e.g., 2 x 106):
-
Tissues (e.g., 10-20 mg):
-
Liquid Samples (e.g., serum, urine): These can often be measured directly after appropriate dilution with the assay buffer.[6]
III. Assay Procedure (96-well plate format)
-
Standard Curve Preparation:
-
Add serially diluted ADP standards to different wells of a 96-well plate. For example, for a colorimetric assay, you might prepare standards ranging from 0 to 10 nmol/well.[1] For a fluorometric assay, the range might be lower, from 0 to 1 nmol/well.[7]
-
Adjust the final volume in each well to 50 µL with ADP Assay Buffer.
-
-
Sample Addition:
-
Add 1-50 µL of your prepared sample supernatant to the wells.
-
Adjust the final volume to 50 µL with ADP Assay Buffer. It is recommended to test several dilutions of unknown samples to ensure the readings fall within the standard curve range.[5]
-
-
Reaction Mix Preparation and Addition:
-
Prepare a master reaction mix according to the kit's instructions. This typically includes the ADP enzyme mix, developer, and probe.
-
Add 50 µL of the reaction mix to each well containing the standards and samples. Mix well.
-
-
Incubation:
-
Incubate the plate for 20-30 minutes at room temperature or 37°C, protected from light.[5]
-
-
Measurement:
IV. Data Analysis
-
Background Subtraction: Subtract the reading of the 0 nmol/well ADP standard (blank) from all other standard and sample readings.
-
Standard Curve Generation: Plot the background-corrected readings of the ADP standards against their respective concentrations to generate a standard curve.
-
ADP Concentration Calculation: Use the standard curve to determine the amount of ADP in your samples. The concentration of ADP in the original sample can be calculated using the following formula:
Sample ADP Concentration = (Amount of ADP from standard curve / Sample volume added to well) x Dilution Factor
References
- 1. ADP Assay Kit (Colorimetric/Fluorometric) (ab83359) | Abcam [abcam.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. tribioscience.com [tribioscience.com]
- 4. tribioscience.com [tribioscience.com]
- 5. assaygenie.com [assaygenie.com]
- 6. ADP Assay Kit (Colorimetric/Fluorometric) (ab83359) | Abcam [abcam.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
Application Note: Quantification of Adenosine Diphosphate (ADP) by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adenosine (B11128) diphosphate (B83284) (ADP) is a critical nucleotide involved in cellular energy metabolism and signal transduction.[1][2] Accurate quantification of ADP is essential in various fields, including biochemistry, pharmaceutical research, and medical diagnostics, to understand cellular bioenergetics and signaling pathways.[1] High-Performance Liquid Chromatography (HPLC) is a robust, sensitive, and selective method for the determination of ADP and other adenosine phosphates like ATP and AMP.[1][3][4] This application note provides a detailed protocol for the analysis of ADP in biological samples using reversed-phase HPLC (RP-HPLC) with UV detection.
Principle
RP-HPLC separates molecules based on their hydrophobicity.[4] While ADP is a polar molecule, its separation from other structurally similar nucleotides can be achieved using a C18 stationary phase and an aqueous mobile phase containing an ion-pairing agent or a suitable buffer.[5] The separated ADP is then detected by its absorbance of ultraviolet (UV) light, typically at a wavelength of 254-262 nm.[2][3]
Experimental Protocols
Sample Preparation from Cultured Cells
This protocol is adapted for the extraction of adenosine phosphates from cellular matrices.
Materials:
-
Extraction Buffer: 0.3 M Perchloric Acid (HClO4), 1 mM EDTA.[4]
-
Neutralization Buffer: 2 M Potassium Hydroxide (KOH).[4]
-
HPLC Grade Water
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Culture cells to the desired confluence.
-
Remove the culture medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
For adherent cells, add 500 µL of ice-cold Extraction Buffer directly to the culture plate. For suspension cells, pellet the cells by centrifugation and resuspend in 500 µL of ice-cold Extraction Buffer.
-
Scrape the cells (if adherent) and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 15 minutes to allow for complete protein precipitation.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.[6]
-
Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube.
-
Neutralize the extract by adding Neutralization Buffer dropwise while vortexing. Monitor the pH to reach approximately 6.0-7.0.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to remove the potassium perchlorate (B79767) precipitate.[3]
-
Collect the supernatant, which contains the nucleotides, and filter it through a 0.22 µm syringe filter before HPLC analysis.[7]
-
Samples can be stored at -80°C for long-term storage or kept on ice for immediate analysis.
HPLC Instrumentation and Conditions
The following table summarizes typical HPLC instrument settings for ADP analysis. These parameters may require optimization depending on the specific instrument and column used.
| Parameter | Setting |
| HPLC System | Agilent 1100 series or equivalent[4] |
| Column | C18 column (e.g., 3 x 150 mm, 2.7 µm)[3][8] |
| Mobile Phase | Isocratic: 50 mM Potassium Hydrogen Phosphate (pH 6.80)[3][8] or 0.1 M Ammonium Dihydrogen Phosphate (pH 6.0) with 1% Methanol[4] |
| Flow Rate | 0.5 - 1.2 mL/min[5][9] |
| Column Temperature | Ambient or controlled at 40°C[6] |
| Injection Volume | 5 - 20 µL |
| Detector | UV-Vis Detector |
| Detection Wavelength | 254 nm or 260 nm[3][9] |
| Run Time | < 5 minutes[3] |
Preparation of Standards and Calibration Curve
-
Prepare a 100 mM stock solution of ADP in 10 mM Tris-HCl buffer (pH 7.0).[4]
-
Perform serial dilutions of the stock solution in the mobile phase to prepare a series of calibration standards (e.g., 0.2 µM to 10 µM).[3][8]
-
Inject each standard into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting the peak area versus the concentration of the ADP standards. The curve should be linear with a correlation coefficient (R²) > 0.99.[9]
Data Presentation
The following tables summarize typical performance data for HPLC-based ADP analysis.
Table 1: Chromatographic Parameters
| Compound | Retention Time (min) |
| ATP | ~2.5 |
| ADP | ~3.5 |
| AMP | ~4.5 |
| (Retention times are approximate and may vary based on specific chromatographic conditions) |
Table 2: Method Validation Parameters
| Parameter | Typical Value | Reference |
| Linearity Range | 0.2 - 10 µM | [3][8] |
| Limit of Detection (LOD) | < 0.3 mg/mL | [10] |
| Limit of Quantification (LOQ) | < 0.91 mg/mL | [10] |
| Intra-day Precision (%RSD) | < 9% | [10] |
| Inter-day Precision (%RSD) | < 9% | [10] |
| Accuracy (% Recovery) | 99.8 - 107.4% | [10] |
Mandatory Visualizations
Signaling Pathway
Caption: ADP signaling pathway in platelets.
Experimental Workflow
Caption: Workflow for ADP analysis by HPLC.
Discussion
The described RP-HPLC method provides a rapid, reliable, and sensitive approach for the quantification of ADP in biological samples.[4] The short run time of less than 5 minutes allows for high-throughput analysis.[3] Proper sample preparation is crucial to eliminate interferences from the sample matrix and ensure accurate results.[6][11] The use of perchloric acid for protein precipitation is a well-established and effective method for extracting nucleotides from cells.[4]
Method validation is essential to ensure the reliability of the results.[12][13] The validation parameters, including linearity, precision, and accuracy, should be established according to regulatory guidelines such as those from the International Conference on Harmonisation (ICH).[12][14]
Conclusion
This application note details a robust and validated HPLC method for the quantitative analysis of ADP. The provided protocols and instrument settings can be readily adapted by researchers in various fields to accurately measure ADP levels, contributing to a better understanding of cellular metabolism and signaling.
References
- 1. helixchrom.com [helixchrom.com]
- 2. HPLC Separation of Adenosine mono-, di- and triphosphates on Newcrom BH Column | SIELC Technologies [sielc.com]
- 3. Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. academic.oup.com [academic.oup.com]
- 6. Optimized HPLC method to elucidate the complex purinergic signaling dynamics that regulate ATP, ADP, AMP, and adenosine levels in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. mdpi.com [mdpi.com]
- 9. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 10. researchgate.net [researchgate.net]
- 11. organomation.com [organomation.com]
- 12. ijarsct.co.in [ijarsct.co.in]
- 13. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 14. pharmtech.com [pharmtech.com]
Application Notes and Protocols for Bioluminescent Assays Detecting ADP Production in Kinase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes by catalyzing the transfer of a phosphate (B84403) group from ATP to a substrate molecule, producing ADP as a universal byproduct.[1][2] The dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders, making kinases prominent targets for drug discovery.[2][3] Bioluminescent assays that quantify ADP production offer a sensitive, robust, and high-throughput compatible method to measure kinase activity.[4][5] These "glow-type" assays are less susceptible to compound interference from autofluorescence and light scattering compared to fluorescence-based methods.[6]
This document provides detailed application notes and protocols for a widely used bioluminescent assay for detecting ADP production, the ADP-Glo™ Kinase Assay. This assay is a universal platform suitable for virtually any kinase—including protein, lipid, and sugar kinases—and substrate combination.[4][6]
Assay Principle
The bioluminescent detection of ADP is a two-step enzymatic process designed to provide high sensitivity and a stable luminescent signal.[7] The assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase's activity.[5]
The process is as follows:
-
Kinase Reaction & ATP Depletion: Following the kinase reaction where ATP is converted to ADP, the ADP-Glo™ Reagent is added. This reagent simultaneously terminates the kinase reaction and depletes the remaining unconsumed ATP. This step is crucial as it eliminates the primary source of background signal, ensuring that the subsequent lumination is directly proportional to the ADP generated by the kinase of interest.[7]
-
ADP Conversion & Light Production: The Kinase Detection Reagent is then added. This reagent contains enzymes that convert the ADP produced during the kinase reaction back into ATP. This newly synthesized ATP then acts as a substrate for a thermostable luciferase, which catalyzes the conversion of luciferin (B1168401) into oxyluciferin, generating a stable, "glow-type" luminescent signal.[7] The intensity of this light is directly proportional to the initial amount of ADP produced by the kinase.[4]
Key Features and Applications
Bioluminescent ADP detection assays are highly versatile and offer several advantages for kinase activity screening and inhibitor profiling:
-
Universality: The assay can be used with virtually any ADP-generating enzyme and substrate type, including peptides, proteins, lipids, and sugars.[4]
-
High Sensitivity: These assays can detect ADP at very low concentrations (as low as 20 nM), making them ideal for kinases with low enzymatic activity.[4]
-
Robustness: They consistently yield high Z'-factor values (routinely >0.7), indicating excellent assay quality suitable for high-throughput screening (HTS).[5][6]
-
Large Dynamic Range: A strong signal-to-background ratio is generated even at low percentages of ATP to ADP conversion, allowing for the use of less enzyme.[5]
-
Drug Discovery Applications:
-
High-Throughput Screening (HTS): The simple, homogeneous "add-and-read" format is amenable to automation for screening large compound libraries.
-
IC50 Determination: The assay is well-suited for generating dose-response curves to determine the potency of kinase inhibitors.
-
Mechanism of Action Studies: By varying the ATP concentration, the assay can help distinguish between ATP-competitive and non-competitive inhibitors.[4]
-
Quantitative Data Summary
The performance of bioluminescent ADP detection assays is consistently high across a range of kinases. The following tables summarize key performance metrics.
Table 1: Assay Performance Metrics for Various Kinases
| Kinase | ATP Concentration (µM) | Z'-Factor | Signal-to-Background (S/B) Ratio at 10% ATP Conversion |
| PKA | 10 | > 0.7 | > 10 |
| Src | 50 | > 0.7 | > 10 |
| Clk4 | 1 | > 0.6 | 11 |
| IKKε | 10 | > 0.5 (at 5% conversion) | Not specified |
Data compiled from multiple sources.[4][6][8]
Table 2: Example IC50 Values for Kinase Inhibitors
| Kinase | Inhibitor | ATP Concentration (µM) | IC50 (nM) |
| PKA | H-89 (ATP-competitive) | 10 | ~70 |
| PKA | PKI (non-competitive) | 10 | ~5 |
| Src | Dasatinib | Not specified in assay | 0.5 - 1.1 |
| ABL1 | Dasatinib | 100 | ~22 |
Data compiled from multiple sources.[3][9][10]
Experimental Protocols
The following are detailed protocols for performing a bioluminescent ADP detection kinase assay for two common kinases, PKA and Src. The protocols are designed for a 384-well plate format; for 96-well plates, volumes should be scaled up accordingly (typically 5-fold).
General Reagent Preparation
-
Kinase Buffer: Prepare a 1X kinase reaction buffer. A typical buffer may consist of 40 mM Tris (pH 7.5), 20 mM MgCl₂, and 0.1 mg/ml BSA.
-
ATP Solution: Prepare a stock solution of high-purity ATP (e.g., 10 mM) in nuclease-free water. The final concentration in the assay will depend on the Kₘ of the kinase for ATP.
-
Kinase and Substrate: Dilute the kinase and its specific substrate to the desired concentrations in 1X kinase buffer.
-
ADP-Glo™ Reagent and Kinase Detection Reagent: Prepare according to the manufacturer's instructions. Allow reagents to equilibrate to room temperature before use.
Protocol 1: PKA (Protein Kinase A) Activity Assay
-
Assay Plate Setup:
-
Add 1 µL of test compound (dissolved in DMSO) or DMSO vehicle (for controls) to the wells of a white, opaque 384-well plate.
-
Add 2 µL of PKA enzyme diluted in 1X kinase buffer to each well.
-
To initiate the reaction, add 2 µL of a mix containing the PKA substrate (e.g., Kemptide) and ATP. The final concentrations should be optimized, but a starting point could be 50 µM Kemptide and 10 µM ATP.
-
-
Kinase Reaction Incubation:
-
Mix the plate gently.
-
Incubate at room temperature for 60 minutes.
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Mix and incubate at room temperature for 40 minutes.
-
-
Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Mix and incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
Protocol 2: Src Tyrosine Kinase Activity Assay
-
Assay Plate Setup:
-
Add 1 µL of test compound or DMSO vehicle to the wells of a white, opaque 384-well plate.
-
Add 2 µL of Src enzyme diluted in 1X kinase buffer to each well.
-
To start the reaction, add 2 µL of a mix containing the Src substrate (e.g., a poly-Glu,Tyr peptide) and ATP. Final concentrations could be 50 µM substrate and 50 µM ATP.
-
-
Kinase Reaction Incubation:
-
Mix the plate gently.
-
Incubate at room temperature for 60 minutes.
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Mix and incubate at room temperature for 40 minutes.
-
-
Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Mix and incubate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
Representative Signaling Pathways
Kinase assays are instrumental in dissecting complex signaling pathways. Below are diagrams of two major pathways frequently studied using these methods.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a critical intracellular signaling cascade that regulates cell growth, survival, and metabolism.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway, also known as the Ras-Raf-MEK-ERK pathway, transduces signals from cell surface receptors to the nucleus to control gene expression and cell division.[11]
Alternative ADP Detection Technologies
While bioluminescent assays are widely used, other non-radioactive methods for detecting ADP are also available, offering different detection modalities.
-
Fluorescence Polarization (FP): These assays use a competitive immunoassay format. ADP produced by the kinase competes with a fluorescently labeled ADP tracer for binding to a specific antibody. When the tracer is bound to the larger antibody, it tumbles slowly, emitting polarized light. When displaced by ADP, it tumbles rapidly, emitting depolarized light. The change in polarization is measured to quantify kinase activity.[12]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Assays like the Adapta™ Universal Kinase Assay use a TR-FRET-based immunoassay. ADP from the kinase reaction displaces a tracer from a europium-labeled anti-ADP antibody. This displacement disrupts the FRET between the europium donor and an Alexa Fluor® 647 acceptor on the tracer, leading to a decrease in the TR-FRET signal.[8][13]
Conclusion
Bioluminescent assays for ADP detection provide a powerful, universal, and sensitive platform for measuring the activity of a wide range of kinases. Their robustness and suitability for high-throughput applications make them an invaluable tool in academic research and drug discovery for identifying and characterizing novel kinase inhibitors. The detailed protocols and data presented herein serve as a comprehensive guide for researchers looking to implement these assays in their workflows.
References
- 1. Adapta™ Universal Kinase Assay Kit 1 kit | Buy Online | thermofisher.com [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ulab360.com [ulab360.com]
- 5. ADP-Glo™ Kinase Assay [promega.com]
- 6. Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 12. Characterization and Optimization of a Red-Shifted Fluorescence Polarization ADP Detection Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Adapta® Universal Kinase Assay and Substrates | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Radiolabeling of ADP in Receptor Binding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine diphosphate (B83284) (ADP) is a critical signaling molecule that exerts its effects through the activation of purinergic P2Y receptors, a family of G protein-coupled receptors (GPCRs). The primary ADP-sensitive receptors are P2Y1, P2Y12, and P2Y13. These receptors are implicated in a multitude of physiological processes, most notably platelet aggregation, making them significant targets for antithrombotic drug development.[1] Receptor binding assays using radiolabeled ADP or its analogs are fundamental tools for characterizing the affinity of novel ligands, determining receptor density in various tissues, and elucidating the pharmacological profiles of P2Y receptor subtypes.
This document provides detailed methodologies for the radiolabeling of ADP and the subsequent application in saturation and competition binding assays. It also includes a summary of quantitative binding data and visual representations of the key signaling pathways and experimental workflows.
Radiolabeling of ADP
The choice of radioisotope and labeling strategy is crucial for successful receptor binding studies. While tritiated ([³H]) ligands are often preferred due to their longer half-life, the direct synthesis of [³H]ADP is complex. A more common approach is the enzymatic synthesis of [³²P]ADP, or the use of commercially available radiolabeled ADP analogs.
Protocol 1: Enzymatic Synthesis of [β-³²P]ADP
This protocol describes the synthesis of [β-³²P]ADP from [γ-³²P]ATP using adenylate kinase.[2][3]
Materials:
-
[γ-³²P]ATP
-
Adenosine monophosphate (AMP)
-
Adenylate kinase
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)
-
Thin Layer Chromatography (TLC) system for purification and analysis
Procedure:
-
In a microcentrifuge tube, combine the following in the reaction buffer:
-
[γ-³²P]ATP (specific activity and concentration to be optimized based on desired final product specific activity)
-
A molar excess of non-radioactive AMP
-
Adenylate kinase (concentration to be optimized)
-
-
Incubate the reaction mixture at 37°C. The reaction time should be optimized by taking aliquots at various time points and analyzing the conversion of [γ-³²P]ATP to [β-³²P]ADP.
-
Monitor the reaction progress using TLC.
-
Once the desired conversion is achieved, terminate the reaction by heating or adding EDTA.
-
Purify the [β-³²P]ADP from the reaction mixture using an appropriate chromatographic method, such as TLC or HPLC.
-
Determine the radiochemical purity and specific activity of the purified [β-³²P]ADP.
ADP Receptor Signaling Pathways
ADP binding to its receptors initiates distinct downstream signaling cascades.
P2Y1 Receptor Signaling
The P2Y1 receptor is primarily coupled to the Gq family of G proteins.[4] Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[5][6]
P2Y12 Receptor Signaling
The P2Y12 receptor is coupled to the Gi family of G proteins.[7] Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8] Additionally, the βγ subunits of the Gi protein can activate phosphoinositide 3-kinase (PI3K), leading to the activation of the Akt signaling pathway.[7][9]
P2Y13 Receptor Signaling
Similar to P2Y12, the P2Y13 receptor is primarily coupled to Gi, leading to the inhibition of adenylyl cyclase.[10] However, it has also been shown to activate other signaling pathways, including the mitogen-activated protein kinase (MAPK) and PI3K/Akt pathways.[10][11]
Receptor Binding Assay Protocols
The following protocols are generalized for radioligand binding assays targeting ADP receptors. Optimization of specific parameters such as protein concentration, incubation time, and temperature is recommended for each new experimental system.
Protocol 2: Membrane Preparation from Cells or Tissues
This protocol describes the preparation of crude membranes expressing the receptor of interest.[12][13]
Materials:
-
Cell pellet or tissue sample
-
Lysis Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
Dounce homogenizer or sonicator
-
High-speed refrigerated centrifuge
Procedure:
-
Resuspend the cell pellet or minced tissue in ice-cold Lysis Buffer.
-
Homogenize the sample on ice until >90% cell lysis is achieved.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in ice-cold Wash Buffer.
-
Repeat the centrifugation and resuspension steps twice to wash the membranes.
-
After the final wash, resuspend the pellet in a small volume of Wash Buffer.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Aliquot the membrane preparation and store at -80°C.
Protocol 3: Saturation Binding Assay
This assay is used to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.[14][15][16]
Materials:
-
Membrane preparation
-
Radiolabeled ADP analog (e.g., [³H]2-MeS-ADP, [³³P]2MeS-ADP)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Unlabeled ligand for non-specific binding (NSB) determination (e.g., a high concentration of unlabeled ADP or a specific antagonist)
-
Glass fiber filters (pre-soaked in a solution like 0.3% polyethyleneimine)
-
Filtration apparatus
-
Scintillation fluid and counter
Procedure:
-
Set up assay tubes or a 96-well plate in triplicate for each concentration of radioligand.
-
For each concentration, prepare tubes for total binding and non-specific binding.
-
To the total binding tubes, add Assay Buffer, the desired concentration of radiolabeled ADP analog, and the membrane preparation.
-
To the non-specific binding tubes, add the unlabeled ligand, the same concentration of radiolabeled ADP analog, and the membrane preparation.
-
Incubate at a specified temperature (e.g., room temperature) for a time sufficient to reach equilibrium.
-
Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters.
-
Wash the filters multiple times with ice-cold Assay Buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding for each radioligand concentration.
-
Plot specific binding versus the concentration of the radioligand and use non-linear regression analysis to determine the Kd and Bmax values.
Protocol 4: Competition Binding Assay
This assay is used to determine the affinity (Ki) of an unlabeled test compound for the receptor by measuring its ability to compete with a fixed concentration of a radioligand.[14][17][18]
Procedure:
-
Set up assay tubes or a 96-well plate in triplicate.
-
Include controls for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).
-
To the experimental tubes, add a fixed concentration of the radiolabeled ADP analog (typically at or below its Kd), the membrane preparation, and varying concentrations of the unlabeled test compound.
-
Follow steps 5-8 from the Saturation Binding Assay protocol.
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve.
-
Use non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand.
Quantitative Data Summary
The following tables summarize representative binding data for various radioligands and unlabeled compounds at different ADP receptor subtypes.
Table 1: Saturation Binding Data for P2Y Receptor Radioligands
| Radioligand | Receptor | Cell/Tissue Type | Kd (nM) | Bmax ( sites/cell or pmol/mg protein) | Reference |
| [³H]PSB-0413 | Human P2Y12 | Platelets | 3.3 ± 0.6 | 425 ± 50 sites/platelet | [19] |
| [³H]PSB-0413 | Mouse P2Y12 | Platelets | 14 ± 4.5 | 634 ± 87 sites/platelet | [19] |
| [³³P]2MeS-ADP | Human P2Y12 | Transfected CHO cells | - | - | [20] |
| [³H]AZ12464237 | Human P2Y12 | Transfected HEK membranes | 3.12 ± 0.70 | 3.46 ± 0.55 pmol/mg | [2] |
Table 2: Competition Binding Data for Unlabeled Ligands at P2Y Receptors
| Unlabeled Ligand | Radioligand | Receptor | Cell/Tissue Type | Ki (nM) | Reference |
| AR-C69931MX | [³H]PSB-0413 | Human P2Y12 | Platelets | Potent displacement | [19] |
| 2MeSADP | [³H]PSB-0413 | Human P2Y12 | Platelets | Potent displacement | [19] |
| ADP | [³H]PSB-0413 | Human P2Y12 | Platelets | Weaker displacement | [19] |
| BPTU | - | Human P2Y1 | - | 6 | [21] |
Conclusion
Radioligand binding assays are indispensable for the study of ADP receptors. The protocols and data presented here provide a comprehensive guide for researchers in pharmacology and drug development. Careful execution of these experiments and rigorous data analysis will yield valuable insights into the interactions of novel compounds with P2Y receptors, ultimately aiding in the discovery of new therapeutics for a range of diseases.
References
- 1. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Coupling of P2Y receptors to G proteins and other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of Activation and Inactivation of Gq/Phospholipase C-β Signaling Nodes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of adenylyl cyclase by neuronal P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evidence for a PI3-kinase independent pathway in the regulation of Rap1b activation downstream of the P2Y12 receptor in platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An Update on P2Y13 Receptor Signalling and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 16. Radiometric Ligand-Binding Assays | Revvity [revvity.com]
- 17. support.nanotempertech.com [support.nanotempertech.com]
- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 19. The platelet P2Y(12) receptor under normal and pathological conditions. Assessment with the radiolabeled selective antagonist [(3)H]PSB-0413 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting ADP-Induced Platelet Aggregation Assays
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot and resolve inconsistencies in ADP-induced platelet aggregation assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during platelet aggregation experiments in a question-and-answer format.
Pre-Analytical Issues
Q1: I am observing low or no platelet aggregation in my samples, including the control. What are the potential pre-analytical causes?
A1: Several pre-analytical factors can lead to diminished platelet aggregation. These should be investigated before considering analytical or biological causes.
-
Improper Blood Collection: Traumatic venipuncture can activate platelets prematurely, rendering them unresponsive to subsequent agonist stimulation.[1] The first few milliliters of blood drawn should ideally be discarded to avoid contamination with tissue factors that can cause platelet activation.[2]
-
Incorrect Anticoagulant Ratio: Underfilling or overfilling the collection tube alters the blood-to-anticoagulant (typically 3.2% or 3.8% sodium citrate) ratio, which can affect results.[1][3]
-
Delayed Sample Processing: Platelet function declines over time. Assays should be performed within a specified timeframe, usually within 2 to 4 hours of blood collection.[1][2]
-
Improper Sample Storage Temperature: Platelets are sensitive to temperature changes. Storing blood or platelet-rich plasma (PRP) at temperatures below 20°C can cause spontaneous platelet activation, while temperatures above 37°C can also negatively impact platelet function.[2] Samples should be maintained at room temperature (20-24°C).[2]
-
Centrifugation Issues: Incorrect centrifugation speed or time during PRP preparation can result in a low platelet count in the PRP or contamination with red blood cells, affecting aggregation results.
Q2: My platelet-rich plasma (PRP) appears cloudy or lipemic. How does this affect the assay?
A2: A lipemic (cloudy) sample, often due to a non-fasting patient, can interfere with light transmission in light transmission aggregometry (LTA).[4][5] This interference can mask the formation of platelet aggregates, potentially leading to falsely low or zero percent aggregation readings.[4][5] It is highly recommended to collect samples from patients who have fasted for at least 8 hours.[5]
Q3: We are seeing "spontaneous" platelet aggregation in our control samples before adding ADP. What could be the cause?
A3: Spontaneous aggregation indicates premature platelet activation. The following are common causes:
-
Traumatic Venipuncture: As mentioned, difficult or traumatic blood draws are a primary cause of in-vitro platelet activation.[1][4]
-
Inadequate Sample Mixing: Vigorous shaking or improper mixing of the blood collection tube can activate platelets. Gentle inversion of the tube is recommended.
-
Temperature Fluctuations: Exposing samples to cold temperatures can induce platelet activation.[2]
-
Contamination: Contamination of reagents or labware can lead to unwanted platelet activation.
Analytical Issues
Q4: The aggregation response is inconsistent across replicate wells. What analytical errors should I check for?
A4: Inconsistent results between replicates often point to technical errors during the assay setup.
-
Pipetting Technique: Inaccurate or inconsistent pipetting, especially of small volumes of agonists or platelet inhibitors, can lead to significant variability.[4] Use calibrated pipettes and appropriate techniques.
-
Inadequate Stirring: Proper and consistent stirring is crucial to facilitate platelet-platelet interactions.[4] Ensure the stir bar is present in the cuvette and rotating at the correct speed (typically 900-1200 rpm).[6]
-
Instrument Malfunction: Ensure the aggregometer is properly calibrated and the light source is functioning correctly.[1][4]
-
Reagent Issues: Using expired or improperly stored reagents, including ADP, can lead to a reduced or absent aggregation response.[4]
-
Air Bubbles: Air bubbles in the sample cuvette can interfere with light transmission and cause erroneous readings.[1]
Q5: My aggregation curves show a primary wave but no secondary wave of aggregation with ADP. What does this indicate?
A5: ADP can induce a biphasic aggregation response, with an initial primary wave followed by a more robust secondary wave.[1][7] The secondary wave is dependent on the release of endogenous agonists like thromboxane (B8750289) A2 (TXA2) and ADP from platelet granules.[1] A missing secondary wave can suggest:
-
A defect in platelet granule secretion or the thromboxane A2 pathway. [4]
-
The effect of medications that inhibit these pathways, such as aspirin. [1] Aspirin inhibits the cyclooxygenase (COX) enzyme, which is necessary for TXA2 production.[1]
Patient-Related Factors
Q6: The donor's platelets show a reduced response to ADP but a normal response to other agonists. What could be the reason?
A6: A specific reduction in ADP-induced aggregation often points to an issue with the P2Y12 receptor, a key ADP receptor on the platelet surface.[1] This can be caused by:
-
P2Y12 Inhibitors: Medications like clopidogrel, prasugrel, and ticagrelor (B1683153) are P2Y12 receptor antagonists and will specifically reduce the aggregation response to ADP.[1]
-
Inherited P2Y12 Receptor Defects: Rare genetic disorders can lead to a dysfunctional P2Y12 receptor, resulting in impaired ADP-induced aggregation.[8]
Q7: What are some common medications and conditions that can affect ADP-induced platelet aggregation results?
A7: A thorough review of the donor's medication history and underlying medical conditions is crucial for interpreting results.
| Factor | Effect on Platelet Aggregation | Mechanism/Notes |
| Aspirin and NSAIDs | Reduced secondary wave of aggregation with ADP.[1] | Inhibit cyclooxygenase (COX) and thromboxane A2 production.[1] |
| P2Y12 Inhibitors (e.g., Clopidogrel) | Reduced aggregation specifically with ADP.[1] | Block the P2Y12 ADP receptor on platelets.[1] |
| GPIIb/IIIa Inhibitors (e.g., Abciximab) | Severely reduced or absent aggregation with all agonists. | Block the final common pathway of platelet aggregation, the GPIIb/IIIa receptor. |
| Uremia (Chronic Kidney Disease) | Impaired platelet function and aggregation.[1] | Uremic toxins can interfere with platelet function.[1] |
| Liver Disease | Can affect platelet function.[1] | |
| Myeloproliferative Neoplasms | Platelets may have abnormal function.[1] | |
| Herbal Remedies/Diet | Garlic, turmeric, and caffeine (B1668208) can affect platelet function.[9] |
Experimental Protocols
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
This protocol outlines the standard procedure for preparing PRP and PPP for light transmission aggregometry.
-
Blood Collection: Draw whole blood into a tube containing 3.2% or 3.8% sodium citrate (B86180) anticoagulant in a 9:1 blood-to-anticoagulant ratio.[10] Gently invert the tube several times to ensure proper mixing.
-
PRP Preparation:
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 8-10 minutes at room temperature with the brake off.[2][10]
-
Carefully collect the supernatant (PRP) using a polypropylene (B1209903) pipette and transfer it to a fresh polypropylene tube.[11] Avoid disturbing the buffy coat and red blood cell layer.
-
-
PPP Preparation:
-
Platelet Count Adjustment (Optional): The platelet count in the PRP can be adjusted to a standard concentration (e.g., 250 x 10⁹/L) by adding PPP if necessary, although some studies suggest this may not be required.[12]
Light Transmission Aggregometry (LTA) Assay
-
Instrument Setup: Turn on the aggregometer and allow it to warm up according to the manufacturer's instructions. Set the temperature to 37°C.
-
Blanking: Pipette the required volume of PPP into a cuvette with a stir bar and place it in the appropriate channel of the aggregometer. Set this as the 100% aggregation baseline.
-
Baseline Reading: Pipette the same volume of PRP into a new cuvette with a stir bar and place it in a testing channel. Set this as the 0% aggregation baseline.
-
Agonist Addition: Add a specific concentration of ADP to the PRP sample. The instrument will begin recording the change in light transmission as platelets aggregate.
-
Data Acquisition: Record the aggregation for a set period, typically 5-10 minutes.[10] The primary parameters to analyze are the maximum percentage of aggregation and the slope of the aggregation curve.[1]
Visualizations
ADP-Induced Platelet Signaling Pathway
Caption: ADP signaling pathway in platelets.
Troubleshooting Workflow for Inconsistent Aggregation
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. Platelet Aggregation | HE [hematology.mlsascp.com]
- 2. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pre-Analytical Variables [practical-haemostasis.com]
- 4. benchchem.com [benchchem.com]
- 5. fritsmafactor.com [fritsmafactor.com]
- 6. benchchem.com [benchchem.com]
- 7. biodatacorp.com [biodatacorp.com]
- 8. Severe bleeding and absent ADP-induced platelet aggregation associated with inherited combined CalDAG-GEFI and P2Y12 deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 10. Testing platelet aggregation activity [protocols.io]
- 11. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effect of pre-analytical variables on light transmittance aggregometry in citrated platelet-rich plasma from healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing ADP Concentration for Platelet Activation Studies
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for optimizing adenosine (B11128) diphosphate (B83284) (ADP) concentration in platelet activation studies.
Frequently Asked Questions (FAQs)
Q1: What is the role of ADP in platelet activation?
Adenosine diphosphate (ADP) is a key agonist in platelet activation.[1][2][3] When released from the dense granules of activated platelets or damaged cells, it amplifies the activation response.[1][4][5] ADP binds to two distinct G-protein-coupled receptors on the platelet surface: P2Y1 and P2Y12.[6][7][8][9]
-
P2Y1 Receptor: Coupled to the Gq protein, its activation leads to an increase in intracellular calcium (Ca2+), which induces platelet shape change and initiates a transient aggregation.[1][8][9][10]
-
P2Y12 Receptor: Coupled to the Gi protein, its activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[2][8] This action is crucial for potentiating and sustaining aggregation, promoting granule secretion, and stabilizing thrombi.[8][9] The P2Y12 receptor is a primary target for major antiplatelet drugs like clopidogrel.[1][2][9]
Optimal activation of platelets by ADP requires the coordinated action of both P2Y1 and P2Y12 receptors.[1][7][11]
Q2: What are the typical starting concentrations of ADP for different platelet activation assays?
The optimal ADP concentration can vary depending on the assay, the source of platelets (human, mouse), and the specific research question. However, typical concentration ranges are summarized in the table below.
| Assay Type | Typical ADP Final Concentration Range | Reference |
| Light Transmission Aggregometry (LTA) | 1 - 20 µM | [8][12] |
| Flow Cytometry (P-selectin, PAC-1) | 5 - 20 µM | [8][13][14] |
| Lumi-Aggregometry (ATP Release) | 1 - 20 µM | [8] |
It is always recommended to perform a dose-response curve to determine the optimal ADP concentration for your specific experimental conditions.
Q3: How should I prepare and store my ADP stock solution?
Proper preparation and storage of ADP are critical for reproducible results.
-
Reconstitution: Reconstitute lyophilized ADP powder in sterile phosphate-buffered saline (PBS).[15]
-
Aliquoting: Aliquot the reconstituted ADP into single-use volumes in Eppendorf tubes to avoid repeated freeze-thaw cycles.[15][16]
-
Storage: Store the aliquots frozen at -20°C or below.[15][16]
A common stock concentration is 2x10⁻⁴ M (200 µM).[15][17]
Troubleshooting Guide
Issue 1: Low or No Platelet Aggregation in Response to ADP.
| Possible Cause | Troubleshooting Step |
| Suboptimal ADP Concentration | Perform a dose-response curve with a range of ADP concentrations (e.g., 0.1 µM to 20 µM) to determine the EC50 for your system. |
| Poor Platelet Quality | Ensure blood is collected with minimal trauma using a 19-21 gauge needle.[16] Process samples within 3 hours of collection.[12] Avoid cooling platelets as this can cause activation.[18] |
| Donor Variability | Platelet reactivity can vary significantly between individuals.[16] If possible, use pooled platelet-rich plasma (PRP) from multiple donors for initial screening assays.[16] |
| Medication Interference | Donors should not have taken any antiplatelet medication (e.g., aspirin, clopidogrel) for at least 10-14 days prior to blood collection.[16] |
| Incorrect PRP Preparation | Centrifugation speed and time are critical. For PRP, a low-speed centrifugation (e.g., 150-200 x g for 15-20 minutes) is recommended.[8][16] Too high a g-force can lead to premature platelet activation and subsequent blunted responses.[19] |
| Low Fibrinogen Concentration | Platelet aggregation requires fibrinogen.[18] Ensure fibrinogen levels are within the normal range, especially when using washed platelets. |
Issue 2: Only Primary (Reversible) Aggregation is Observed.
| Possible Cause | Troubleshooting Step |
| Insufficient ADP Concentration | Low doses of ADP may only induce primary, reversible aggregation.[18] Increase the ADP concentration to ensure sufficient P2Y12 receptor activation for sustained secondary aggregation. |
| P2Y12 Receptor Inhibition | If the donor has taken P2Y12 inhibitors (e.g., clopidogrel), the secondary wave of aggregation will be inhibited.[19] |
| Inadequate Stirring | Proper stirring during aggregometry is essential for platelet-platelet interactions leading to secondary aggregation. Ensure the stir bar is functioning correctly and at the appropriate speed (e.g., 900-1200 rpm).[16] |
Issue 3: High Background Activation in Unstimulated (Resting) Platelets.
| Possible Cause | Troubleshooting Step |
| Artifactual Platelet Activation | Minimize platelet activation during blood collection and sample handling.[17] Use appropriate anticoagulants like 3.2% sodium citrate (B86180).[16] Allow PRP to rest for at least 30 minutes before use.[16] |
| Contamination | Ensure all reagents and labware are sterile and free of endotoxins, which can activate platelets. |
| Incorrect Gating in Flow Cytometry | Set appropriate gates based on forward and side scatter to exclude debris and other cell types. Use a platelet-specific marker like CD41 or CD61 for accurate identification. |
Experimental Protocols
Protocol 1: Light Transmission Aggregometry (LTA)
This protocol outlines the standard method for measuring platelet aggregation in platelet-rich plasma (PRP).
-
PRP Preparation:
-
Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood-to-anticoagulant ratio).[16]
-
Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature with the brake off to obtain PRP.[8][16]
-
Carefully aspirate the upper PRP layer.
-
Centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g for 15-20 minutes) to obtain platelet-poor plasma (PPP).[16]
-
Allow PRP to rest for at least 30 minutes at room temperature.[16]
-
-
LTA Measurement:
-
Set the aggregometer temperature to 37°C.[16]
-
Calibrate the instrument using PPP for 100% light transmission and PRP for 0% light transmission.[16]
-
Pipette 450 µL of PRP into a cuvette with a magnetic stir bar and incubate for at least 2 minutes at 37°C with stirring.[8]
-
Add 50 µL of the ADP working solution to achieve the desired final concentration.
-
Record the change in light transmission for 5-10 minutes.[8][16]
-
Protocol 2: Flow Cytometry for Platelet Activation Markers
This protocol describes the measurement of P-selectin expression and activated GPIIb-IIIa (PAC-1 binding) on the platelet surface.
-
Sample Preparation:
-
Collect whole blood as described for LTA.
-
In a microcentrifuge tube, add 5 µL of whole blood.[8]
-
-
Activation:
-
Staining:
-
Add fluorescently labeled antibodies against P-selectin (CD62P) and a marker for activated GPIIb-IIIa (PAC-1). A pan-platelet marker (e.g., CD41) should also be included.
-
Incubate for 15-20 minutes at room temperature in the dark.[20]
-
-
Fixation and Analysis:
-
Fix the cells with 1% paraformaldehyde.[20]
-
Analyze the samples on a flow cytometer, gating on the platelet population based on forward/side scatter and/or CD41 expression.
-
Visualizations
ADP Signaling Pathway in Platelets
Caption: ADP signaling in platelets via P2Y1 and P2Y12 receptors.
Experimental Workflow for Light Transmission Aggregometry
References
- 1. JCI - ADP and platelets: the end of the beginning [jci.org]
- 2. ADP and platelets: the end of the beginning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. Platelet Activation: The Mechanisms and Potential Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The platelet ATP and ADP receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Platelet Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Historical perspective on ADP-induced platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. creighton.edu [creighton.edu]
- 16. benchchem.com [benchchem.com]
- 17. Platelet Activation [bdbiosciences.com]
- 18. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 19. researchgate.net [researchgate.net]
- 20. Platelet Activation [bdbiosciences.com]
Technical Support Center: Measuring Intracellular ADP Concentrations
Welcome to the technical support center for the measurement of intracellular ADP concentrations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for measuring intracellular ADP?
A1: The three most prevalent methods for quantifying intracellular ADP are:
-
Luciferase-Based Assays: These are enzymatic assays that measure ADP by converting it to ATP, which then generates a luminescent signal via the firefly luciferase reaction.[1][2][3]
-
High-Performance Liquid Chromatography (HPLC): This is a separation technique that can resolve and quantify ATP, ADP, and AMP in cell extracts.[4]
-
Genetically Encoded Sensors: These are fluorescent protein-based sensors, such as PercevalHR, that can be expressed in living cells to monitor the ATP:ADP ratio in real-time.[5][6][7]
Q2: What is the typical intracellular concentration of ADP in mammalian cells?
A2: The intracellular concentration of ATP is typically maintained in the range of 1 to 10 mmol/L.[8][9] The ratio of ATP to ADP is generally very high, often around 1000:1 under normal physiological conditions.[8] This means that intracellular ADP concentrations are in the low micromolar range.
Q3: Why is it challenging to measure intracellular ADP accurately?
A3: Measuring intracellular ADP is challenging due to several factors:
-
Low Concentration: ADP is present at much lower concentrations than ATP, making it difficult to detect accurately.
-
Rapid Turnover: ATP and ADP are rapidly interconverted, and their levels can change quickly in response to cellular stress or changes in metabolic activity.
-
Sample Preparation: Improper sample handling during extraction can lead to the breakdown of ATP into ADP, artificially inflating the measured ADP levels.
Troubleshooting Guides
Luciferase-Based Assays
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Weak or No Signal | 1. Low Cell Number: Insufficient cells to generate a detectable signal. The assay is sensitive enough to detect as few as 100 mammalian cells per well.[2][10] 2. Inefficient Cell Lysis: Incomplete release of intracellular nucleotides. 3. Degraded Reagents: Luciferase or luciferin (B1168401) may have lost activity. 4. Low ATP/ADP Levels: Cells may be metabolically inactive or dead. | 1. Increase the number of cells per well. 2. Ensure the nucleotide releasing buffer is at room temperature (optimal is 22°C) and that lysis is complete by gentle shaking for 5 minutes.[10] 3. Use freshly prepared reagents. Store reconstituted enzymes at 4°C for up to 2 months.[10] 4. Check cell viability using a different method (e.g., trypan blue exclusion). |
| High Background Signal | 1. Contamination: Exogenous ATP from bacterial or fingerprint contamination. 2. Suboptimal Plate Type: Using clear plates can lead to well-to-well crosstalk. | 1. Use sterile techniques and wear gloves. Avoid touching surfaces that will come into contact with reagents. 2. Use white-walled, opaque luminometer plates to minimize crosstalk.[1] |
| High Variability Between Replicates | 1. Pipetting Errors: Inaccurate or inconsistent pipetting of cells or reagents. 2. Inconsistent Incubation Times: Variations in the time between adding reagents and reading luminescence. | 1. Use calibrated pipettes and prepare a master mix for reagents. 2. Ensure that the time between the three luminescence measurements (background, ATP, and total nucleotide) is the same for all samples.[1] |
High-Performance Liquid Chromatography (HPLC)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too much sample. 2. Incompatible Injection Solvent: The solvent in which the sample is dissolved is too different from the mobile phase. 3. Column Degradation: Loss of stationary phase or contamination. | 1. Reduce the injection volume or dilute the sample. 2. Whenever possible, dissolve and inject samples in the mobile phase.[11] 3. Flush the column with a strong solvent or replace it if necessary. |
| Variable Retention Times | 1. Inconsistent Mobile Phase Composition: Improperly prepared or degraded mobile phase. 2. Fluctuations in Flow Rate: Issues with the HPLC pump. 3. Temperature Variations: Lack of column temperature control. | 1. Prepare fresh mobile phase daily and ensure it is properly degassed. 2. Check the pump for leaks and ensure it is delivering a consistent flow rate.[12] 3. Use a column oven to maintain a constant temperature. |
| Ghost Peaks | 1. Contaminated Mobile Phase or System: Impurities in the solvents or carryover from previous injections. 2. Late Eluting Compounds: Components from a previous run eluting in the current run. | 1. Use high-purity solvents and flush the system thoroughly between runs. 2. Increase the run time or use a gradient with a stronger final solvent to elute all components. |
Genetically Encoded ADP Sensors (e.g., PercevalHR)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Signal-to-Noise Ratio | 1. Low Sensor Expression: Insufficient levels of the biosensor in the cells. 2. Suboptimal Imaging Conditions: Incorrect excitation/emission wavelengths or detector settings. 3. Cellular Autofluorescence: High background fluorescence from the cells. | 1. Optimize transfection or transduction conditions to increase sensor expression. 2. Use the recommended excitation and emission wavelengths for the specific sensor (e.g., for PercevalHR, excite at ~420 nm for ADP and ~500 nm for ATP).[6][13] Optimize detector gain and exposure time. 3. Use appropriate filters and consider using a spectrally distinct sensor if autofluorescence is a major issue. |
| Photobleaching | 1. High Excitation Light Intensity: Excessive light exposure can damage the fluorophores. 2. Prolonged Imaging Time: Continuous imaging over long periods. | 1. Reduce the intensity of the excitation light to the minimum required for a good signal. 2. Use intermittent imaging (time-lapse) instead of continuous recording. Consider using a more photostable fluorophore if available. |
| Signal Artifacts | 1. pH Sensitivity: Many fluorescent protein-based sensors are sensitive to changes in intracellular pH.[7][14] 2. Sensor Buffering: At very high expression levels, the sensor itself might bind a significant fraction of the intracellular ADP pool. | 1. Perform simultaneous measurements of intracellular pH using a spectrally compatible pH-sensitive dye or sensor and apply a correction to the ADP sensor signal.[7][14] 2. Titrate the expression level of the sensor to the lowest level that provides a good signal-to-noise ratio. |
Quantitative Data Summary
| Parameter | Luciferase-Based Assays | HPLC | Genetically Encoded Sensors (PercevalHR) |
| Limit of Detection | Can detect as few as 100 mammalian cells/well.[2][10] ADP-Glo™ can detect as low as 20 nM ADP.[15][16] | Linear dose response range is at least 0.012–25 µg of ATP and ADP.[17] | Senses ATP:ADP ratios from approximately 0.4 to 40.[13] |
| Dynamic Range | The luminescent signal is linear within 6 orders of magnitude for ATP. | The linear dose response for ATP and ADP has an R² > 0.99.[17] | The sensor has a maximum signal change of >8-fold for optimal wavelengths.[13] |
| Typical Intracellular ADP/ATP Ratio Measured | Can be used to determine the ADP/ATP ratio, which is <0.1 in proliferating cells and increases during apoptosis. | Allows for the simultaneous quantification of ATP, ADP, and AMP to calculate the adenylate energy charge. | Directly measures the ATP:ADP ratio, with a half-maximal response at a ratio of ~3.5.[13] |
Experimental Protocols
Luciferase-Based ADP/ATP Ratio Assay
This protocol is adapted from commercially available kits.
-
Reagent Preparation:
-
Thaw the Nucleotide Releasing Buffer, ATP Monitoring Enzyme, and ADP Converting Enzyme. Keep enzymes on ice.
-
Prepare the ATP Detection Reagent by mixing the ATP Monitoring Enzyme with the appropriate buffer and substrate according to the kit instructions.
-
-
Sample Preparation:
-
For suspension cells, transfer 10-50 µL of cell culture (typically 10³ - 10⁴ cells) to a white-walled 96-well plate.
-
For adherent cells, culture them directly in the 96-well plate. Before the assay, remove the culture medium.
-
-
ATP Measurement:
-
Add 50 µL of Nucleotide Releasing Buffer to each well and incubate for 5 minutes at room temperature with gentle shaking to lyse the cells.
-
Add 100 µL of the ATP Detection Reagent to each well.
-
Read the luminescence (RLU A) immediately using a luminometer. This reading corresponds to the intracellular ATP concentration.
-
-
Total Nucleotide (ATP + ADP) Measurement:
-
To the same wells, add 10 µL of ADP Converting Enzyme. This will convert all the ADP in the sample to ATP.
-
Incubate for 2 minutes at room temperature.
-
Read the luminescence again (RLU B). This reading corresponds to the total concentration of ATP and ADP.
-
-
Data Analysis:
-
Calculate the ADP concentration by subtracting the initial ATP reading from the total nucleotide reading (RLU B - RLU A).
-
The ADP/ATP ratio can then be calculated.
-
HPLC-Based Measurement of Intracellular ADP
This is a general protocol and may require optimization for specific cell types and HPLC systems.
-
Cell Extraction:
-
Rapidly harvest cells and wash with ice-cold PBS.
-
Extract nucleotides by adding a cold extraction solution (e.g., 0.6 M perchloric acid).
-
Incubate on ice for 15-30 minutes.
-
Centrifuge to pellet the protein precipitate.
-
Neutralize the supernatant with a potassium carbonate solution.
-
Centrifuge again to remove the potassium perchlorate (B79767) precipitate. The supernatant contains the nucleotides.
-
-
HPLC Analysis:
-
Use a C18 reverse-phase column.
-
The mobile phase is typically an ion-pairing agent (e.g., tetrabutylammonium (B224687) hydrogen sulfate) in a phosphate (B84403) buffer with an organic modifier like acetonitrile (B52724) or methanol.[18]
-
Set the detector to measure absorbance at 254 or 260 nm.
-
Inject the prepared cell extract onto the column.
-
Elute the nucleotides. The order of elution is typically AMP, followed by ADP, and then ATP.[18]
-
-
Quantification:
-
Prepare standard curves for ATP, ADP, and AMP of known concentrations.
-
Calculate the concentration of each nucleotide in the cell extract by comparing the peak areas to the standard curves.
-
Normalize the nucleotide concentrations to the cell number or total protein content.
-
Visualizations
Figure 1. Experimental workflow for the luciferase-based ADP/ATP ratio assay.
Figure 2. Experimental workflow for HPLC-based intracellular ADP measurement.
Figure 3. Principle of measuring the ATP/ADP ratio using a genetically encoded sensor.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. content.abcam.com [content.abcam.com]
- 3. bioassaysys.com [bioassaysys.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Imaging energy status in live cells with a fluorescent biosensor of the intracellular ATP-to-ADP ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imaging changes in the cytosolic ATP-to-ADP ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the concentration of ATP and ADP in living cells? | AAT Bioquest [aatbio.com]
- 9. biorxiv.org [biorxiv.org]
- 10. assaygenie.com [assaygenie.com]
- 11. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 12. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 13. researchgate.net [researchgate.net]
- 14. A genetically encoded fluorescent reporter of ATP/ADP ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ulab360.com [ulab360.com]
- 16. promega.com [promega.com]
- 17. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 18. bitesizebio.com [bitesizebio.com]
Technical Support Center: ADP-Induced Platelet Aggregation Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent spontaneous platelet aggregation and obtain reliable results in ADP-induced platelet aggregation assays.
Troubleshooting Guide: Spontaneous Platelet Aggregation
Spontaneous platelet aggregation (SPA), the aggregation of platelets without the addition of an agonist, can be a significant source of variability and inaccuracy in ADP assays. This guide addresses common causes and provides corrective actions.
Issue: Baseline is drifting upwards before adding ADP.
A drifting baseline is often indicative of pre-activated platelets and spontaneous aggregation.[1]
-
Potential Cause 1: Traumatic Venipuncture. Difficult or slow blood draws can activate platelets.
-
Potential Cause 2: Inadequate Mixing of Anticoagulant. Insufficient mixing can lead to the formation of microclots and platelet activation.[1]
-
Potential Cause 3: Incorrect Sample Handling and Storage. Temperature fluctuations and improper storage can activate platelets.[1][2]
-
Potential Cause 4: Release of Proaggregatory Factors. Stirring whole blood can cause the release of proaggregatory factors like ADP from red blood cells.[7]
-
Solution: Minimize the agitation of whole blood samples. When preparing platelet-rich plasma (PRP), use standardized centrifugation protocols to minimize red blood cell contamination.
-
Issue: High variability in aggregation results between experiments.
Inconsistent results can stem from several pre-analytical and analytical variables.
-
Potential Cause 1: Inconsistent Anticoagulant Handling. The choice and concentration of anticoagulant can significantly impact platelet reactivity.
-
Solution: Use 3.2% sodium citrate (B86180) as the standard anticoagulant and ensure a precise 9:1 blood-to-anticoagulant ratio.[2] Be aware that citrate lowers calcium levels, which is essential for aggregation.[8] While heparin is an alternative, it can directly activate platelets.[8] For some applications, hirudin may offer more stable results.[8]
-
-
Potential Cause 2: pH Fluctuation in Platelet-Rich Plasma (PRP). Changes in pH, particularly an increase, can enhance platelet aggregation.[9][10]
-
Potential Cause 3: Inter-donor Variability. Biological differences between donors are a known cause of variability.[1]
Frequently Asked Questions (FAQs)
Q1: What is the optimal platelet count for PRP in an ADP aggregation assay?
A1: The optimal platelet count for PRP is generally between 150 and 600 G/L.[13] It is recommended not to adjust the platelet count with platelet-poor plasma (PPP) if it falls within this range, as dilution can introduce artifacts.[13] Platelet counts below 100 x 10³/µL are not considered optimal for these functional tests.[14]
Q2: How long after blood collection can I run my ADP aggregation assay?
A2: It is best to perform platelet aggregation studies within 2 to 3 hours of blood collection.[1][6] Some studies suggest that samples may be stable for up to 4 hours, but responses to ADP can diminish over time.[6][15]
Q3: My PRP sample is lipemic (cloudy). How will this affect my results?
A3: A lipemic sample can interfere with light transmission in aggregometry, leading to inaccurate readings.[2] This can obscure the formation of platelet aggregates and may result in falsely low aggregation values. To avoid this, it is recommended to collect blood from fasting individuals.[2]
Q4: I am not seeing any aggregation in response to ADP. What could be the problem?
A4: A lack of aggregation can be due to several factors:
-
Inactive ADP: Ensure your ADP stock solution is fresh and has been stored correctly. Repeated freeze-thaw cycles can degrade the agonist.
-
Low ADP Concentration: The concentration of ADP may be too low to elicit a response. It is advisable to perform a dose-response curve to determine the optimal concentration for your experimental conditions.[1]
-
Pre-activated Platelets: If platelets were activated during collection or processing, they might become refractory to further stimulation by ADP.[1]
-
Instrument Malfunction: Check that the aggregometer is properly calibrated. The 0% and 100% aggregation baselines must be set correctly with PRP and PPP, respectively.[2]
-
Patient-Related Factors: The donor may be on antiplatelet medication (e.g., clopidogrel) that blocks the P2Y12 receptor, which is the target of ADP.[16]
Experimental Protocols
Protocol: Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
This protocol describes the preparation of PRP and PPP from whole blood for use in light transmission aggregometry.
-
Blood Collection: Collect whole blood via a clean venipuncture into a tube containing 3.2% sodium citrate, maintaining a 9:1 blood-to-anticoagulant ratio.[2]
-
Sample Handling: Gently invert the tube several times to mix the blood and anticoagulant. Keep the sample at room temperature.
-
PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature.[5] This will separate the blood into three layers: red blood cells at the bottom, a "buffy coat" of white blood cells in the middle, and the upper straw-colored PRP layer.
-
PRP Aspiration: Carefully aspirate the PRP layer using a plastic pipette and transfer it to a clean, capped plastic tube. Avoid disturbing the buffy coat.
-
PPP Preparation: To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes.[1]
-
PPP Aspiration: Aspirate the supernatant (PPP) and transfer it to a separate plastic tube.
-
Resting Period: Allow the PRP to rest for at least 30 minutes at room temperature before starting the aggregation assay.[2]
Protocol: ADP-Induced Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol outlines the general steps for performing an ADP-induced platelet aggregation assay.
-
Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.[5]
-
Calibration:
-
Assay Performance:
-
Place a cuvette containing PRP and a stir bar into the sample well and allow it to incubate at 37°C for 1-2 minutes to establish a stable baseline.[2]
-
Add a small, precise volume of the ADP agonist to the PRP to achieve the desired final concentration.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes) to generate the aggregation curve.[2]
-
-
Control: Always run a negative control containing PRP with saline or buffer instead of the agonist to check for spontaneous aggregation.[2]
Data Presentation
Table 1: Influence of Anticoagulant on ADP-Induced Platelet Aggregation
| Anticoagulant | Mean Aggregation (AU*min) | Standard Deviation | p-value (vs. Hirudin) |
| Hirudin | 359.5 | 309 | - |
| Heparin | 521.0 | 316 | 0.0015 |
| Sodium Citrate | 245.0 | 209 | 0.003 |
Data adapted from a study on the effect of different anticoagulants on ADP-induced platelet aggregation.[17]
Table 2: Effect of Time Delay on ADP-Induced Platelet Aggregation
| Time Post-Collection | Mean Aggregation (AU*min) | Standard Deviation | p-value (vs. 30 min) |
| 30 minutes | 391.1 | 283 | - |
| 60 minutes | 335.2 | 251.6 | < 0.05 |
| 120 minutes | 198.8 | 122.9 | < 0.001 |
| 180 minutes | 160.7 | 92 | < 0.001 |
Data adapted from a study on the effect of time delay between blood collection and analysis.[17]
Visualizations
Caption: ADP-induced platelet activation signaling pathway.
Caption: Troubleshooting workflow for spontaneous platelet aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biodatacorp.com [biodatacorp.com]
- 4. Optimized Methodology to Produce Platelet-Rich Plasma and Perform Platelet Aggregation in Patients With Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 6. Effects of pH and concentration of sodium citrate anticoagulant on platelet aggregation measured by light transmission aggregometry induced by adenosine diphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Factors that contribute to spontaneous platelet aggregation and streptokinase-induced aggregation in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Storage of platelets for tests of platelet function: effects of pH on platelet aggregation and liberation of beta-thromboglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of pH on platelet and coagulation factor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of pH levels on platelet aggregation and coagulation: a whole blood in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. labtestsonline.org.uk [labtestsonline.org.uk]
- 13. tandfonline.com [tandfonline.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Testing Platelet Function | Oncohema Key [oncohemakey.com]
- 16. biodatacorp.com [biodatacorp.com]
- 17. Methodological considerations for the assessment of ADP induced platelet aggregation using the Multiplate® analyser - PubMed [pubmed.ncbi.nlm.nih.gov]
factors affecting the stability of adenosine 5'-diphosphate in solution
Technical Support Center: Adenosine (B11128) 5'-Diphosphate (ADP) Solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of adenosine 5'-diphosphate (ADP) in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), quantitative data, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My ADP solution seems to be degrading. What are the primary factors I should consider?
A1: The stability of ADP in an aqueous solution is influenced by several factors. The most critical are:
-
Temperature: ADP degrades rapidly at elevated temperatures.[1][2] It is relatively stable at 22–25 °C but decomposes completely at temperatures of 50–55 °C and above.[1]
-
pH: ADP is most stable in neutral or slightly acidic solutions (pH 6.8-7.4).[3] It hydrolyzes rapidly at extreme pH levels.[3][4]
-
Divalent Cations: The presence of divalent metal ions, such as Mg²⁺ or Mn²⁺, can catalyze the hydrolysis of the phosphoanhydride bonds in ADP, accelerating its degradation.[5][6]
-
Enzymatic Activity: If your solution is contaminated with enzymes like NTPDases (e.g., CD39) or adenylate kinases, they will actively degrade ADP.[7][8]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing your ADP solution can lead to degradation and should be avoided.[5]
Q2: What are the recommended storage conditions for ADP stock solutions?
A2: For optimal stability, ADP solutions should be prepared in a buffered solution at a neutral pH, aliquoted into single-use volumes to avoid freeze-thaw cycles, and stored frozen at -20°C or -80°C.[5][9] When stored at -80°C, stock solutions can be stable for up to 6 months.[9] For short-term storage, refrigeration at 4°C is preferable to leaving the solution at room temperature, but freezing is the best method for long-term stability.[5][10]
Q3: I'm seeing unexpected results in my platelet aggregation assay. Could ADP instability be the cause?
A3: Yes, this is a common issue. If your ADP solution has degraded into Adenosine 5'-monophosphate (AMP) and inorganic phosphate (B84403), it will lose its ability to activate P2Y receptors on platelets, leading to reduced or absent aggregation. Always use freshly prepared or properly thawed ADP solutions for such sensitive assays.[7] Consider preparing your working solution on the day of the experiment from a frozen stock.
Q4: How does pH specifically affect ADP hydrolysis?
A4: ADP undergoes hydrolysis under both acidic and alkaline conditions.[11] While it is relatively stable between pH 6.8 and 7.4, deviations outside this range increase the rate of hydrolysis.[3][4] Alkaline conditions, in particular, can promote the degradation of ADP.[11] For enzymatic reactions involving ADP, the optimal pH for enzymes that hydrolyze ADP can be alkaline, for example, around pH 8.0 for E-NTPDases.[12]
Q5: Are there any chemical contaminants I should be worried about?
A5: Aside from divalent cations, ensure your water and buffer reagents are free from enzymatic contaminants (nucleotidases, phosphatases). Using high-purity, nuclease-free water is a good practice. Also, be mindful of the salt form of ADP you are using, as it can affect the initial pH of the solution when dissolved in unbuffered water.[5]
Quantitative Data on ADP Stability
The following table summarizes the key factors that influence the stability of ADP in solution.
| Factor | Condition | Effect on Stability | Notes |
| Temperature | 22-25 °C | Relatively stable.[1] | Suitable for short-term handling during experiments. |
| 50-55 °C and above | Rapid and complete decomposition.[1] | Avoid heating ADP solutions. | |
| -20°C to -80°C | High stability.[5] | Recommended for long-term storage of aliquots.[5][9] | |
| pH | 6.8 - 7.4 | Optimal stability.[3] | Use buffered solutions to maintain this pH range.[5] |
| Extreme Acidic/Alkaline pH | Rapid hydrolysis.[3][4][11] | Hydrolysis is accelerated outside the optimal range. | |
| Divalent Cations | Presence of Mg²⁺, Mn²⁺, Co²⁺ | Catalyzes hydrolysis, decreasing stability.[5][6] | Avoid adding these cations unless required for the experiment. |
| Enzymes | NTPDases, Adenylate Kinase | Enzymatic degradation.[7][8] | Ensure solutions are free from biological contamination. |
Experimental Protocols
Protocol 1: Preparation of Stable ADP Stock Solutions
This protocol describes how to prepare a stable, concentrated stock solution of ADP.
Materials:
-
This compound sodium salt (or other salt form)
-
Nuclease-free water
-
Buffer solution (e.g., 1 M Tris-HCl, pH 7.4)
-
Sterile, nuclease-free microcentrifuge tubes
-
0.22 µm syringe filter
Procedure:
-
Weighing: On an analytical balance, carefully weigh the desired amount of ADP powder.
-
Dissolution: Dissolve the ADP powder in nuclease-free water to a concentration slightly less than your final target concentration.
-
Buffering: Add your buffer stock (e.g., Tris-HCl, pH 7.4) to achieve a final buffer concentration of 10-20 mM. Verify that the final pH of the solution is between 7.0 and 7.4. Adjust if necessary with dilute HCl or NaOH.
-
Final Concentration: Add nuclease-free water to reach the final desired stock concentration (e.g., 100 mM).
-
Sterilization (Optional): If required for your application (e.g., cell culture), filter the solution through a 0.22 µm syringe filter into a sterile tube.
-
Aliquoting: Dispense the stock solution into single-use, sterile microcentrifuge tubes. The volume of each aliquot should be appropriate for a single experiment to avoid freeze-thaw cycles.[5]
-
Storage: Immediately flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and transfer them to a -80°C freezer for long-term storage.
Protocol 2: Assessment of ADP Stability by HPLC
This protocol provides a method to quantify ADP and its primary degradation product, AMP, using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[13]
Materials:
-
RP-HPLC system with a C18 column
-
UV detector
-
Mobile Phase A: 0.1 M Potassium phosphate buffer, pH 6.0
-
Mobile Phase B: 100% Methanol
-
ADP and AMP analytical standards
-
Your ADP solution samples stored under different conditions (e.g., time points, temperatures)
Procedure:
-
Standard Curve Preparation: Prepare a series of ADP and AMP standards of known concentrations (e.g., 1 µM to 100 µM) in your experimental buffer.
-
Sample Preparation: At each time point of your stability study, take an aliquot of your test solution. Dilute it with Mobile Phase A to a concentration that falls within the range of your standard curve.
-
HPLC Analysis:
-
Equilibrate the C18 column with the starting mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Inject a fixed volume (e.g., 20 µL) of each standard and sample.
-
Run a gradient elution program to separate ADP and AMP. A typical gradient might be to increase Mobile Phase B from 5% to 50% over 15-20 minutes.
-
Monitor the elution profile at 254 nm or 260 nm. AMP will elute earlier than the more polar ADP.[13]
-
-
Quantification:
-
Identify the peaks for AMP and ADP in your samples based on the retention times of the standards.
-
Integrate the peak area for each compound.
-
Calculate the concentration of ADP and AMP in your samples using the standard curve.
-
Determine the percentage of ADP remaining at each time point to assess its stability under the tested conditions.
-
Visualizations and Diagrams
References
- 1. Thermal Decomposition and Prebiotic Formation of Adenosine Phosphates in Simulated Early-Earth Evaporative Settings | MDPI [mdpi.com]
- 2. masspec.scripps.edu [masspec.scripps.edu]
- 3. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ADP-degrading enzymes inhibit platelet activation in bile duct-ligated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism of circulating ADP in the bloodstream is mediated via integrated actions of soluble adenylate kinase-1 and NTPDase1/CD39 activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Analysis of the stability of stored adenosine 5'-monophosphate used for bronchoprovocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Technical Support Center: Overcoming Limitations of ADP Measurement in Biological Samples
Welcome to the technical support center for ADP measurement in biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the accurate quantification of ADP.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for measuring ADP in biological samples?
A1: The primary methods for ADP quantification include:
-
Luminescence-based assays: These are the most common high-throughput methods. They typically involve a two-step enzymatic reaction where ADP is first converted to ATP, which is then detected using the firefly luciferase/luciferin reaction. The resulting light output is proportional to the initial ADP concentration.[1][2][3]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC (RP-HPLC), is a robust method for separating and quantifying ATP, ADP, and AMP in cellular extracts.[4][5][6][7] It offers high accuracy and the ability to measure multiple analytes simultaneously.
-
Mass Spectrometry (MS): Liquid chromatography coupled with mass spectrometry (LC-MS) is a highly sensitive and specific method for measuring adenine (B156593) nucleotides.[8][9] It is particularly useful for complex samples and for accurately quantifying low-abundance species.[8]
-
Fluorescence-based assays: These methods utilize fluorescent probes that are sensitive to changes in ADP or the ADP/ATP ratio.[10]
Q2: What are the critical factors to consider for sample preparation when measuring ADP?
A2: Proper sample preparation is crucial for accurate ADP measurement. Key considerations include:
-
Rapid Quenching: Due to the rapid turnover of ATP and ADP, immediate quenching of enzymatic activity is essential to preserve the in vivo nucleotide levels.[11]
-
Efficient Extraction: The chosen extraction method should efficiently lyse cells and release nucleotides without causing their degradation. Perchloric acid (PCA) extraction is a common and effective method.[4]
-
Sample Stability: ADP in aqueous solutions can be unstable. It is recommended to use fresh samples or snap-freeze them in liquid nitrogen and store them at -80°C.[1][12] Avoid multiple freeze-thaw cycles.[1][12]
-
Deproteinization: For many assay types, particularly enzymatic assays, removing proteins from the sample is necessary to prevent interference.[1]
Q3: What causes false positives in ADP detection assays?
A3: False positives in ADP detection assays, especially in high-throughput screening (HTS), can arise from compounds that interfere with the assay chemistry rather than the target enzyme.[13] Common causes include:
-
Interference with Coupling Enzymes: Many luminescence-based assays use coupling enzymes to convert ADP to a detectable signal. Test compounds can inhibit these coupling enzymes, leading to a false signal.[13]
-
Optical Interference: Colored or fluorescent compounds can interfere with light-based detection methods.[13]
-
Luciferase Inhibition: Some compounds can directly inhibit the luciferase enzyme used in luminescence assays, leading to inaccurate readings.[14]
Q4: How can I minimize interference in my ADP assay?
A4: To minimize interference, consider the following:
-
Use a direct detection method: Assays that directly measure ADP without the need for coupling enzymes are less prone to interference.[13]
-
Run appropriate controls: Include controls with and without the test compound in the absence of the primary enzyme to identify compounds that interfere with the detection system.
-
Deproteinize samples: As mentioned, removing proteins can reduce interference from endogenous enzymes.[1]
-
Optimize buffer conditions: Ensure the pH and ionic strength of your assay buffer are optimal for your specific assay and do not promote non-specific interactions.[15]
Troubleshooting Guides
Guide 1: Luminescence-Based ADP Assays
| Problem | Possible Cause | Solution |
| Low or No Signal | Inactive or degraded reagents. | Ensure all kit components are stored correctly and have not expired. Prepare fresh reagents for each experiment.[16] |
| Insufficient cell number or ADP concentration. | Increase the number of cells per well or concentrate the sample. The assay is sensitive down to low cell numbers, but there is a lower limit.[1] | |
| Incorrect plate type. | For luminescence assays, use white, opaque plates to maximize the light signal.[17] | |
| Incorrect instrument settings. | Verify the correct wavelength and filter settings on your luminometer.[1] | |
| High Background Signal | Contamination of reagents with ATP or ADP. | Use high-purity reagents and sterile techniques. |
| Auto-oxidation of assay reagents. | Prepare reagents fresh and protect them from light.[18] | |
| Endogenous ATP in the sample. | Ensure the initial step of the assay, which depletes existing ATP, is working efficiently. Consider treating samples with an ATP-scavenging enzyme like apyrase.[15] | |
| High Variability Between Replicates | Inconsistent pipetting. | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. Ensure consistent tip immersion depth.[18] |
| Inadequate mixing of reagents in the well. | Gently shake the plate after adding the final reagent to ensure a homogenous mixture.[18] | |
| Temperature gradients across the plate. | Equilibrate all reagents and the plate to room temperature before starting the assay. Avoid stacking plates during incubation.[18] | |
| Negative ADP/ATP Ratio | Insufficient time between measurements for ATP signal to decay. | Increase the waiting time (e.g., 10-20 minutes) between the ATP and the final ADP measurement to allow the ATP-related luminescence to degrade.[1] |
Guide 2: HPLC-Based ADP Measurement
| Problem | Possible Cause | Solution |
| Poor Peak Resolution | Inappropriate mobile phase composition. | Optimize the mobile phase pH and ionic strength. Ensure the mobile phase is properly filtered.[7] |
| Column degradation. | Use a guard column to protect the analytical column. If the column is old or has been used extensively, it may need to be replaced.[7] | |
| Variable Retention Times | Fluctuation in column temperature. | Use a column oven to maintain a consistent temperature.[19] |
| Changes in mobile phase composition. | Prepare fresh mobile phase for each run and ensure it is well-mixed. | |
| Low Signal Intensity | Insufficient sample concentration. | Concentrate the sample before injection. |
| Degradation of nucleotides during sample preparation. | Keep samples on ice and process them quickly. Use an optimized extraction protocol.[4] | |
| Non-specific binding to the HPLC system. | Non-specific interactions of phosphorylated compounds can occur; system and column optimization may be necessary.[19] | |
| Extraneous Peaks | Contamination in the sample or mobile phase. | Use high-purity solvents and filter all samples and mobile phases before use. |
| Sample degradation. | Analyze samples as quickly as possible after preparation. |
Quantitative Data Summary
| Assay Method | Parameter | Typical Value | Reference |
| Luminescence | Detection Limit | As low as 0.02 µM ADP | [3] |
| Cell Number | Can detect as few as 100 mammalian cells/well | [1] | |
| HPLC-UV | Linear Range | 0.2 to 10 µM | [4] |
| Run Time | As short as 4.5 minutes | [4] | |
| LC-MS/MS | LLOQ (Lower Limit of Quantification) | Varies by analyte, typically in the low µM to nM range | [20] |
Experimental Protocols
Protocol 1: Luminescence-Based ADP/ATP Ratio Assay
This protocol is a generalized procedure based on commercially available kits.[1][17]
-
Sample Preparation:
-
For suspension cells, transfer 10 µL of cultured cells (10³ – 10⁴ cells) into a 96-well white plate.
-
For adherent cells, culture them directly in the 96-well plate (10³ – 10⁴ cells/well). Remove the culture medium before the assay.
-
-
ATP Measurement:
-
Prepare the ATP Reagent by mixing the Assay Buffer, Substrate, and ATP Enzyme according to the kit instructions.
-
Add 90-100 µL of the ATP Reagent to each well.
-
Incubate for 1-2 minutes at room temperature.
-
Read the luminescence (RLU A) using a luminometer. This reading corresponds to the intracellular ATP level.
-
-
ADP Measurement:
-
After the initial ATP reading, add 5-10 µL of ADP Converting Enzyme to each well. This enzyme converts ADP to ATP.
-
Incubate for 1-2 minutes at room temperature.
-
Read the luminescence again (RLU B). This reading represents the total ATP and ADP.
-
-
Calculation:
-
ADP concentration is proportional to (RLU B - RLU A).
-
The ADP/ATP ratio can be calculated from these values after background subtraction.
-
Protocol 2: HPLC-Based Nucleotide Extraction and Analysis
This protocol is based on a method for extracting and quantifying adenosine (B11128) phosphates from cultured cells.[4][7]
-
Extraction:
-
Wash cultured cells with ice-cold PBS.
-
Add 0.3 M perchloric acid (PCA) to the cells and incubate on ice to lyse the cells and precipitate proteins.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.
-
Transfer the supernatant to a new tube.
-
Neutralize the extract by adding a potassium carbonate (K₂CO₃) solution.
-
Centrifuge again to remove the perchlorate (B79767) precipitate.
-
The resulting supernatant contains the nucleotides and is ready for HPLC analysis.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Isocratic elution with a buffer such as 50 mM potassium dihydrogen phosphate (B84403) (pH 6.8).[4]
-
Detection: UV absorbance at 254 nm.
-
Quantification: Compare the peak areas of ADP in the samples to a standard curve generated with known concentrations of ADP.
-
Visualizations
Caption: General workflow for ADP measurement in biological samples.
References
- 1. content.abcam.com [content.abcam.com]
- 2. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 3. assaygenie.com [assaygenie.com]
- 4. Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of ATP, ADP, and AMP Levels by Reversed-Phase High-Performance Liquid Chromatography in Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of ATP, ADP, and AMP Levels by Reversed-Phase High-Performance Liquid Chromatography in Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Measuring Cellular Adenine Nucleotides by Liquid Chromatography-Coupled Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Advanced Strategy for Comprehensive Profiling of ADP-ribosylation Sites Using Mass Spectrometry-based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Fluorescence-Based Method to Measure ADP/ATP Exchange of Recombinant Adenine Nucleotide Translocase in Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. researchgate.net [researchgate.net]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. Comparison of Luminescence ADP Production Assay and Radiometric Scintillation Proximity Assay for Cdc7 Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. benchchem.com [benchchem.com]
- 19. Liquid Chromatography Method for Simultaneous Quantification of ATP and its Degradation Products Compatible with both UV-Vis and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples [frontiersin.org]
Technical Support Center: Enhancing ADP Detection Sensitivity
Welcome to the technical support center for ADP detection assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the sensitivity of their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions to problems you may encounter during your ADP detection experiments.
Luminescence-Based Assays (e.g., ADP-Glo™)
These assays measure ADP by converting it to ATP, which then drives a luciferase-luciferin reaction, producing light.
Common Issues and Troubleshooting
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| High background signal or "noise" in no-enzyme control wells. | Incomplete depletion of ATP in the first step.[1] | - Ensure complete mixing after adding the ADP-Glo™ Reagent. Tapping the plate or using a plate shaker can help.[1]- Avoid introducing bubbles during reagent addition.[1]- Use shallow-well plates to prevent liquid from clinging to the sides.[1]- Consider including a non-ionic detergent (e.g., 0.01% Triton X-100) in your reaction buffer to reduce surface tension and prevent reagents from sticking to the plastic.[1] |
| Low signal or poor sensitivity. | - Insufficient enzyme concentration or activity.- Suboptimal reaction conditions (e.g., buffer composition, temperature, incubation time).- Reagent degradation. | - Perform an enzyme titration to determine the optimal concentration that yields a robust signal.[2]- Optimize reaction buffer components, pH, and temperature for your specific enzyme.- Ensure reagents are stored correctly and are not expired. Thaw reagents completely and mix well before use.[3] |
| Inconsistent results between replicate wells. | - Pipetting errors, especially with small volumes.- Incomplete mixing of reagents in the wells.- Edge effects on the microplate. | - Use calibrated pipettes and low-retention tips. For inhibitor studies, consider preparing dilutions in separate tubes before adding to the plate.[4]- Ensure thorough mixing after each reagent addition.[1]- Avoid using the outer wells of the plate, or fill them with buffer to maintain a humid environment and minimize evaporation. |
| Compound interference leading to false positives/negatives. | - Test compounds may inhibit the luciferase enzyme or quench the luminescent signal.[5] | - To identify interfering compounds, run a control experiment without the primary enzyme but with ADP and ATP to mimic the reaction. Add the test compound to see if it affects the luminescent signal.[5]- The ADP-Glo™ assay uses Ultra-Glo™ Luciferase, which is engineered to be less susceptible to compound interference.[5] |
Experimental Workflow (ADP-Glo™ Assay)
The following diagram illustrates the general workflow for the ADP-Glo™ Kinase Assay.
Caption: General experimental workflow for the ADP-Glo™ assay.
Fluorescence-Based Assays
These assays utilize changes in fluorescence properties (polarization or energy transfer) to detect ADP.
A. Fluorescence Polarization (FP) Assays (e.g., Transcreener® ADP² FP)
FP assays measure the change in the rotational speed of a fluorescently labeled ADP tracer. When the tracer is bound to a large antibody, it tumbles slowly, resulting in high polarization. ADP produced by the enzyme competes with the tracer for antibody binding, causing the tracer to be displaced and tumble faster, leading to a decrease in polarization.
Common Issues and Troubleshooting
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Low assay window (small change in mP). | - Suboptimal antibody concentration.- Incorrect instrument settings (filters, gain).- High background fluorescence from buffer or plate. | - Titrate the antibody to find the optimal concentration for your ATP level.[6][7]- Ensure the plate reader is set up correctly for the specific fluorophore (e.g., Alexa Fluor® 633).[7]- Use black, non-binding microplates. Check buffer components for autofluorescence. |
| Signal drift or instability. | - Reagent degradation.- Temperature fluctuations. | - Aliquot reagents to avoid multiple freeze-thaw cycles.[6][7]- Allow all reagents and plates to equilibrate to room temperature before reading. Maintain a stable temperature during the assay. |
| Compound interference. | - Fluorescent compounds can interfere with the signal.- Compounds can cause light scattering. | - The use of a far-red tracer (e.g., Alexa Fluor® 633) minimizes interference from many library compounds.[6]- Screen compounds for autofluorescence at the assay wavelengths. |
B. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays (e.g., Transcreener® ADP² TR-FRET, Adapta™)
TR-FRET assays involve a donor fluorophore (e.g., Europium chelate) on an anti-ADP antibody and an acceptor fluorophore on an ADP tracer. When bound, excitation of the donor leads to energy transfer and emission from the acceptor. ADP from the enzymatic reaction displaces the tracer, disrupting FRET.
Common Issues and Troubleshooting
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Low TR-FRET signal or poor Z' value. | - Incorrect instrument settings (delay time, integration time).- Suboptimal tracer concentration.- Quenching of the donor fluorophore. | - Optimize instrument settings for the specific TR-FRET pair.[8][9]- The optimal tracer concentration is dependent on the ATP concentration and should be determined experimentally.[8][10]- Some metal ions (e.g., Mn²⁺, Cu²⁺) can quench the terbium or europium donor. Check buffer components.[8] |
| High background signal. | - Autofluorescent compounds.- Light scattering from precipitated compounds. | - The time-resolved format helps to reduce background from short-lived fluorescence.[11]- Record both donor and acceptor emission to identify interfering compounds.[11]- Ensure compounds are fully dissolved in the assay buffer. |
Signaling Pathway (TR-FRET ADP Detection)
The diagram below illustrates the principle of a competitive TR-FRET ADP detection assay.
Caption: Principle of competitive TR-FRET for ADP detection.
HPLC-Based Methods
High-Performance Liquid Chromatography (HPLC) can be used to separate and directly quantify ATP, ADP, and AMP.
Common Issues and Troubleshooting
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor peak resolution or peak tailing. | - Column contamination or degradation.[12]- Inappropriate mobile phase composition or pH.[13]- Sample overload.[12] | - Use a guard column and ensure proper sample preparation (e.g., protein removal) to protect the analytical column.[13]- Optimize the mobile phase buffer and pH. Ensure the mobile phase is properly degassed.[14]- Reduce the injection volume or sample concentration.[12] |
| Baseline drift or noise. | - Contaminated mobile phase.[15]- Air bubbles in the system.[14]- Detector lamp aging.[15] | - Use high-purity solvents and prepare fresh mobile phase daily.[15]- Degas the mobile phase and purge the pump to remove air bubbles.[14]- Check the detector lamp's energy and replace it if necessary.[14] |
| Inconsistent retention times. | - Fluctuations in column temperature.[13]- Changes in mobile phase composition.- Leaks in the system. | - Use a column oven to maintain a constant temperature.[13]- Prepare mobile phase accurately and ensure the pump is delivering a consistent composition.[14]- Check for leaks at all fittings and connections.[14] |
Quantitative Comparison of ADP Detection Methods
The sensitivity and performance of ADP detection assays can vary significantly. The table below summarizes key quantitative parameters for some of the most common commercially available assays.
| Assay | Detection Method | Sensitivity (ADP Detection Limit) | ATP Tolerance | Assay Format | Key Advantages |
| ADP-Glo™ | Luminescence | ~20 nM[16][17] | Up to 1 mM (Standard)[16], Up to 5 mM (Max) | Homogeneous, two-step | High sensitivity, broad ATP range, less compound interference.[5][16] |
| Transcreener® ADP² FP | Fluorescence Polarization | ~1 nM[18] | 0.1 µM to 1 mM[6] | Homogeneous, one-step | Direct detection (fewer false positives), stable signal, flexible ATP range.[1][19] |
| Transcreener® ADP² TR-FRET | Time-Resolved FRET | Sub-nanomolar | 1 µM to 1 mM | Homogeneous, one-step | High sensitivity, reduced background from autofluorescence.[20] |
| Adapta™ Universal Kinase Assay | Time-Resolved FRET | High sensitivity at <10% ATP conversion[21] | Typically used at low µM ATP | Homogeneous, two-step | Very sensitive at low substrate conversion, ideal for low-activity enzymes.[21][22] |
Detailed Experimental Protocols
Protocol 1: Transcreener® ADP² FP Assay
This protocol provides a general outline. Always refer to the manufacturer's specific technical manual for detailed instructions.
-
Reagent Preparation :
-
Enzyme Reaction :
-
Set up your enzyme reaction (e.g., in a 10 µL volume) containing your enzyme, substrate, and buffer.
-
If screening inhibitors, pre-incubate the enzyme with the compounds.
-
Initiate the reaction by adding ATP.
-
Incubate for the desired time at the optimal temperature for your enzyme.
-
-
Detection :
-
Add an equal volume (e.g., 10 µL) of the ADP Detection Mixture to the enzyme reaction.
-
Mix thoroughly on a plate shaker.
-
Incubate at room temperature for 60 minutes.[6]
-
Read the fluorescence polarization on a plate reader equipped with appropriate filters for the far-red tracer.
-
Protocol 2: HPLC-Based ADP/ATP Quantification
This is a generalized protocol and requires optimization for your specific HPLC system and column.
-
Sample Preparation :
-
Stop the enzymatic reaction at various time points, typically by adding a quenching agent like perchloric acid (PCA).
-
Centrifuge the quenched reaction to pellet precipitated proteins.
-
Neutralize the supernatant with a base (e.g., potassium carbonate or potassium hydroxide).[23]
-
Centrifuge again to remove the perchlorate (B79767) precipitate.
-
Filter the supernatant through a 0.22 µm filter before injection.
-
-
HPLC Analysis :
-
Column : Use a suitable reversed-phase C18 column or an ion-exchange column.[13]
-
Mobile Phase : An isocratic or gradient elution using a buffer such as potassium phosphate (B84403) or ammonium (B1175870) dihydrogen phosphate is common. The pH is a critical parameter for separation.[23][24]
-
Detection : Monitor the column effluent using a UV detector at 254 or 260 nm.[4][23]
-
Quantification : Create a standard curve by injecting known concentrations of pure ATP, ADP, and AMP. Calculate the concentrations in your samples by comparing their peak areas to the standard curve.[23]
-
References
- 1. cosmobio.co.jp [cosmobio.co.jp]
- 2. lcms.cz [lcms.cz]
- 3. HPLC故障排除指南 [sigmaaldrich.com]
- 4. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 5. listlabs.com [listlabs.com]
- 6. blossombio.com [blossombio.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. Adapta® Universal Kinase Assay and Substrates | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Recommendations for the reduction of compound artifacts in time-resolved fluorescence resonance energy transfer assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Solución de problemas de HPLC y consejos de rendimiento: una guía práctica para cromatografos - Persee [pgeneral.com]
- 13. HPLC columns for determining ATP and ADP - Chromatography Forum [chromforum.org]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. gmi-inc.com [gmi-inc.com]
- 16. promega.com [promega.com]
- 17. promega.com [promega.com]
- 18. adipogen.com [adipogen.com]
- 19. bellbrooklabs.com [bellbrooklabs.com]
- 20. bellbrooklabs.com [bellbrooklabs.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 24. Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Adenosine 5'-Diphosphate (ADP) Reagents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control, handling, and troubleshooting of adenosine (B11128) 5'-diphosphate (ADP) reagents for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality control parameters for ADP reagents?
A1: The primary quality control parameters for ADP reagents are purity, identity, and functional activity. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) to quantify the percentage of ADP and detect related impurities like ATP and AMP.[1] Identity can be confirmed by spectroscopic methods and comparing the retention time in HPLC to a known standard. Functional activity is most commonly verified using platelet aggregation assays, where the reagent's ability to induce platelet aggregation is measured.[2][3]
Q2: How should I properly store and handle ADP reagents to ensure stability?
A2: ADP reagents are typically supplied as a lyophilized powder and should be stored at -20°C. Once reconstituted in a buffer solution (e.g., at pH 7), aliquots should be stored at -20°C for long-term stability, where they can be stable for several months. For short-term use, solutions stored at 4°C are typically stable for several days. It is crucial to avoid acidic conditions as ADP is unstable in acid. Repeated freeze-thaw cycles should be avoided to prevent degradation.
Q3: What is the recommended solvent for reconstituting lyophilized ADP?
A3: Lyophilized ADP sodium salt is readily soluble in water. A concentration of 50 mg/mL in water is achievable. For cell culture-based assays, sterile, nuclease-free water or a suitable buffer at a neutral pH is recommended.
Q4: My ADP reagent is not inducing the expected level of platelet aggregation. What are the possible causes?
A4: This can be due to several factors:
-
Reagent Degradation: Improper storage or handling, such as exposure to room temperature for extended periods, acidic pH, or multiple freeze-thaw cycles, can lead to ADP degradation.[4]
-
Incorrect Concentration: Errors in reconstitution or dilution can lead to a lower than expected final concentration of ADP.
-
Platelet Preparation Issues: The platelet-rich plasma (PRP) may have a low platelet count, or the platelets may have been pre-activated during sample collection or processing.[5]
-
Presence of Inhibitors: The sample may contain medications or substances that inhibit platelet function, such as aspirin (B1665792) or clopidogrel.[3][5]
-
Instrument Malfunction: The aggregometer may not be properly calibrated or functioning correctly.[5]
Q5: I am observing spontaneous platelet aggregation in my control samples. What should I investigate?
A5: Spontaneous aggregation can be caused by:
-
Pre-activated Platelets: Traumatic venipuncture or improper sample handling can activate platelets before the addition of an agonist.[5]
-
Release of Endogenous ADP: Stirring of whole blood can sometimes cause the release of pro-aggregatory factors like ADP from red blood cells.[5]
-
Sample Contamination: Contamination of glassware or pipette tips can introduce substances that activate platelets.
Troubleshooting Guides
Issue 1: Inconsistent or No Response in Platelet Aggregation Assay
| Possible Cause | Troubleshooting Step |
| ADP Reagent Degradation | Verify the expiration date. Prepare a fresh stock solution from a new vial of lyophilized powder. Ensure proper storage at -20°C. |
| Incorrect Reagent Concentration | Double-check all calculations for reconstitution and dilution. Use calibrated pipettes. |
| Low Platelet Count in PRP | Measure the platelet count in the PRP and ensure it is within the optimal range for the assay. |
| Platelet Pre-activation | Use atraumatic venipuncture techniques. Gently mix blood with anticoagulant. Allow PRP to rest at room temperature before use.[5] |
| Presence of Inhibitory Drugs | Review the donor's medication history for antiplatelet drugs.[5][6] |
| Instrument Malfunction | Calibrate the aggregometer according to the manufacturer's instructions.[5] |
Issue 2: High Background or Spontaneous Aggregation
| Possible Cause | Troubleshooting Step |
| Traumatic Blood Collection | Ensure a clean and smooth venipuncture to minimize platelet activation.[5] |
| Improper Sample Mixing | Gently invert the blood collection tube to mix with the anticoagulant; do not shake vigorously. |
| Contaminated Glassware/Plasticware | Use clean, disposable plastic tubes and cuvettes to avoid contamination. |
| Extended Sample Storage | Perform the assay within the recommended timeframe after blood collection (typically within 4 hours).[7] |
Quantitative Data Summary
Table 1: Typical Quality Control Specifications for ADP Reagents
| Parameter | Method | Specification |
| Purity | HPLC | ≥95% |
| Identity | HPLC Retention Time | Matches reference standard |
| Solubility | Visual Inspection | 50 mg/mL in water |
| Moisture Content | Karl Fischer Titration | ≤15.0% |
| Appearance | Visual Inspection | White to off-white powder |
Table 2: ADP Solution Stability
| Storage Condition | pH | Stability |
| -20°C | 7 | Several months |
| 4°C | 7 | Several days |
| Acidic pH | < 7 | Unstable |
Experimental Protocols
Protocol 1: Purity Assessment of ADP by HPLC
Objective: To determine the purity of an ADP reagent and quantify impurities such as AMP and ATP.
Methodology:
-
Preparation of Standards: Prepare standard solutions of ADP, AMP, and ATP of known concentrations in the mobile phase.
-
Sample Preparation: Accurately weigh and dissolve the ADP reagent in the mobile phase to a known concentration.
-
HPLC System: A standard HPLC system with a UV detector is used.[1][8]
-
Column: A mixed-mode column (e.g., Amaze HA) or a reversed-phase C18 column can be used.[1][8]
-
Mobile Phase: A common mobile phase consists of a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., sulfuric acid).[8]
-
Detection: UV detection at a wavelength of 259 nm or 262 nm.[8]
-
-
Chromatographic Conditions:
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
-
Data Analysis:
-
Run the standards to determine their retention times.
-
Inject the ADP sample.
-
Identify and quantify the ADP peak and any impurity peaks by comparing their retention times and peak areas to the standards.
-
Calculate the purity of the ADP reagent as a percentage of the total peak area.
-
Protocol 2: Functional Testing of ADP by Light Transmission Aggregometry (LTA)
Objective: To assess the biological activity of an ADP reagent by measuring its ability to induce platelet aggregation in platelet-rich plasma (PRP).
Methodology:
-
Blood Collection: Collect whole blood from a healthy donor (who has not taken antiplatelet medication for at least 10 days) into a tube containing 3.2% sodium citrate (B86180) anticoagulant.[5][6]
-
PRP Preparation:
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.
-
Carefully aspirate the upper PRP layer and transfer it to a clean plastic tube.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain platelet-poor plasma (PPP).
-
-
Instrument Setup:
-
Aggregation Assay:
-
Pipette a specific volume of PRP into a cuvette with a stir bar.
-
Place the cuvette in the aggregometer and allow the baseline to stabilize.
-
Add a known concentration of the ADP reagent to the PRP to initiate aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Determine the maximum percentage of aggregation induced by the ADP reagent.
-
Compare the results to a positive control (a previously validated batch of ADP) and a negative control (buffer only).
-
Visualizations
Caption: ADP-induced platelet activation signaling pathway.
References
- 1. helixchrom.com [helixchrom.com]
- 2. biodatacorp.com [biodatacorp.com]
- 3. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of the stability of stored adenosine 5'-monophosphate used for bronchoprovocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. haemochrom.de [haemochrom.de]
- 7. Versiti - Diagnostic Laboratories Test Menu [versiti.org]
- 8. HPLC Separation of Adenosine mono-, di- and triphosphates on Newcrom BH Column | SIELC Technologies [sielc.com]
dealing with interference in ADP quantification assays
Welcome to the Technical Support Center for ADP Quantification Assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to ADP quantification experiments.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your ADP quantification assays.
| Problem | Possible Cause | Suggested Solution |
| High Background Signal | ATP Reagent Contamination | Use high-purity ATP with low ADP contamination.[1][2][3][4] Prepare fresh buffers and use high-purity reagents.[5] |
| Non-enzymatic ATP Hydrolysis | Optimize assay conditions such as pH, temperature, and incubation time to minimize non-specific ATP breakdown.[5][6] | |
| Kinase Autophosphorylation | Run a control reaction without the substrate to quantify the level of autophosphorylation. If it's high, consider using a lower enzyme concentration.[6] | |
| Incomplete ATP Depletion (in two-step assays) | Ensure the ATP depletion reagent is active and incubation times are sufficient to eliminate residual ATP before measuring ADP.[7][8] Tiny amounts of ATP may cling to the walls of the wells; proper mixing is crucial.[8] | |
| Compound Interference | Test compounds may inhibit coupling enzymes (e.g., luciferase) or be intrinsically fluorescent, causing false signals.[6][9] Run controls with the compound in the absence of the primary enzyme.[6] | |
| Low or No Signal | Inactive Enzyme | Confirm the activity of your kinase or ATPase. Improper storage or handling can lead to a loss of activity.[6] |
| Suboptimal Reagent Concentrations | Titrate the concentrations of your enzyme, ATP, and substrate to find the optimal conditions for your specific assay.[5][6] | |
| Incorrect Buffer Composition | Ensure the assay buffer has the optimal pH, ionic strength, and necessary cofactors (e.g., MgCl2) for your enzyme.[6] | |
| Insufficient Incubation Time or Suboptimal Temperature | The reaction may not have proceeded long enough, or the temperature may not be optimal for the enzyme.[5][6] | |
| Expired or Improperly Stored Detection Reagents | Check the expiration dates and storage conditions of all assay components, especially enzymes and substrates.[6] | |
| High Well-to-Well Variability (Noise) | Inadequate Mixing | Ensure thorough mixing after each reagent addition, especially in multi-well plates.[8] Tapping the plate or using a plate shaker can help. |
| Pipetting Inaccuracies | Calibrate pipettes regularly and use low-retention tips, especially when working with small volumes.[10] Consider preparing master mixes to minimize pipetting errors. | |
| Bubbles in Wells | Avoid introducing bubbles during reagent addition. If bubbles are present, they can be removed by brief centrifugation of the plate.[8] | |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or fill them with buffer/media. |
Frequently Asked Questions (FAQs)
Q1: What are the main principles behind luminescence-based ADP quantification assays?
A1: Most luminescence-based ADP assays are multi-step processes. In a typical kinase reaction, ATP is converted to ADP. In assays like ADP-Glo™, a reagent is first added to terminate the kinase reaction and deplete any remaining ATP.[1][7] Subsequently, a detection reagent is added that converts the ADP produced back into ATP. This newly synthesized ATP is then used in a luciferase-luciferin reaction to generate a light signal that is proportional to the amount of ADP initially produced.[7][11][12]
Q2: How do I choose the right ATP concentration for my assay?
A2: The optimal ATP concentration is typically at or near the Michaelis constant (Km) of your enzyme for ATP. Using an ATP concentration close to the Km ensures the assay is sensitive to inhibitors that compete with ATP. However, some assays can be performed with ATP concentrations up to 5mM.[1] It is crucial to perform an ATP titration to determine the optimal concentration for your specific enzyme and experimental goals.
Q3: What causes false positives in high-throughput screening (HTS) with ADP assays?
A3: False positives in HTS can arise from compounds that interfere with the assay chemistry rather than the target enzyme.[9] For instance, some compounds may inhibit the coupling enzymes used in the detection steps (like luciferase) or possess intrinsic fluorescence that can interfere with the signal readout.[6][9] Using a direct ADP detection method that avoids coupling enzymes can help minimize false positives.[9]
Q4: How can I confirm that the signal I am observing is specific to my enzyme's activity?
A4: To ensure signal specificity, it is essential to run proper controls. These include:
-
No-enzyme control: A reaction mix without your primary enzyme (kinase or ATPase) to measure background signal.[5]
-
No-substrate control: A reaction without the enzyme's substrate to check for enzyme auto-activity (e.g., autophosphorylation).[5]
-
Inhibitor control: Using a known inhibitor of your enzyme to confirm that the signal decreases as expected.
Q5: What is the significance of the ADP/ATP ratio, and how is it interpreted?
A5: The ADP/ATP ratio is a key indicator of cellular energy status and can be used to differentiate between cell proliferation, apoptosis, and necrosis.[11][13][14]
-
Proliferating cells typically show increased ATP levels and decreased ADP levels.[11][13][14]
-
Apoptotic cells exhibit decreased ATP and increased ADP levels.[11][13][14]
-
Necrotic cells show a much more pronounced decrease in ATP and a significant increase in ADP compared to apoptotic cells.[11][13][14]
| Cellular State | Typical ATP Level | Typical ADP Level | ADP/ATP Ratio |
| Proliferation | Markedly Elevated | No Significant Increase | Very Low |
| Apoptosis | Lower | Increased | High |
| Necrosis | Markedly Lower | Greatly Increased | Much Higher |
This table provides general guidelines; the exact ratios can vary significantly depending on the cell type and experimental conditions.[11][14][15]
Experimental Protocols & Methodologies
General Protocol for a Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This protocol provides a general framework. Specific volumes and incubation times should be optimized for your particular enzyme and substrate.
-
Kinase Reaction Setup:
-
In a white, opaque multi-well plate suitable for luminescence, add your test compounds and vehicle controls.
-
Add the kinase solution to each well.
-
Initiate the reaction by adding a solution containing the substrate and ATP.
-
Incubate at the optimal temperature (e.g., room temperature or 37°C) for a predetermined time (e.g., 60 minutes).[6]
-
-
ATP Depletion:
-
ADP Detection:
-
Add Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides the necessary components for the luciferase reaction.[7]
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[1]
-
Measure the luminescence using a plate-reading luminometer.
-
Sample Preparation for ADP/ATP Ratio in Cultured Cells
-
Cell Seeding:
-
Cell Lysis and ATP Measurement:
-
For adherent cells, remove the culture medium.
-
Add ATP Reagent to each well, which lyses the cells and initiates the luciferase reaction with the released ATP.[11][16]
-
Mix briefly and incubate for 1-10 minutes at room temperature.[11][17]
-
Read the initial luminescence (RLU A), which corresponds to the intracellular ATP level.[11]
-
-
Background and ADP Measurement:
-
Calculation:
-
The ADP level is proportional to (RLU C - RLU B).
-
The ATP level is proportional to (RLU A - Background).
-
The ADP/ATP ratio can then be calculated.
-
Visualizations
Caption: Workflow for a typical luminescence-based ADP quantification assay.
Caption: Relationship between cellular states and corresponding ADP/ATP levels.
References
- 1. promega.com [promega.com]
- 2. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 3. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 4. ulab360.com [ulab360.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 8. researchgate.net [researchgate.net]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. bioassaysys.com [bioassaysys.com]
- 13. content.abcam.com [content.abcam.com]
- 14. ADP/ATP Ratio Assay Kit (Bioluminescent) (ab65313) is not available | Abcam [abcam.com]
- 15. assaygenie.com [assaygenie.com]
- 16. bioassaysys.com [bioassaysys.com]
- 17. ADP/ATP Ratio Assay Kit-Luminescence A552 manual | DOJINDO [dojindo.com]
Technical Support Center: Protocol Refinement for ADP-Dependent Enzyme Kinetic Studies
Welcome to the technical support center for ADP-dependent enzyme kinetic studies. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for measuring the activity of ADP-dependent enzymes?
A1: The most prevalent methods for determining the activity of ADP-dependent enzymes, such as kinases and ATPases, include luminescence-based assays like ADP-Glo™, fluorescence-based assays, and coupled-enzyme spectrophotometric assays like the pyruvate (B1213749) kinase/lactate dehydrogenase (PK/LDH) system.[1][2][3] Luminescence assays are known for their high sensitivity and are well-suited for high-throughput screening.[4][5][6] Coupled-enzyme assays provide a continuous readout of the reaction rate.[3]
Q2: What is the principle behind the ADP-Glo™ Kinase Assay?
A2: The ADP-Glo™ Kinase Assay is a two-step luminescent assay that quantifies the amount of ADP produced in a kinase reaction.[4][5][7]
-
Step 1: ATP Depletion. After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and eliminate any remaining ATP.
-
Step 2: ADP to ATP Conversion and Detection. The Kinase Detection Reagent is then added, which contains an enzyme that converts the ADP produced into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a light signal that is proportional to the initial amount of ADP.[5][7]
Q3: How can I minimize false positives in my high-throughput screening (HTS) campaign?
A3: False positives are a significant concern in HTS.[8] To minimize them, consider the following:
-
Use Direct Detection Methods: Assays that directly measure ADP, like the Transcreener® ADP² Kinase Assay, can reduce interference seen with coupled-enzyme systems.[8]
-
Counter-screening: Test hit compounds against the detection reagents alone to identify compounds that directly interfere with the assay signal.[9]
-
Orthogonal Assays: Confirm hits using a different assay platform that relies on a distinct detection principle (e.g., confirming a luminescence hit with a fluorescence-based assay).[9]
Q4: What is the importance of using high-purity ATP in my kinase assays?
A4: Using high-purity ATP with low ADP contamination is crucial for achieving high sensitivity and a good signal-to-background ratio, particularly in assays like ADP-Glo™.[6][10] Contaminating ADP will result in a high background signal, reducing the assay window and making it difficult to detect small changes in enzyme activity.
Troubleshooting Guides
Issue 1: High Background Signal in Luminescence-Based Assays (e.g., ADP-Glo™)
Possible Causes & Solutions
| Cause | Recommended Solution |
| ADP Contamination in ATP Stock | Use ultra-pure ATP with minimal ADP contamination.[6][10] Test different lots of ATP to find one with the lowest background. |
| Incomplete ATP Depletion | Ensure the 40-minute incubation with the ADP-Glo™ Reagent is not shortened.[7][11] Ensure proper mixing after adding the reagent. |
| Contaminated Reagents or Labware | Use fresh, sterile reagents and dedicated labware. Ensure that pipette tips are not a source of contamination. |
| Enzyme-Independent ATP Hydrolysis | Run a no-enzyme control to determine the level of background ATP hydrolysis in the reaction buffer. Optimize buffer components if necessary. |
Issue 2: High Well-to-Well Variability (Noise) in Assay Signal
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inadequate Mixing | Ensure thorough mixing after each reagent addition by gently tapping the plate or using a plate shaker.[12] Avoid introducing bubbles.[12] |
| Pipetting Inaccuracy at Low Volumes | Use calibrated pipettes appropriate for the volumes being dispensed. Consider using a multi-channel pipette for simultaneous reagent addition to reduce timing variations.[13] |
| Liquid Adhering to Well Walls | Tiny droplets of ATP-containing solution left on the well walls may not be fully depleted, leading to variability.[12] Centrifuge plates briefly after reagent addition. Using shallow-well plates may also help.[12] |
| Presence of Bubbles | Bubbles can interfere with light detection.[12] Visually inspect plates and centrifuge to remove bubbles before reading. Including a non-ionic detergent like Triton X-100 (0.005-0.01%) can reduce bubble formation.[12] |
Issue 3: Kinase Activity Does Not Increase with Higher Substrate Concentration
Possible Causes & Solutions
| Cause | Recommended Solution |
| Substrate Inhibition | High concentrations of the substrate may be inhibiting the enzyme. Perform a substrate titration over a wider concentration range to identify the optimal concentration. |
| Km is Much Higher Than Tested Concentrations | If the initial rate continues to increase linearly with substrate concentration, it suggests that the Km is significantly higher than the concentrations tested.[14] You will need to test even higher substrate concentrations to reach saturation. |
| Coupling Enzyme Limitation (in coupled assays) | In a coupled assay, the secondary enzyme (e.g., pyruvate kinase) may become the rate-limiting step.[14] Ensure the coupling enzyme is present in sufficient excess. |
| Substrate Contamination | The substrate of the primary enzyme might be contaminated with the substrate of a coupling enzyme, leading to a background reaction.[14] Run a control reaction without the primary enzyme to check for this.[14] |
Experimental Protocols
Protocol 1: ADP-Glo™ Kinase Assay
This protocol is a generalized procedure and may require optimization for specific enzymes.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase of interest, substrate, and appropriate kinase reaction buffer
-
White, opaque multi-well plates (96- or 384-well)
-
Plate-reading luminometer
Procedure:
-
Set up the Kinase Reaction:
-
In a 96-well plate, set up a 25 µL kinase reaction containing the kinase, substrate, and ATP in kinase reaction buffer.
-
Include controls such as "no enzyme" and "no substrate."
-
Incubate at the optimal temperature for your kinase (e.g., room temperature or 37°C) for the desired time (e.g., 60 minutes).
-
-
ATP Depletion:
-
ADP Conversion and Detection:
Protocol 2: Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) Coupled Assay
This is a continuous spectrophotometric assay that measures the oxidation of NADH at 340 nm.
Materials:
-
Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Kinase of interest, substrate, and ATP
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM MgCl₂)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare the Coupling Enzyme Mix:
-
Prepare a master mix containing assay buffer, PEP (e.g., 1 mM), NADH (e.g., 0.2 mM), and an excess of PK and LDH. The exact concentrations of coupling enzymes should be optimized to ensure they are not rate-limiting.
-
-
Set up the Reaction:
-
Add the coupling enzyme mix to the wells of the microplate.
-
Add the kinase substrate to the wells.
-
Add the kinase of interest.
-
Include a "no kinase" control to measure any background NADH oxidation.
-
-
Initiate and Measure:
-
Initiate the reaction by adding ATP.
-
Immediately place the plate in a pre-warmed spectrophotometer (e.g., 25°C or 37°C).
-
Measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 15-30 minutes). The rate of NADH oxidation is proportional to the rate of ADP production.[2]
-
Visualizations
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Caption: ADP-dependent eNOS activation pathway.
References
- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 2. Pyruvate Kinase - Assay | Worthington Biochemical [worthington-biochem.com]
- 3. A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. promega.com [promega.com]
- 7. promega.com [promega.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ulab360.com [ulab360.com]
- 11. promega.com [promega.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Effects of ADP and ATP on P2Y Receptors
For Researchers, Scientists, and Drug Development Professionals
Extracellular nucleotides adenosine (B11128) diphosphate (B83284) (ADP) and adenosine triphosphate (ATP) are critical signaling molecules that mediate a wide array of physiological processes through their interaction with P2Y receptors, a family of G protein-coupled receptors (GPCRs). Understanding the distinct and overlapping effects of ADP and ATP on these receptors is paramount for research in areas such as thrombosis, inflammation, neurotransmission, and cancer. This guide provides an objective comparison of the effects of ADP and ATP on various P2Y receptor subtypes, supported by quantitative data and detailed experimental methodologies.
Data Presentation: Quantitative Comparison of ADP and ATP Potency at P2Y Receptors
The potency of ADP and ATP varies significantly across the different P2Y receptor subtypes. This differential activation is fundamental to their specific biological roles. The following table summarizes the half-maximal effective concentration (EC50) values for ADP and ATP at several human P2Y receptors, providing a quantitative basis for their comparison.
| P2Y Receptor Subtype | Predominant G Protein Coupling | ADP EC50 | ATP EC50 | Predominant Effect of ATP | Reference(s) |
| P2Y1 | Gq/11 | 10 nM | 1.5 µM - 0.65 µM | Agonist (less potent than ADP) | [1][2] |
| P2Y2 | Gq/11 | Weak/Inactive | ~0.5 - 3 µM | Agonist | [1][2] |
| P2Y11 | Gs and Gq/11 | Less potent than ATP | 17 µM (cAMP) / 65 µM (IP3) | Agonist | [1][3] |
| P2Y12 | Gi/o | 60 nM | Antagonist | Antagonist | [1][2] |
| P2Y13 | Gi/o | ~5.24 nM - 17.2 nM | 0.45 µM | Agonist (less potent than ADP) | [4][5] |
Signaling Pathways
The binding of ADP or ATP to P2Y receptors initiates distinct intracellular signaling cascades depending on the receptor subtype and its associated G protein.
Gq/11-Coupled P2Y Receptor Signaling
P2Y1, P2Y2, and P2Y11 (in part) receptors couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
Gi/o-Coupled P2Y Receptor Signaling
P2Y12 and P2Y13 receptors are coupled to Gi/o proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the effects of ADP and ATP on P2Y receptors.
Radioligand Binding Assay
This assay is used to determine the affinity (Kd) and density (Bmax) of receptors in a given tissue or cell preparation.
Objective: To quantify the binding of a radiolabeled ligand to P2Y receptors.
Materials:
-
Cell membranes or intact cells expressing the P2Y receptor of interest.
-
Radioligand (e.g., [³H]ADP, [³H]ATP, or a more stable analog).
-
Unlabeled ADP and ATP.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.[6]
-
Assay Setup: In a 96-well plate, add the membrane preparation, radioligand at a fixed concentration, and varying concentrations of unlabeled competitor (ADP or ATP).
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow binding to reach equilibrium.[6]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[6]
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled P2Y receptors.
Objective: To measure the intracellular calcium response to ADP or ATP stimulation.
Materials:
-
Cells expressing the Gq-coupled P2Y receptor of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[7][8]
-
Pluronic F-127.
-
HEPES-buffered saline (HBS).
-
ADP and ATP solutions.
-
Fluorescence plate reader with injectors.
Procedure:
-
Cell Plating: Seed cells in a black, clear-bottom 96-well plate and grow to near confluence.[7]
-
Dye Loading: Prepare a loading solution containing the fluorescent calcium dye (e.g., Fura-2 AM) and Pluronic F-127 in HBS. Remove the culture medium from the cells, wash with HBS, and incubate with the dye loading solution for 30-60 minutes at 37°C.[9][10]
-
Washing: After incubation, gently wash the cells with HBS to remove extracellular dye.[10]
-
Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence for a short period. Inject the agonist (ADP or ATP) and continue to record the fluorescence intensity over time. For Fura-2, excitation is alternated between 340 nm and 380 nm, and emission is measured at ~510 nm.[7]
-
Data Analysis: Calculate the ratio of fluorescence intensities (e.g., 340/380 for Fura-2) to determine the change in intracellular calcium concentration. Plot the change in fluorescence ratio against the agonist concentration to determine the EC50 value.
cAMP Accumulation Assay
This assay is used to measure the inhibition of adenylyl cyclase activity following the activation of Gi-coupled P2Y receptors.
Objective: To quantify the decrease in intracellular cAMP levels in response to ADP.
Materials:
-
Cells expressing the Gi-coupled P2Y receptor of interest.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).[11]
-
ADP solution.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Stimulation: Pre-incubate the cells with a PDE inhibitor to prevent cAMP degradation.[11]
-
Stimulate the cells with forskolin to induce a measurable level of cAMP.
-
Simultaneously or subsequently, add varying concentrations of the Gi-coupled P2Y receptor agonist (ADP).
-
Cell Lysis: After the desired incubation time, lyse the cells to release the intracellular cAMP.
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates using a competitive immunoassay format provided by the chosen cAMP assay kit.[12][13]
-
Data Analysis: Plot the measured cAMP levels against the log concentration of ADP to determine the IC50 value for the inhibition of forskolin-stimulated cAMP accumulation.
Experimental Workflow Example: Calcium Mobilization Assay
The following diagram illustrates a typical workflow for a calcium mobilization experiment to assess the effects of ADP or ATP on a Gq-coupled P2Y receptor.
References
- 1. P2Y Receptors for Extracellular Nucleotides: Contributions to Cancer Progression and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agonist Versus Antagonist Action of ATP at the P2Y4 Receptor Is Determined by the Second Extracellular Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Potency of the P2Y13 Receptor Agonists: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Potency of the P2Y13 Receptor Agonists: A Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. hellobio.com [hellobio.com]
- 10. ionbiosciences.com [ionbiosciences.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 13. resources.revvity.com [resources.revvity.com]
validation of ADP as a biomarker for thrombotic disorders
An Objective Comparison Guide to ADP as a Biomarker for Thrombotic Disorders
Introduction
Adenosine diphosphate (B83284) (ADP) is a critical mediator in the process of platelet activation and aggregation, playing a central role in the pathophysiology of thrombotic disorders.[1] Released from dense granules of activated platelets and damaged cells, ADP provides a potent autocrine and paracrine signal that amplifies the thrombotic response.[2] Its clinical relevance is underscored by the success of antiplatelet therapies targeting the ADP receptor P2Y12. This guide provides a comprehensive validation of ADP as a biomarker, comparing its performance against other established and emerging markers for thrombotic risk stratification and diagnosis. It is intended for researchers, scientists, and drug development professionals seeking to understand the landscape of platelet-based biomarkers.
The ADP Signaling Pathway in Platelets
ADP mediates its effects on platelets primarily through two G protein-coupled receptors: P2Y1 and P2Y12.[3]
-
P2Y1 Receptor: Coupled to Gq, its activation leads to shape change and initiates a transient phase of aggregation through the mobilization of intracellular calcium.[1][3]
-
P2Y12 Receptor: Coupled to Gi, its activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This action is crucial for completing and sustaining a full aggregation response, making the P2Y12 receptor a primary target for antithrombotic drugs like clopidogrel, prasugrel, and ticagrelor.[3][4][5]
The dual receptor signaling makes ADP a robust and specific activator of platelets, and measuring the response to ADP provides a direct assessment of this key thrombotic pathway.
Performance Comparison: ADP vs. Alternative Biomarkers
The validation of a biomarker depends on its ability to accurately diagnose a condition or predict clinical outcomes. ADP-based platelet function tests are primarily used to assess the risk of arterial thrombosis, particularly in patients on P2Y12 inhibitor therapy following percutaneous coronary intervention (PCI). Their performance is compared here with other biomarkers used in various thrombotic contexts.
| Biomarker/Test (Analyte/Pathway) | Primary Clinical Indication | Performance Metrics (Example Data) | Strengths | Limitations |
| VerifyNow P2Y12 (ADP/P2Y12 Reactivity) | Risk of Major Adverse Cardiovascular Events (MACE) post-PCI | Prognostic (MACE): Optimal PRU cut-off at 12 months: 238 (AUC: 0.832).[6] Prognostic (MACE): Combined high PRU (≥230) & low inhibition (<40%) is an independent predictor (OR: 2.745).[7] | Point-of-care, rapid results; high specificity for P2Y12 pathway; strong predictive value for stent thrombosis.[5][8] | Less standardized than LTA; results can be influenced by hematocrit and platelet count.[9] |
| D-dimer (Fibrin Degradation) | Diagnosis/Exclusion of Venous Thromboembolism (VTE) | Diagnostic (VTE): High sensitivity (e.g., ELISA ~95%), allowing confident rule-out.[10] Diagnostic (VTE): Low specificity, leading to a high number of false positives.[11] | High negative predictive value for VTE.[11] | Low specificity; levels elevated in many non-thrombotic conditions (e.g., age, inflammation, cancer).[11] |
| High-Sensitivity Troponin (Myocardial Necrosis) | Diagnosis & Risk Stratification in Acute Coronary Syndrome (ACS) | Prognostic (Mortality in ACS): Strong predictor of mortality, though the effect attenuates with age (e.g., HR for high vs. low troponin I is 2.41 in <65 years vs. 2.01 in ≥85 years).[12] | High sensitivity and specificity for myocardial injury.[13][14] | Marker of injury, not directly of thrombotic risk; elevations can occur in non-ACS conditions. |
| Thromboxane (B8750289) Metabolites (TXA₂/COX-1 Pathway) | Monitoring Aspirin (B1665792) Response | Correlation with PFTs: Urinary thromboxane does not correlate well with any platelet function test. Serum thromboxane correlates moderately with VerifyNow Aspirin (r=0.41).[15] | Direct measure of the biochemical effect of aspirin on the target pathway.[2] | Poor correlation with functional platelet tests; clinical utility for predicting events is less established than ADP tests.[15] |
| Soluble P-selectin / MRP-8/14 (Platelet/Inflammatory Activation) | Cardiovascular Risk Stratification | Prognostic (MACE): Higher concentrations of both biomarkers were associated with increased risk of MACE post-PCI.[16] | Reflects in-vivo platelet activation and inflammation, providing pathobiological insights.[16][17] | Not specific to platelet activation (also expressed by other cells); less established in routine clinical practice. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of platelet function. Below are protocols for three key assays used to measure ADP-mediated platelet reactivity.
Light Transmission Aggregometry (LTA)
LTA is considered the gold-standard for assessing platelet function in vitro.[18][19] It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.[4][18]
a. Sample Preparation (Platelet-Rich and Platelet-Poor Plasma):
-
Collect whole blood into 3.2% sodium citrate (B86180) tubes (9 parts blood to 1 part citrate) using a 21-gauge or larger needle to prevent platelet activation.[4][20]
-
To obtain PRP, centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature without a brake.[4]
-
Carefully aspirate the upper layer of PRP and transfer it to a clean plastic tube. Allow PRP to rest for at least 30 minutes at room temperature.[4]
-
To obtain platelet-poor plasma (PPP), centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 10-15 minutes).[4] The PPP is used to set the 100% aggregation baseline.
b. Aggregation Procedure:
-
Turn on the aggregometer and allow it to warm to 37°C.[3]
-
Pipette 450 µL of PPP into an aggregometer cuvette with a magnetic stir bar and place it in the reference well to calibrate for 100% light transmission.[4]
-
Pipette 450 µL of PRP into a separate cuvette with a stir bar and place it in a sample well to set the 0% aggregation baseline.[4]
-
Allow the PRP sample to equilibrate at 37°C with stirring (typically 900-1200 rpm) for 2-5 minutes to establish a stable baseline.[18]
-
Add 50 µL of an ADP solution to achieve the desired final concentration (e.g., 5-10 µM for maximal aggregation).[4]
-
Record the change in light transmission for a set period (typically 5-10 minutes) to generate an aggregation curve.
Multiplate® Analyzer (Impedance Aggregometry)
The Multiplate system measures platelet aggregation in whole blood based on the change in electrical impedance between two sensor wires as platelets adhere and aggregate onto them.[21][22][23]
a. Sample Preparation:
-
Collect whole blood into tubes containing a direct thrombin inhibitor like hirudin (preferred) or heparin.[22][24]
-
Use the sample within 4 hours of collection.
b. ADPtest Procedure:
-
Pipette 300 µL of 0.9% NaCl solution (pre-warmed to 37°C) into a Multiplate test cuvette.[24]
-
Add 300 µL of the anticoagulated whole blood sample to the cuvette.
-
Incubate the mixture in the instrument at 37°C for 3 minutes with stirring.[24]
-
Add 20 µL of the ADP test reagent (final concentration typically 6.5 µmol/L).[24]
-
The instrument automatically records the change in impedance for 6 minutes.[24]
-
Results are reported as the area under the curve (AUC) in aggregation units (U).[24]
VerifyNow® P2Y12 Assay (Point-of-Care)
The VerifyNow system is a point-of-care, turbidimetric-based assay designed to specifically measure the effect of P2Y12 inhibitors.[5][25]
a. Sample Preparation:
-
Collect a discard tube first to avoid tissue factor contamination.[26]
-
Draw whole blood into a 2 mL Greiner Bio-One partial-fill 3.2% sodium citrate tube, ensuring the fill volume reaches the black mark.[25][26]
-
Gently invert the tube 5 times to ensure mixing. Do not shake.[26]
-
The sample must be run within 4 hours at room temperature.
b. Assay Procedure:
-
Ensure the VerifyNow instrument is on and has passed its electronic quality control.[25]
-
Enter patient/sample information as prompted.
-
Insert the VerifyNow P2Y12 assay cartridge into the instrument.
-
When prompted, insert the citrated whole blood sample tube into the sample holder.
-
The instrument automatically performs the assay. Fibrinogen-coated beads aggregate in response to ADP and PGE1 (to reduce P2Y1 contribution). The instrument measures the change in light transmittance.[5][9]
-
Results are reported in P2Y12 Reaction Units (PRU), which reflects ADP-mediated aggregation, and Percent Inhibition, which compares the result to an estimated baseline.[9]
Experimental Workflow and Logical Relationships
Validating a biomarker like ADP involves a structured workflow from sample collection to clinical correlation. The diagram below illustrates a typical process for assessing a patient's thrombotic risk using an ADP-based platelet function test.
Conclusion
Measuring platelet reactivity in response to ADP provides a direct and functionally relevant assessment of a key pathway in arterial thrombosis. Platelet function tests targeting the ADP-P2Y12 axis, particularly point-of-care assays like VerifyNow, have demonstrated significant prognostic value in predicting ischemic events in high-risk cardiovascular patients.[7][27] While other biomarkers like D-dimer and troponin are indispensable for diagnosing VTE and ACS, respectively, they reflect different aspects of the disease process (fibrinolysis and myocardial necrosis). ADP-based testing offers a unique window into prothrombotic platelet status and the pharmacodynamic effect of essential antiplatelet therapies. For researchers and drug developers, understanding the nuances of these assays and their clinical validation is paramount for advancing the management of thrombotic disorders.
References
- 1. Platelet Aggregation - Platelet-Vessel Wall Interactions in Hemostasis and Thrombosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 4. benchchem.com [benchchem.com]
- 5. VerifyNow P2Y12 and VerifyNow PRU Test [practical-haemostasis.com]
- 6. Time-dependent changes in P2Y12 reaction unit values for predicting the different types of cardiovascular events in patients with ischemic heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination of P2Y12 reaction unit and percentage of platelet inhibition assessed by VerifyNow P2Y12 assay is a useful predictor of long-term clinical outcomes in patients with acute coronary syndrome undergoing percutaneous coronary intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Head-to-Head Comparison of Consensus-Recommended Platelet Function Tests to Assess P2Y12 Inhibition—Insights for Multi-Center Trials [mdpi.com]
- 9. bchcicu.org [bchcicu.org]
- 10. Diagnostic accuracy of D-dimer test for exclusion of venous thromboembolism: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. D-dimer testing: advantages and limitations in emergency medicine for managing acute venous thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prognostic value of troponins in acute coronary syndrome depends upon patient age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prognostic Biomarkers in Acute Coronary Syndromes: Risk Stratification Beyond Cardiac Troponins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Prognostic Value of Cardiac Troponin I Measured With a Highly Sensitive Assay in Patients With Stable Coronary Artery Disease - American College of Cardiology [acc.org]
- 15. A comparison of platelet function tests and thromboxane metabolites to evaluate aspirin response in healthy individuals and patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biomarkers of platelet activation and cardiovascular risk in the DAPT trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 19. plateletservices.com [plateletservices.com]
- 20. Performance of the EDACS-ADP incorporating highsensitivity troponin assay: Do components of major adverse cardiac events matter? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. haemoview.com.au [haemoview.com.au]
- 22. Multiple electrode aggregometry - Wikipedia [en.wikipedia.org]
- 23. diagnostics.roche.com [diagnostics.roche.com]
- 24. Platelet function testing using the Multiplate analyzer after administration of aspirin in Aachen minipigs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. studylib.net [studylib.net]
- 26. ptacts.uspto.gov [ptacts.uspto.gov]
- 27. Time-dependent changes in P2Y12 reaction unit values for predicting the different types of cardiovascular events in patients with ischemic heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of ADP Receptor Subtypes: A Guide for Researchers
This guide provides a detailed comparative analysis of the primary adenosine (B11128) diphosphate (B83284) (ADP) receptor subtypes, focusing on their distribution, signaling mechanisms, and physiological functions in various tissues. It is designed for researchers, scientists, and drug development professionals engaged in the study of purinergic signaling.
Overview of ADP Receptor Subtypes
Extracellular nucleotides, such as ADP and adenosine triphosphate (ATP), are crucial signaling molecules that mediate a wide range of physiological processes by activating purinergic receptors.[1] These receptors are broadly divided into P1 receptors (for adenosine) and P2 receptors (for ATP/ADP). The P2 family is further categorized into P2X ligand-gated ion channels and P2Y G-protein coupled receptors (GPCRs).[2][3] This guide focuses on the key receptors activated by ADP: P2Y1, P2Y12, and the ATP-activated P2X1 receptor, which is often discussed in the context of ADP signaling due to the co-release of ATP and ADP from cells like platelets.[4][5]
The table below summarizes the core characteristics of these three receptor subtypes.
| Feature | P2Y1 Receptor | P2Y12 Receptor | P2X1 Receptor |
| Receptor Family | P2Y, G-Protein Coupled Receptor (GPCR)[2] | P2Y, G-Protein Coupled Receptor (GPCR)[2][6] | P2X, Ligand-Gated Ion Channel[2] |
| Primary Ligand | ADP (ATP is an antagonist)[2] | ADP (ATP is an antagonist)[2] | ATP (ADP is a weak agonist)[7][8] |
| G-Protein Coupling | Gq/11[4][9] | Gi/o[9][10] | Not Applicable (Ion Channel)[2] |
| Primary Signal Transduction | Phospholipase C (PLC) activation, leading to IP3-mediated Ca2+ mobilization.[11] | Adenylyl Cyclase (AC) inhibition, leading to decreased cAMP; PI3K activation.[10][12] | Influx of cations (primarily Ca2+ and Na+), leading to cell depolarization.[13] |
| Key Tissue Locations | Platelets, smooth muscle, neurons, intestinal epithelium, endothelial cells.[3][4][14][15] | Platelets, microglia, immune cells (monocytes, macrophages), vascular smooth muscle cells.[10][16][17][18] | Platelets, smooth muscle (vascular, bladder, vas deferens), certain neurons.[13][19][20][21] |
| Primary Functions | Initiation of platelet aggregation and shape change, smooth muscle contraction, neurotransmission.[4][22] | Amplification and stabilization of platelet aggregation, immune cell migration, vasoconstriction.[10][12][17] | Rapid platelet shape change, smooth muscle contraction (e.g., vasoconstriction, bladder contraction).[4][13][20] |
Quantitative Expression in Key Tissues
The relative expression of ADP receptor subtypes varies significantly across different tissues, which dictates the physiological response to ADP. The following table summarizes quantitative mRNA expression data from human platelets and vascular smooth muscle cells (VSMCs).
| Tissue | Receptor Subtype | Relative mRNA Expression Level | Reference |
| Human Platelets | P2Y12 | Very High (>> P2X1 > P2Y1) | [23] |
| P2X1 | Moderate | [23] | |
| P2Y1 | Low | [23] | |
| Human Internal Mammary Artery VSMC | P2Y12 | High (Significantly > P2Y1, P2Y13) | [17] |
| P2Y1 | Low | [17] | |
| P2Y13 | Low | [17] |
Signaling Pathways and Mechanisms
The distinct downstream effects of ADP receptor activation are governed by their unique signaling cascades. Co-activation of P2Y1 and P2Y12 is necessary for a full and sustained platelet aggregation response to ADP.[4][11]
P2Y1 Receptor Signaling
Activation of the Gq-coupled P2Y1 receptor leads to the stimulation of Phospholipase C (PLC). This enzyme cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from internal stores, resulting in platelet shape change and the initiation of a weak, transient aggregation.[4][11]
P2Y12 Receptor Signaling
The P2Y12 receptor is coupled to the inhibitory G-protein, Gi.[10] Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][12] This reduction in cAMP de-represses pathways that stabilize platelet aggregates. Concurrently, the βγ subunits of the G-protein can activate Phosphoinositide 3-kinase (PI3K), further contributing to the consolidation of the platelet plug.[12] The P2Y12 receptor is a major target for antiplatelet drugs like clopidogrel (B1663587) and ticagrelor.[4][6]
P2X1 Receptor Signaling
The P2X1 receptor is a ligand-gated ion channel activated by ATP.[4] Upon ATP binding, the channel opens, allowing a rapid influx of cations, particularly Ca2+ and Na+.[13] This influx causes membrane depolarization and a rapid increase in intracellular calcium, which triggers fast cellular responses like smooth muscle contraction and contributes to platelet shape change.[4][13][19]
Key Experimental Protocols
Characterizing ADP receptor subtypes requires a combination of molecular, biochemical, and functional assays. Below are detailed methodologies for key experiments.
General Experimental Workflow
A typical workflow for investigating receptor function involves isolating the target tissue or cells, applying specific agonists or antagonists, and measuring the physiological or biochemical response.
Protocol 1: Platelet Aggregometry
This assay measures platelet aggregation by monitoring changes in light transmission through a suspension of platelet-rich plasma (PRP).
-
Objective: To quantify the extent and rate of platelet aggregation in response to ADP receptor agonists.
-
Methodology:
-
PRP Preparation: Collect whole blood into a tube containing an anticoagulant (e.g., 3.2% sodium citrate). Centrifuge the blood at a low speed (e.g., 200 x g for 15 minutes) to separate the PRP (supernatant) from red and white blood cells. Prepare platelet-poor plasma (PPP) by further centrifuging the remaining blood at a high speed (e.g., 2000 x g for 10 minutes).
-
Instrument Calibration: Calibrate the aggregometer using PRP to set 0% aggregation and PPP to set 100% aggregation.
-
Assay: Pipette a defined volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.
-
Stimulation: After a baseline reading is established, add the ADP agonist (e.g., ADP, 2-MeSADP) to the cuvette to initiate aggregation.
-
Data Recording: Continuously record the change in light transmission over time (typically 5-10 minutes). The increase in light transmission corresponds to the formation of platelet aggregates.
-
Analysis: Analyze the resulting curve to determine parameters such as maximal aggregation (%), slope (aggregation rate), and lag time.
-
Protocol 2: Receptor Binding Assay
This protocol is used to determine the binding affinity of ligands to a specific receptor subtype.
-
Objective: To measure the specific binding of a radiolabeled ligand to ADP receptors on intact cells or cell membranes.
-
Methodology:
-
Cell Preparation: Prepare washed platelets or membranes from cells expressing the target receptor. A typical suspension would be 0.5 x 10⁸ platelets/mL.[24]
-
Incubation: Incubate the cell/membrane preparation at room temperature with a low concentration of a radiolabeled agonist (e.g., [³H]-2-MeS-ADP) in the presence of varying concentrations of a competitive, unlabeled ligand (the drug being tested).[24]
-
Separation: After incubation (e.g., 2-60 minutes), rapidly separate the bound from unbound radioligand by filtration through a glass fiber filter (e.g., Packard GF-B filters).[24]
-
Quantification: Wash the filters to remove non-specifically bound ligand and measure the radioactivity retained on the filter using scintillation counting.
-
Analysis: Determine non-specific binding in parallel incubations containing a high concentration of an unlabeled agonist.[24] Subtract non-specific binding from total binding to get specific binding. Plot specific binding against the concentration of the unlabeled competitor to generate a displacement curve and calculate the inhibitor constant (Ki).
-
Protocol 3: Real-Time Quantitative PCR (RT-qPCR)
This method is used to quantify the mRNA expression levels of different ADP receptor subtypes in a given tissue or cell type.[23]
-
Objective: To determine the relative abundance of P2Y1, P2Y12, and P2X1 mRNA.
-
Methodology:
-
RNA Extraction: Isolate total RNA from the target cells (e.g., platelets, cultured VSMCs) using a suitable RNA extraction kit, ensuring methods are optimized for the cell type (e.g., for low-mRNA cells like platelets).[23]
-
cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Reaction: Set up the qPCR reaction by mixing the cDNA template with a master mix containing DNA polymerase, dNTPs, and specific primers designed to amplify a unique region of the target receptor's gene (e.g., P2Y12) and a stable housekeeping gene (for normalization).
-
Amplification and Detection: Perform the reaction in a real-time PCR cycler. The instrument monitors the fluorescence emitted during the amplification of the PCR product in real-time.
-
Analysis: The cycle threshold (Ct) value is determined for each gene. The relative expression of the target gene is calculated by comparing its Ct value to that of the housekeeping gene (e.g., using the ΔΔCt method).
-
References
- 1. portlandpress.com [portlandpress.com]
- 2. Frontiers | Biology of Platelet Purinergic Receptors and Implications for Platelet Heterogeneity [frontiersin.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. P2 receptors and platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ahajournals.org [ahajournals.org]
- 9. Architecture of P2Y Nucleotide Receptors: Structural Comparison Based on Sequence Analysis, Mutagenesis, and Homology Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - ProQuest [proquest.com]
- 12. researchgate.net [researchgate.net]
- 13. What are P2X1 receptor antagonists and how do they work? [synapse.patsnap.com]
- 14. P2Y1-receptors in human platelets which are pharmacologically distinct from P2Y(ADP)-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. P2 receptor subtypes in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. ahajournals.org [ahajournals.org]
- 18. ahajournals.org [ahajournals.org]
- 19. P2X purinoreceptor - Wikipedia [en.wikipedia.org]
- 20. P2RX1 - Wikipedia [en.wikipedia.org]
- 21. The P2X1 receptor as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. portlandpress.com [portlandpress.com]
- 23. Quantification of ADP and ATP receptor expression in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Molecular identification and characterization of the platelet ADP receptor targeted by thienopyridine antithrombotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Nucleotide Nuisance: A Comparative Guide to the Cross-Reactivity of ADP Analogs
For Researchers, Scientists, and Drug Development Professionals
The intricate signaling network of purinergic receptors, particularly the P2Y and P2X families, plays a pivotal role in a myriad of physiological processes, from hemostasis and thrombosis to inflammation and neurotransmission. Adenosine diphosphate (B83284) (ADP) is a key endogenous agonist for a subset of these receptors, and its synthetic analogs are invaluable tools for dissecting their function. However, the utility of these analogs is often complicated by their cross-reactivity with other nucleotide receptors. This guide provides a comprehensive comparison of the cross-reactivity of common ADP analogs, supported by experimental data and detailed protocols, to aid researchers in the selection and application of these critical pharmacological agents.
Unraveling the P2Y Receptor Family's Affinity for ADP Analogs
The P2Y family of G protein-coupled receptors (GPCRs) consists of eight subtypes in humans, with P2Y1, P2Y12, and P2Y13 being the primary targets for ADP. The subtle structural variations among these receptor subtypes lead to significant differences in their affinity for various ADP analogs. Understanding these nuances is critical for interpreting experimental results and for the rational design of subtype-selective drugs.
The P2Y1 receptor, coupled to Gq, and the P2Y12 and P2Y13 receptors, coupled to Gi, are all activated by ADP.[1][2] The widely used ADP analog, 2-methylthioadenosine (B1229828) diphosphate (2-MeSADP), is a potent agonist at all three of these receptors.[3][4] However, conformational constraint of the ribose moiety in ADP analogs can introduce remarkable selectivity. For instance, (N)-methanocarba-2MeSADP is a highly potent and selective agonist for the P2Y1 receptor, exhibiting virtually no activity at the P2Y12 and P2Y13 subtypes.[2][5]
Antagonists have also been developed to probe the function of these receptors. MRS2179 and the more potent MRS2500 are selective competitive antagonists of the P2Y1 receptor, with Ki values in the nanomolar range.[6][7][8][9] These compounds are invaluable for isolating the contribution of P2Y1 signaling in complex biological systems.
The following table summarizes the potency of several key ADP analogs at human P2Y receptor subtypes, providing a quantitative basis for their selection in experimental design.
Table 1: Potency of ADP Analogs at Human P2Y Receptor Subtypes
| Compound | P2Y1 (Gq) EC50/Ki (nM) | P2Y12 (Gi) EC50/Ki (nM) | P2Y13 (Gi) EC50/Ki (nM) | P2Y other subtypes |
| ADP | ~10-20[8] | ~50-100[8] | ~10-30[10] | Generally lower affinity |
| 2-MeSADP | ~1-10[3][4] | ~1-10[3] | ~10-20[10] | Active at other subtypes |
| (N)-methanocarba-2MeSADP | ~1.2[5] | No agonist activity[5] | Very low activity[5] | Highly selective for P2Y1 |
| ATP | ~300 (agonist)[11] | Antagonist[12] | Agonist[12] | Agonist at P2Y2, P2Y11[12] |
| MRS2179 | ~100 (Ki)[9] | >10,000 (inactive)[8] | >10,000 (inactive)[8] | Selective P2Y1 antagonist |
| MRS2500 | ~0.78 (Ki)[8] | >1000 (inactive)[8] | >1000 (inactive)[8] | Highly selective P2Y1 antagonist |
P2X Receptors: A Different Side of the Purinergic Coin
The P2X family consists of ligand-gated ion channels that are primarily activated by ATP. Purified ADP is generally considered to be inactive at P2X receptors.[13] However, some commercially available ADP preparations may be contaminated with ATP, leading to apparent P2X activation. It is crucial to use highly purified reagents when studying the effects of ADP analogs on these channels.
While ADP itself is not an agonist, some of its analogs, particularly those with a triphosphate moiety like 2-methylthioadenosine triphosphate (2-MeSATP), can activate certain P2X subtypes, such as P2X1 and P2X3.[12] This highlights the importance of considering the entire chemical structure of an analog, not just its diphosphate group, when predicting its cross-reactivity profile.
Visualizing the Signaling Cascades
To better understand the downstream consequences of receptor activation by ADP analogs, it is essential to visualize the distinct signaling pathways engaged by Gq- and Gi-coupled P2Y receptors.
Experimental Protocols: A Practical Guide
Accurate assessment of the cross-reactivity of ADP analogs requires robust and well-characterized experimental assays. Below are detailed methodologies for key experiments used to determine the potency and selectivity of these compounds.
Calcium Mobilization Assay for Gq-Coupled Receptors
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like P2Y1.
Materials:
-
Cells expressing the Gq-coupled receptor of interest (e.g., 1321N1 astrocytoma cells)
-
Black, clear-bottom 96-well plates
-
Fura-2 AM (cell-permeant calcium indicator)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
Probenecid (B1678239) (optional, to prevent dye leakage)
-
ADP analogs and other test compounds
-
Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm)
Protocol:
-
Cell Plating: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.[14] Incubate overnight.
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution in HBS. A typical final concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127.[1][15][16]
-
Aspirate the growth medium from the cells and wash once with HBS.[14]
-
Add the Fura-2 AM loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.[1][14][15][16]
-
-
Washing: Aspirate the loading solution and wash the cells twice with HBS (containing probenecid if used).[14]
-
Assay:
-
Place the plate in a fluorescence plate reader.
-
Measure the baseline fluorescence ratio (340 nm excitation / 380 nm excitation, with emission at ~510 nm) for a few cycles.
-
Add the ADP analog or test compound at various concentrations.
-
Continue to measure the fluorescence ratio to record the calcium response.
-
-
Data Analysis: The change in the 340/380 ratio is proportional to the change in intracellular calcium concentration. Plot the peak change in ratio against the log of the agonist concentration to determine the EC50 value.
Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand to a receptor and can be used in a competitive format to determine the affinity (Ki) of unlabeled compounds.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or platelets)
-
Radiolabeled ligand (e.g., [³H]2MeSADP or a selective antagonist like [³H]MRS2279)
-
Unlabeled ADP analogs and test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2)
-
96-well filter plates with glass fiber filters (e.g., GF/C)
-
Vacuum filtration manifold
-
Scintillation fluid and a scintillation counter
Protocol:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand (typically at or below its Kd), and varying concentrations of the unlabeled test compound.[3][17]
-
Incubation: Incubate the plate for a sufficient time to reach equilibrium (e.g., 60 minutes at room temperature).[3][17]
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.[17]
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.[17]
-
Counting: Dry the filters, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Determine non-specific binding from wells containing a high concentration of an unlabeled ligand.
-
Calculate specific binding by subtracting non-specific from total binding.
-
Plot the percentage of specific binding against the log of the unlabeled compound's concentration to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
cAMP Assay for Gi-Coupled Receptors
This functional assay measures the inhibition of adenylyl cyclase activity, and thus a decrease in cyclic AMP (cAMP) levels, following the activation of Gi-coupled receptors like P2Y12 and P2Y13.
Materials:
-
Cells expressing the Gi-coupled receptor of interest
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
ADP analogs and other test compounds
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based)
-
Cell lysis buffer (if required by the kit)
Protocol:
-
Cell Plating: Plate cells in a suitable multi-well plate and grow to the desired confluency.
-
Pre-treatment (for antagonists): Incubate cells with the antagonist at various concentrations.
-
Stimulation:
-
Incubation: Incubate for a defined period (e.g., 15-30 minutes) at room temperature or 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.
-
Data Analysis:
-
For agonists, plot the percent inhibition of forskolin-stimulated cAMP production against the log of the agonist concentration to determine the EC50 value.
-
For antagonists, plot the cAMP level against the log of the antagonist concentration to determine the IC50 value.
-
Conclusion
The selection of an appropriate ADP analog is a critical decision in the study of purinergic signaling. A thorough understanding of their cross-reactivity profiles is paramount for the accurate interpretation of experimental data. This guide provides a framework for making informed choices by presenting quantitative data on the potency of common ADP analogs at various P2Y receptors and by offering detailed protocols for their characterization. By carefully considering the information presented herein, researchers can enhance the specificity and reliability of their investigations into the complex and vital roles of nucleotide receptors in health and disease.
References
- 1. ionbiosciences.com [ionbiosciences.com]
- 2. Induction of Novel Agonist Selectivity for the ADP-Activated P2Y1 Receptor Versus the ADP-Activated P2Y12 and P2Y13 Receptors by Conformational Constraint of an ADP Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Evidence that 2-methylthioATP and 2-methylthioADP are both agonists at the rat hepatocyte P2Y(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of novel agonist selectivity for the ADP-activated P2Y1 receptor versus the ADP-activated P2Y12 and P2Y13 receptors by conformational constraint of an ADP analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Agonists and antagonists for P2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P2Y1 receptors mediate inhibitory neuromuscular transmission in the rat colon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. MRS 2179 tetrasodium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 10. Characterization of Potency of the P2Y13 Receptor Agonists: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.tocris.com [resources.tocris.com]
- 14. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 15. abcam.cn [abcam.cn]
- 16. hellobio.com [hellobio.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. benchchem.com [benchchem.com]
- 19. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. resources.revvity.com [resources.revvity.com]
A Researcher's Guide to Validating the Specificity of ADP Receptor Inhibitors
For researchers, scientists, and drug development professionals, ensuring the specificity of novel ADP (adenosine diphosphate) receptor inhibitors is a critical step in preclinical development. This guide provides a comparative framework for validating these inhibitors, complete with experimental protocols, quantitative data, and visual representations of key biological pathways and workflows.
Adenosine (B11128) diphosphate (B83284) plays a crucial role in hemostasis and thrombosis by activating platelets through its interaction with two key G protein-coupled receptors on the platelet surface: P2Y1 and P2Y12.[1][2] The P2Y1 receptor is primarily involved in platelet shape change and aggregation initiation, while the P2Y12 receptor is central to amplifying and sustaining the platelet response.[1][3] Consequently, inhibitors of these receptors, particularly P2Y12, are mainstays in antithrombotic therapy.[4] This guide focuses on the essential assays and data required to rigorously validate the on-target specificity and selectivity of new chemical entities targeting these receptors.
Comparative Efficacy of Common P2Y12 Receptor Inhibitors
The landscape of P2Y12 inhibitors is dominated by thienopyridines, such as clopidogrel (B1663587) and prasugrel, which are irreversible antagonists, and non-thienopyridines, like ticagrelor (B1683153) and cangrelor, which are reversible inhibitors.[5][6] The irreversible nature of thienopyridines means their antiplatelet effect lasts for the lifespan of the platelet.[7] In contrast, reversible inhibitors offer a faster onset and offset of action.[5]
| Inhibitor | Class | Binding | Potency (IC50/Ki) | Target Receptor |
| Clopidogrel (active metabolite) | Thienopyridine | Irreversible | ~0.30 µmol/L (IC50 for ADP-induced platelet aggregation)[8] | P2Y12 |
| Prasugrel (active metabolite) | Thienopyridine | Irreversible | ~0.30 µmol/L (IC50 for ADP-induced platelet aggregation)[8] | P2Y12 |
| Ticagrelor | Cyclopentyl-triazolo-pyrimidine | Reversible (Allosteric) | PiC50 of 7.9 for inhibition of 30 µmol/L ADP–induced aggregation[8] | P2Y12 |
| Cangrelor | ATP analogue | Reversible | PiC50 of 9.4 for inhibition of 30 µmol/L ADP–induced aggregation[8] | P2Y12 |
| MRS2179 | Adenosine derivative | Competitive Antagonist | Median IC50 of 3.16 µmol/L for ADP-induced platelet shape change[9] | P2Y1 |
| (N)-methanocarba-2MeSADP | Conformationally constrained non-nucleotide analog | Agonist | EC50 of 1.2 nM for P2Y1 activation[1] | P2Y1 (selective) |
Off-Target Considerations
While potent on-target activity is desired, off-target effects can lead to unforeseen side effects or even therapeutic benefits. For instance, ticagrelor has been shown to inhibit the equilibrative nucleoside transporter 1 (ENT1), which can increase local adenosine concentrations, contributing to its cardioprotective effects beyond P2Y12 inhibition.[10][11][12] A thorough off-target screening against a panel of receptors and enzymes is crucial for a comprehensive specificity profile.
Experimental Protocols for Specificity Validation
To ascertain the specificity of a novel ADP receptor inhibitor, a multi-pronged approach employing a suite of in vitro assays is essential.
Radioligand Binding Assay
This assay directly measures the binding affinity of the test compound to the target receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for the P2Y12, P2Y1, or other relevant ADP receptor subtypes.
Methodology:
-
Receptor Source: Use human platelet membranes or cell lines (e.g., CHO or 1321N1) recombinantly expressing the human P2Y receptor of interest.[13][14]
-
Radioligand: Select a suitable radiolabeled antagonist with high affinity and specificity for the target receptor (e.g., [³³P]2MeSADP or [³H]PSB-0413 for P2Y12).[4][15]
-
Procedure:
-
Incubate a constant concentration of the radioligand with the receptor source.
-
Add increasing concentrations of the unlabeled test compound to compete for binding.
-
Allow the reaction to reach equilibrium.
-
Separate bound from free radioligand via rapid vacuum filtration through glass fiber filters.[16][17]
-
Measure the radioactivity of the filter-bound complex using liquid scintillation counting.[16]
-
-
Data Analysis:
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[4]
-
Platelet Aggregation Assay
This functional assay assesses the inhibitor's effect on the physiological response of platelets to ADP.
Objective: To determine the concentration-dependent inhibition of ADP-induced platelet aggregation by the test compound.
Methodology:
-
Sample Preparation: Prepare platelet-rich plasma (PRP) and platelet-poor plasma (PPP) from fresh human blood collected in sodium citrate.[3][18]
-
Instrumentation: Use a light transmission aggregometer.
-
Procedure:
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).[18]
-
Pre-incubate PRP with various concentrations of the test compound or vehicle control at 37°C.[19]
-
Induce aggregation by adding a specific concentration of ADP (e.g., 10 µM).[19]
-
Record the change in light transmission over time.[19]
-
-
Data Analysis:
-
Calculate the maximum percentage of aggregation for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the compound that produces 50% inhibition of platelet aggregation.[19]
-
cAMP Measurement Assay
This assay measures the downstream signaling effect of P2Y12 receptor inhibition. The P2Y12 receptor is coupled to the inhibitory G protein, Gi, which, upon activation by ADP, inhibits adenylyl cyclase and reduces intracellular cyclic AMP (cAMP) levels.[20][21]
Objective: To quantify the ability of the test compound to block the ADP-mediated inhibition of cAMP accumulation.
Methodology:
-
Cell System: Use a cell line (e.g., CHO-K1) stably expressing the human P2Y12 receptor.[14]
-
Procedure:
-
Pre-incubate the cells with various concentrations of the test compound.
-
Stimulate adenylyl cyclase with an agent like forskolin.[21]
-
Add ADP to activate the P2Y12 receptor, which will inhibit forskolin-stimulated cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available assay kit (e.g., ELISA or HTRF).[22][23]
-
-
Data Analysis:
-
Quantify the reversal of ADP-mediated cAMP inhibition by the test compound.
-
Determine the IC50 value for the test compound.
-
Visualizing Key Processes
To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Caption: P2Y12 receptor signaling pathway and points of inhibition.
Caption: General workflow for validating a novel ADP receptor inhibitor.
By adhering to these rigorous validation protocols and comparative analyses, researchers can confidently establish the specificity and selectivity of novel ADP receptor inhibitors, paving the way for the development of safer and more effective antithrombotic therapies.
References
- 1. Induction of novel agonist selectivity for the ADP-activated P2Y1 receptor versus the ADP-activated P2Y12 and P2Y13 receptors by conformational constraint of an ADP analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. aggredyne.com [aggredyne.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. ahajournals.org [ahajournals.org]
- 9. Both the ADP receptors P2Y1 and P2Y12, play a role in controlling shape change in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Off-Target Effects of P2Y12 Receptor Inhibitors: Focus on Early Myocardial Fibrosis Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Pharmacological characterization of the human P2Y13 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Modeling Ligand Recognition at the P2Y12 Receptor in Light of X-Ray Structural Information - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. resources.revvity.com [resources.revvity.com]
- 21. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. resources.revvity.com [resources.revvity.com]
- 23. Cell preparation: a key step for successful cAMP assays. | Revvity [revvity.co.jp]
Unraveling Platelet Activation: A Comparative Guide to In Vitro and In Vivo Effects of ADP
For researchers, scientists, and drug development professionals, understanding the nuances of platelet activation is critical for advancing therapies for thrombotic diseases. Adenosine diphosphate (B83284) (ADP) is a key platelet agonist, and its effects are studied extensively in both controlled laboratory settings (in vitro) and within living organisms (in vivo). This guide provides a comprehensive comparison of the methodologies used and the functional outcomes observed in these two distinct experimental paradigms, supported by experimental data and detailed protocols.
Quantitative Comparison of ADP-Induced Platelet Function: In Vitro vs. In Vivo
The following tables summarize key quantitative parameters of ADP-induced platelet function, offering a direct comparison between common in vitro assays and in vivo models.
| In Vitro Assay | Parameter | Typical ADP Concentration | Observed Effect |
| Light Transmission Aggregometry (LTA) | Maximum Aggregation (%) | 1 - 20 µM | 60 - 90% aggregation in platelet-rich plasma (PRP)[1] |
| Aggregation Slope | Varies with ADP concentration | Reflects the initial velocity of aggregation[1] | |
| Lumi-Aggregometry | ATP Release (nmol) | 5 - 20 µM | Measures dense granule secretion alongside aggregation[1] |
| Flow Cytometry | P-selectin Expression (%) | 5 - 20 µM | Increased percentage of platelets positive for this activation marker[1][2] |
| Activated GPIIb/IIIa (%) | Varies | Increased binding of fibrinogen or specific antibodies[2][3] | |
| Washed Platelet Aggregometry | Reversible Aggregation | 5 µM | A characteristic reversible wave of aggregation is observed in the presence of fibrinogen[4] |
| In Vivo Model | Parameter | Method of Induction/Measurement | Observed Effect of ADP/P2Y12 Inhibition |
| Murine Thrombosis Model (FeCl₃) | Time to Occlusion (minutes) | Ferric chloride injury to carotid artery | P2Y12-null mice show prolonged time to occlusion[5] |
| Murine Thromboembolism Model | Survival Rate (%) | Intravenous injection of ADP/collagen | P2Y1-null mice show increased resistance to thromboembolism[5][6] |
| Rabbit Mesenteric Arteriole Model | Embolus Formation | Mechanical injury | P2Y12 antagonists significantly reduce the number and size of emboli[7] |
| Thrombus Size (µm²) | Intravital microscopy | P2Y12 antagonists reduce the size of the initial thrombus[7] | |
| Bleeding Time (minutes) | Tail transection or cuticle incision | Standardized injury | P2Y12-null animals have a prolonged bleeding time[5] |
Signaling Pathways of ADP-Induced Platelet Activation
ADP mediates its effects on platelets primarily through two G-protein coupled receptors: P2Y1 and P2Y12. The synergistic action of these two receptors is essential for a complete and robust platelet aggregation response.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Physiology, Platelet Activation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Platelet preparation for function testing in the laboratory and clinic: Historical and practical aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. ADP and platelets: the end of the beginning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
The Predictive Power of Platelet Reactivity: A Guide to ADP-Induced Aggregation and Clinical Outcomes
For researchers, scientists, and drug development professionals, understanding the nuances of platelet function is paramount in the quest for improved cardiovascular therapies. Adenosine diphosphate (B83284) (ADP)-induced platelet aggregation is a critical biomarker in this endeavor, offering insights into thrombotic risk and the efficacy of antiplatelet agents. This guide provides a comprehensive comparison of methodologies to assess ADP-induced platelet aggregation and its correlation with clinical outcomes, supported by experimental data and detailed protocols.
The level of platelet aggregation, as measured by techniques like Light Transmission Aggregometry (LTA), has been shown to predict outcomes following percutaneous coronary intervention (PCI).[1][2] However, high on-treatment platelet reactivity (HTPR) to ADP receptor antagonists has been linked to adverse cardiac events.[3] This has led to the development of newer, more potent antiplatelet agents that aim to overcome HTPR and reduce ischemic events, though this must be balanced with an increased risk of bleeding.[4][5][6]
Comparative Analysis of Platelet Aggregation Assays
Two primary methods for assessing ADP-induced platelet aggregation are Light Transmission Aggregometry (LTA) and Multiple Electrode Aggregometry (MEA). While LTA is considered the gold standard, MEA offers a more rapid and standardized approach for clinical practice.[1][2]
| Feature | Light Transmission Aggregometry (LTA) | Multiple Electrode Aggregometry (MEA) |
| Principle | Measures changes in light transmission through platelet-rich plasma (PRP) as platelets aggregate. | Measures the change in electrical impedance between two electrodes as platelets aggregate on them in whole blood. |
| Sample Type | Platelet-Rich Plasma (PRP) | Whole Blood |
| Advantages | Gold standard, well-established. | Faster, more standardized, uses whole blood.[1][2] |
| Disadvantages | Time-consuming, less standardized, requires PRP preparation.[1][2] | Newer method, results can be influenced by other blood components. |
| Correlation | Correlates significantly with MEA (Spearman rank correlation coefficient = 0.71; P < 0.0001).[1][2] | Correlates well with LTA.[1][2] |
Clinical Outcomes Associated with ADP-Induced Platelet Aggregation
The degree of ADP-induced platelet aggregation has significant prognostic value across various patient populations. High platelet reactivity is often associated with a greater risk of ischemic events, whereas a very low reactivity can indicate a higher risk of bleeding.
| Clinical Condition | Platelet Aggregation Level | Associated Clinical Outcome | Study Population | Key Findings & Citations |
| Coronary Artery Disease (CAD) | High On-Treatment Platelet Reactivity (HTPR) | Increased risk of Major Adverse Cardiac Events (MACE), including stent thrombosis and myocardial infarction.[3][7][8][9] | Patients undergoing percutaneous coronary intervention (PCI) and receiving dual antiplatelet therapy. | HTPR is an independent predictor of ischemic events.[9] Patients with HTPR on clopidogrel (B1663587) are at greater risk for MACE.[7] |
| Acute Coronary Syndrome (ACS) | Enhanced Clopidogrel Responsiveness (Low Aggregation) | Increased risk of bleeding and entry-site complications. | Low to intermediate-risk ACS patients on clopidogrel after PCI. | An optimal cutoff for follow-up ADP-PGmax of 24.5% was identified to predict bleeding.[10] |
| Sepsis | Impaired Platelet Aggregation (<60% PAR) | Higher mortality rate. | Sepsis patients. | ADP-induced Platelet Aggregation Rate (PAR) was found to be a protective factor in predicting prognosis.[11] |
| Laryngeal Carcinoma | Elevated Preoperative Aggregation (>15.1% LTA) | Poorer 5-year overall survival. | Patients with laryngeal cancer. | Elevated ADP-induced LTA was identified as an independent risk factor for 5-year mortality.[12] |
| General Population | Intrinsic Hyperreactivity to Low-Dose ADP | Increased risk of future arterial thrombosis (myocardial infarction or stroke). | Community-based sample free of cardiovascular disease and antiplatelet therapy. | Hyperreactivity to ADP was associated with incident thrombosis over a 20-year follow-up.[8] |
Experimental Protocols
Light Transmission Aggregometry (LTA)
-
Blood Collection: Draw whole blood into tubes containing 3.2% sodium citrate.
-
PRP and PPP Preparation: Centrifuge the whole blood at a low speed (e.g., 200g for 10 minutes) to obtain platelet-rich plasma (PRP). Centrifuge the remaining blood at a high speed (e.g., 2000g for 15 minutes) to obtain platelet-poor plasma (PPP).
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized level (e.g., 250 x 10^9/L) using PPP.
-
Aggregation Measurement:
-
Pipette a specific volume of PRP into a cuvette with a magnetic stir bar.
-
Place the cuvette in the aggregometer at 37°C and establish a baseline reading (0% aggregation with PRP, 100% with PPP).
-
Add the aggregating agent (ADP) at a specific concentration (e.g., 5-20 µM).
-
Record the change in light transmittance for a set period (e.g., 5-10 minutes) as platelets aggregate.[13]
-
Multiple Electrode Aggregometry (MEA)
-
Blood Collection: Collect whole blood in tubes containing an anticoagulant (e.g., hirudin or citrate). Note that the choice of anticoagulant can affect the results.[14]
-
Sample Preparation: Dilute the whole blood with saline.
-
Aggregation Measurement:
-
Pipette the diluted blood into the test cuvette of the Multiplate® analyzer.
-
Add the ADP reagent.
-
The instrument measures the change in electrical resistance between two sensor wires as platelets aggregate on them. The results are typically expressed as aggregation units (AU) or the area under the curve (AUC).[1][2]
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway for ADP-induced platelet aggregation and a general workflow for its assessment.
Caption: ADP-induced platelet aggregation signaling pathway.
Caption: Experimental workflow for assessing ADP-induced platelet aggregation.
References
- 1. Assessment of ADP-induced platelet aggregation with light transmission aggregometry and multiple electrode platelet aggregometry before and after clopidogrel treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. The Prognostic Impact of High On-Treatment Platelet Reactivity with Aspirin or ADP Receptor Antagonists: Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P2Y12 receptor inhibitor resistance and coronary artery disease: a bench to bedside primer for cardiovascular specialists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current status of high on-treatment platelet reactivity in patients with coronary or peripheral arterial disease: Mechanisms, evaluation and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P2Y12 Antagonists in Cardiovascular Disease—Finding the Best Balance Between Preventing Ischemic Events and Causing Bleeding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A brief review on resistance to P2Y12 receptor antagonism in coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. High on-treatment platelet reactivity by ADP and increased risk of MACE in good clopidogrel metabolizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Prognostic Value of ADP-Induced Platelet Aggregation for Bleeding Complications in Low - Intermediate Risk Patients with Acute Coronary Syndrome Taking Clopidogrel After Percutaneous Coronary Intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The prognostic value of platelet aggregation in patients with sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Methodological considerations for the assessment of ADP induced platelet aggregation using the Multiplate® analyser - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Novel Therapeutic Agents Targeting ADP Signaling Pathways
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of therapeutic agents targeting ADP signaling pathways, supported by experimental data and detailed methodologies. We delve into the validation of both established and novel agents, offering a comprehensive resource for advancing research in this critical area.
Adenosine diphosphate (B83284) (ADP) is a key signaling molecule involved in a multitude of physiological and pathological processes, ranging from hemostasis and thrombosis to inflammation and cancer. The diverse roles of ADP are mediated through its interaction with P2 purinergic receptors (P2Y and P2X) and through the post-translational modification known as ADP-ribosylation. These pathways represent fertile ground for the development of novel therapeutics. This guide offers a comparative overview of agents targeting these pathways, with a focus on P2Y12 and P2Y1 receptor antagonists, as well as emerging inhibitors of ADP-ribosylation.
Comparative Analysis of P2Y12 Receptor Antagonists
The P2Y12 receptor is a crucial mediator of platelet activation and aggregation, making it a prime target for antiplatelet therapies used in the prevention of cardiovascular events.[1] Established agents like clopidogrel, prasugrel, and ticagrelor (B1683153) have demonstrated clinical efficacy, but newer agents are continually being developed to improve upon their pharmacological profiles.
Table 1: Quantitative Comparison of P2Y12 Receptor Antagonists
| Therapeutic Agent | Target | Mechanism of Action | IC50 (Platelet Aggregation) | Ki (Binding Affinity) | Key Characteristics |
| Clopidogrel (active metabolite) | P2Y12 | Irreversible antagonist (prodrug) | ~0.5 - 2 µM | Not directly applicable | Widely used, but with variability in patient response.[1] |
| Prasugrel (active metabolite) | P2Y12 | Irreversible antagonist (prodrug) | More potent than clopidogrel | Not directly applicable | Faster onset and more consistent inhibition than clopidogrel, but with a higher bleeding risk.[2] |
| Ticagrelor | P2Y12 | Reversible antagonist | ~20 nM | ~14 nM | Direct-acting, reversible, with a rapid onset and offset of action.[3][4] |
| Cangrelor | P2Y12 | Reversible antagonist | ~7 nM | ~1.6 nM | Intravenous administration, rapid and potent inhibition. |
| Elinogrel | P2Y12 | Reversible antagonist | ~20 nM | 7.00 ± 0.54 nM | Investigational agent with a similar mechanism to ticagrelor.[3] |
Exploring Novel Frontiers: P2Y1 Receptor Antagonists
While P2Y12 inhibitors are central to antiplatelet therapy, the P2Y1 receptor, also activated by ADP, plays a critical role in initiating platelet shape change and aggregation.[5][6] Antagonism of the P2Y1 receptor is a promising strategy for developing new antithrombotic agents, potentially with a reduced bleeding risk compared to P2Y12 inhibitors.
Table 2: Emerging P2Y1 Receptor Antagonists
| Therapeutic Agent | Target | Mechanism of Action | pA2 / IC50 | Key Characteristics |
| MRS2179 | P2Y1 | Competitive antagonist | pA2 = 6.55 ± 0.05 | A reference antagonist used in research. |
| Compound 1e (2,N(6)-dimethyl-2'-deoxyadenosine-3',5'-bisphosphate) | P2Y1 | Full antagonist | pA2 = 7.11 ± 0.11 | 4-fold more potent than MRS2179.[7][8] |
| Novel N,N′-bis-arylurea derivatives | P2Y1 | Non-nucleotide antagonists | µM affinity | Drug-like compounds that lack a nucleotide scaffold, offering potential for improved physicochemical properties.[6] |
| EL2Vac (Vaccine) | P2Y1 | Peptide-based vaccine targeting the receptor's ligand-binding domain | Induces antibody production that inhibits platelet function | A novel immunotherapeutic approach to antithrombotic therapy.[9] |
Beyond Platelets: Targeting ADP-Ribosylation
ADP-ribosylation is a post-translational modification where ADP-ribose moieties are transferred to proteins, influencing a wide array of cellular processes, including DNA repair, gene transcription, and cell death.[10][11] Enzymes such as Poly(ADP-ribose) polymerases (PARPs) are key players in this pathway and have emerged as significant targets in cancer therapy.
Table 3: Preclinical and Clinical Data for PARP Inhibitors
| Therapeutic Agent | Target(s) | Key Preclinical Findings | Clinical Development Stage |
| Olaparib | PARP1, PARP2 | Induces synthetic lethality in BRCA1/2 deficient cancer cells.[12] | Approved for various cancers (ovarian, breast, pancreatic, prostate).[12] |
| Veliparib | PARP1, PARP2 | Potentiates the effects of DNA-damaging chemotherapy and radiation. | Investigated in combination with chemotherapy for various solid tumors. |
| Iniparib | Initially thought to be a PARP inhibitor | Showed initial promise but later studies suggested a different mechanism of action. | Development largely discontinued (B1498344) for its initial indication. |
| RBN-2397 | PARP7 | Potent and selective inhibitor with antitumor activity in preclinical models. | In clinical trials for advanced solid tumors. |
| E7449 | PARP1/2, TNKS1/2 | Dual inhibition shows antitumor activity in preclinical models.[13] | Phase 1 clinical trials have been conducted.[13] |
Visualizing the Pathways and Processes
To better understand the mechanisms of action and the experimental approaches for validating these therapeutic agents, the following diagrams illustrate the core signaling pathways and a typical validation workflow.
Caption: Overview of ADP Signaling Pathways.
Caption: Experimental Workflow for Therapeutic Agent Validation.
Detailed Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of therapeutic agent validation. Below are detailed methodologies for key assays cited in this guide.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the ability of a compound to inhibit platelet aggregation induced by ADP.
1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Draw whole blood into tubes containing 3.2% sodium citrate (B86180) (9:1 blood to anticoagulant ratio).
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
To obtain PPP, centrifuge the remaining blood at 1500 x g for 20 minutes.
2. Assay Procedure:
-
Pre-warm PRP aliquots to 37°C.
-
Calibrate the aggregometer with PPP (100% transmission) and PRP (0% transmission).
-
Add a stir bar to a cuvette containing PRP and place it in the aggregometer.
-
Add the test compound (novel therapeutic agent) or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes).
-
Initiate platelet aggregation by adding a known concentration of ADP (e.g., 5-20 µM).
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
3. Data Analysis:
-
The maximum percentage of aggregation is calculated relative to the control.
-
Dose-response curves are generated to determine the IC50 value of the test compound.
Calcium Mobilization Assay
This assay measures the ability of a compound to modulate P2Y1 receptor-mediated intracellular calcium release.
1. Cell Preparation and Dye Loading:
-
Culture cells expressing the P2Y1 receptor (e.g., HEK293 or 1321N1 cells) in a 96-well black, clear-bottom plate.
-
On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES).
-
Incubate the cells at 37°C for 45-60 minutes in the dark.
-
Wash the cells with assay buffer to remove extracellular dye.
2. Assay Procedure:
-
Place the cell plate in a fluorescence microplate reader with an automated injection system.
-
Add the test compound or vehicle control to the wells and incubate for a specified pre-treatment time.
-
Record a baseline fluorescence reading.
-
Inject an EC80 concentration of ADP to stimulate the P2Y1 receptor.
-
Continue to record the fluorescence signal to measure the change in intracellular calcium concentration.
3. Data Analysis:
-
The change in fluorescence (ΔRFU) is calculated by subtracting the baseline from the peak fluorescence.
-
Data is normalized to the control response to determine the inhibitory effect of the test compound and calculate the IC50 value.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a novel compound to its target receptor.
1. Membrane Preparation:
-
Harvest cells expressing the target receptor (e.g., P2Y12 or P2Y1).
-
Homogenize the cells in a cold lysis buffer and centrifuge to pellet the membranes.
-
Resuspend the membrane pellet in a binding buffer.
2. Competitive Binding Assay:
-
In a 96-well filter plate, combine the cell membrane preparation, a known radiolabeled ligand for the target receptor (e.g., [3H]PSB-0413 for P2Y12), and varying concentrations of the unlabeled test compound.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by vacuum filtration through the filter plate.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
3. Data Analysis:
-
Quantify the radioactivity of the bound ligand on the filters using a scintillation counter.
-
Generate a competition curve by plotting the percentage of specific binding against the concentration of the test compound.
-
Calculate the IC50 value from the competition curve and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.
PARP Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of PARP.
1. Assay Principle:
-
This assay can be performed in various formats, including ELISA-based or fluorescence-based methods. A common approach is to measure the incorporation of biotinylated NAD+ onto a histone substrate.
2. Assay Procedure (ELISA-based):
-
Coat a 96-well plate with histones.
-
Add recombinant PARP enzyme, biotinylated NAD+, and varying concentrations of the test compound.
-
Incubate to allow the PARP-mediated biotinylation of histones to occur.
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-HRP conjugate, which binds to the biotinylated histones.
-
Add a colorimetric HRP substrate and measure the absorbance.
3. Data Analysis:
-
The absorbance is proportional to the PARP activity.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
References
- 1. m.youtube.com [m.youtube.com]
- 2. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The platelet P2Y(12) receptor under normal and pathological conditions. Assessment with the radiolabeled selective antagonist [(3)H]PSB-0413 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. BioKB - Publication [biokb.lcsb.uni.lu]
- 7. Novel antagonists acting at the P2Y(1) purinergic receptor: synthesis and conformational analysis using potentiometric and nuclear magnetic resonance titration techniques. | Semantic Scholar [semanticscholar.org]
- 8. Novel antagonists acting at the P2Y(1) purinergic receptor: synthesis and conformational analysis using potentiometric and nuclear magnetic resonance titration techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison efficacy and safety of different antiplatelet or anticoagulation drugs in chronic coronary syndromes patients: A Bayesian network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Review of PARP Inhibitors in Clinical Development [jhoponline.com]
- 11. benchchem.com [benchchem.com]
- 12. A decade of clinical development of PARP inhibitors in perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to ADP Quantification Methods for Researchers and Drug Discovery Professionals
Authoritative insights into the leading methodologies for accurately measuring Adenosine Diphosphate (ADP) levels, crucial for kinase and ATPase activity assays.
In the realms of academic research, clinical diagnostics, and pharmaceutical development, the precise quantification of Adenosine Diphosphate (ADP) is paramount. As a key product of ATP hydrolysis, ADP levels serve as a direct indicator of the activity of a vast array of enzymes, including kinases and ATPases, which are critical targets in drug discovery. This guide provides an objective comparison of the most prevalent methods for quantifying ADP, supported by experimental data and detailed protocols to aid researchers in selecting the optimal assay for their specific needs.
Comparative Analysis of ADP Quantification Methods
The selection of an appropriate ADP quantification method hinges on several factors, including the required sensitivity, the experimental context (e.g., high-throughput screening), and the available instrumentation. Below is a summary of the leading techniques, with their performance metrics detailed in Table 1.
| Method | Principle | Detection | Sensitivity | Dynamic Range | Advantages | Disadvantages |
| Luminescence-Based (e.g., ADP-Glo™) | Enzymatic conversion of ADP to ATP, which is then detected by a luciferase-luciferin reaction.[1][2] | Luminescence | High (as low as 0.02 µM)[3] | Wide (0.01 µM to 1 mM ADP)[2] | High sensitivity, broad dynamic range, suitable for HTS.[1][2] | Multi-step process, potential for interference from luciferase inhibitors.[4] |
| Fluorescence Polarization (FP) (e.g., Transcreener® ADP² FP) | Competitive immunoassay where ADP produced displaces a fluorescent ADP tracer from an antibody, causing a decrease in fluorescence polarization.[5][6] | Fluorescence Polarization | High (excellent signal at low ATP conversion)[5] | Dependent on ATP concentration (0.1 µM to 1,000 µM ATP)[5] | Homogeneous "mix-and-read" format, stable signal.[5] | Requires an FP-capable plate reader, antibody concentration needs optimization. |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) (e.g., Transcreener® ADP² TR-FRET) | Competitive immunoassay where ADP displaces a tracer, disrupting FRET between a europium-labeled antibody and a far-red tracer. | TR-FRET | High | Dependent on ATP concentration (1 µM to 1,000 µM ATP)[2] | Reduced background fluorescence, high signal-to-background ratio. | Requires a TR-FRET plate reader, more complex reagent setup. |
| Fluorescence Intensity (FI) (e.g., Transcreener® ADP² FI) | Competitive immunoassay where ADP displaces a quenched fluorescent tracer from an antibody, resulting in an increase in fluorescence intensity.[7] | Fluorescence Intensity | High (Z' ≥ 0.7 at 2.5% ATP conversion with 1 µM ATP)[7] | Dependent on ATP concentration (0.1 µM to 100 µM ATP)[7] | Simple, can be used with standard fluorescence plate readers.[7] | Potential for interference from fluorescent compounds.[5] |
| Coupled Enzymatic Assay | ADP is used by pyruvate (B1213749) kinase to convert phosphoenolpyruvate (B93156) to pyruvate, which is then reduced to lactate (B86563) by lactate dehydrogenase, oxidizing NADH to NAD⁺.[8] | UV Absorbance (340 nm) | Moderate (micromolar range)[9] | Linear over a defined range of ADP concentrations. | Continuous real-time measurement, well-established method.[9] | Less sensitive than luminescence or fluorescence methods, potential for enzyme inhibition by test compounds. |
| High-Performance Liquid Chromatography (HPLC) | Separation of ADP from other nucleotides on a chromatography column followed by detection.[10] | UV Absorbance (typically 254 nm)[10] | Moderate (linear in the 0.2 to 10 µM range)[11][12] | Good linearity over a specific concentration range.[12] | Highly specific, can simultaneously quantify ATP, ADP, and AMP.[10] | Low throughput, requires specialized equipment and sample preparation.[10] |
| Colorimetric/Fluorometric Assay | ADP is converted to ATP and pyruvate. The pyruvate is then quantified using a colorimetric or fluorometric probe. | Colorimetry (570 nm) or Fluorometry (Ex/Em 535/587 nm) | Low to Moderate (> 1 µM) | Dependent on the specific kit. | Simple, uses standard plate readers. | Generally less sensitive than luminescence or FP/TR-FRET assays. |
Key Experimental Protocols
Detailed methodologies are crucial for the successful implementation of any ADP quantification assay. Below are outlined protocols for some of the most widely used methods.
Luminescence-Based ADP Assay (ADP-Glo™ Protocol)
This protocol is a two-step process designed to first eliminate residual ATP from the primary reaction and then convert the generated ADP into a luminescent signal.[1]
Materials:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Completed kinase or ATPase reaction samples in a multiwell plate
Procedure:
-
Equilibrate the ADP-Glo™ Reagent and the Kinase Detection Reagent to room temperature.
-
Add a volume of ADP-Glo™ Reagent equal to the volume of your enzymatic reaction to each well.
-
Mix the plate gently on a plate shaker.
-
Incubate the plate for 40 minutes at room temperature to ensure complete depletion of the remaining ATP.[13]
-
Add a volume of Kinase Detection Reagent to each well.
-
Mix the plate gently on a plate shaker.
-
Incubate the plate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[14]
-
Measure the luminescence using a plate-reading luminometer.
Fluorescence Polarization (FP) ADP Assay (Transcreener® ADP² FP Protocol)
This is a homogeneous, single-step assay that relies on the displacement of a fluorescent tracer from an antibody.[5]
Materials:
-
Transcreener® ADP² FP Assay Kit (containing ADP² Antibody, ADP Alexa633 Tracer, and Stop & Detect Buffer B)
-
Completed kinase or ATPase reaction samples in a multiwell plate
Procedure:
-
Prepare the 1X ADP Detection Mixture by combining the ADP² Antibody and the ADP Alexa633 Tracer in 1X Stop & Detect Buffer B. The optimal antibody concentration is dependent on the initial ATP concentration in the enzyme reaction and should be determined experimentally.[15]
-
Add a volume of the 1X ADP Detection Mixture equal to the volume of your enzymatic reaction to each well.[5]
-
Mix the plate on a plate shaker.
-
Incubate at room temperature for 1 hour.[5]
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters for Alexa Fluor 633.
Coupled Enzymatic ADP Assay (Pyruvate Kinase/Lactate Dehydrogenase)
This classic method provides a continuous, real-time measurement of ADP production by monitoring the change in NADH absorbance.[9]
Materials:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl₂)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing assay buffer, PEP, NADH, PK, and LDH.
-
Initiate the reaction by adding the ATP-utilizing enzyme of interest and its substrate.
-
Immediately place the cuvette in the spectrophotometer and begin monitoring the decrease in absorbance at 340 nm over time.
-
The rate of ADP production is proportional to the rate of decrease in A340, which reflects the oxidation of NADH.[16]
HPLC-UV Method for ADP Quantification
This method allows for the direct and simultaneous quantification of ATP, ADP, and AMP.[10]
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 3 µm particle size, 150 x 3 mm)[11]
-
Mobile phase (e.g., 50 mM potassium dihydrogen phosphate, pH 6.8)[11]
-
Perchloric acid (PCA) for sample extraction
-
Potassium carbonate (K₂CO₃) for neutralization
-
ADP, ATP, and AMP standards
Procedure:
-
Sample Preparation:
-
Quench the enzymatic reaction and extract nucleotides by adding cold perchloric acid.
-
Centrifuge to pellet precipitated proteins.
-
Neutralize the supernatant with potassium carbonate.
-
Centrifuge to remove the potassium perchlorate (B79767) precipitate.
-
-
HPLC Analysis:
-
Inject the prepared sample onto the C18 column.
-
Elute the nucleotides isocratically with the mobile phase.
-
Monitor the absorbance at 254 nm.[11]
-
Identify and quantify ADP by comparing the retention time and peak area to those of a known standard.
-
Visualizing Methodologies and Pathways
To further clarify the principles and workflows, the following diagrams have been generated.
Caption: Principles of major ADP quantification methods.
Caption: General workflow for a kinase assay using ADP detection.
Caption: Simplified signaling pathway involving kinase activity and ADP production.
References
- 1. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. bioassaysys.com [bioassaysys.com]
- 4. Comparison of Luminescence ADP Production Assay and Radiometric Scintillation Proximity Assay for Cdc7 Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blossombio.com [blossombio.com]
- 6. Characterization and Optimization of a Red-Shifted Fluorescence Polarization ADP Detection Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. tandfonline.com [tandfonline.com]
- 9. A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. content.protocols.io [content.protocols.io]
- 14. ulab360.com [ulab360.com]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. Pyruvate Kinase - Assay | Worthington Biochemical [worthington-biochem.com]
Safety Operating Guide
Safe Disposal of Adenosine 5'-diphosphate (ADP): A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of Adenosine 5'-diphosphate (ADP), tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining laboratory safety and ensuring environmental compliance.
This compound is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2][3] However, it is imperative to handle all laboratory chemicals with appropriate caution and to follow established institutional and regulatory disposal protocols.
I. Personal Protective Equipment (PPE) and Handling
Before handling ADP for disposal, ensure that appropriate personal protective equipment is worn. This includes:
-
Eye Protection: Safety glasses or goggles approved under appropriate government standards (e.g., NIOSH in the US or EN 166 in the EU).[3][4]
-
Hand Protection: Handle with gloves. Gloves should be inspected before use and disposed of properly after handling the chemical.[3][4]
-
Body Protection: A standard laboratory coat should be worn.
II. Step-by-Step Disposal Procedures
The appropriate disposal method for ADP depends on the quantity, concentration, and whether it is contaminated with other hazardous materials. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[5][6]
Step 1: Unused or Surplus ADP (Solid Form)
-
Containment: Collect the solid ADP in a suitable, closed container.[4][7] Ensure the container is clearly and accurately labeled.
-
Waste Stream: This is to be disposed of as non-hazardous chemical waste.
-
Disposal: Offer the contained surplus and non-recyclable ADP to a licensed disposal company.[4][7] Your institution's EHS department will typically manage the collection and disposal process.
Step 2: ADP Solutions (Aqueous)
-
Small, Uncontaminated Quantities: For very small, research-scale quantities of uncontaminated ADP solution, drain disposal may be permissible depending on local regulations.[8]
-
Verification: ALWAYS confirm with your institution's EHS department before proceeding with drain disposal.[5]
-
Dilution: If approved, dilute the ADP solution with a large volume of water.
-
Disposal: Slowly pour the diluted solution down the drain with a continuous flow of cold water.[8] Flush the drain with copious amounts of water for several minutes afterward.[8]
-
-
Large Quantities or Contaminated Solutions:
-
Containment: Collect the ADP solution in a designated, sealed, and properly labeled waste container.[9] The container must be compatible with the solution.
-
Waste Stream: Treat as chemical waste. If contaminated with hazardous substances, it must be managed as hazardous waste.[6][8]
-
Disposal: Arrange for collection by your institution's EHS department for disposal by an approved method.
-
Step 3: Contaminated Labware
-
Decontamination: All labware (e.g., pipette tips, tubes, glassware) that has come into contact with ADP should be decontaminated.[5]
-
Rinsing: Triple rinse glassware with a suitable solvent (e.g., water for aqueous solutions).[5]
-
Rinsate Collection: Collect the rinsate as chemical waste and dispose of it according to the procedures for ADP solutions.[5]
-
Solid Waste: Dispose of single-use plastics and other contaminated solid materials in a designated chemical waste container.[5]
III. Key Data Summary
The following table summarizes the key characteristics and recommended disposal methods for this compound.
| Characteristic | Summary | Disposal Considerations |
| Hazard Classification | Not classified as a hazardous substance or mixture according to GHS and Regulation (EC) No. 1272/2008.[1][2][3][4] | While not classified as hazardous, it should be handled with standard laboratory precautions. |
| Environmental Impact | Not considered to be persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB).[1][4] | No special environmental precautions are required, but release into the environment should be avoided.[4][10] |
| Solid Waste Disposal | Offer surplus and non-recyclable solutions to a licensed disposal company.[4][7] | Collect in a suitable, closed, and labeled container.[4] |
| Liquid Waste Disposal | Small, uncontaminated quantities may be eligible for drain disposal with EHS approval.[8] Larger volumes or contaminated solutions must be collected as chemical waste.[5] | Always consult and adhere to institutional and local regulations.[5][6] |
IV. ADP Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. carlroth.com [carlroth.com]
- 2. carlroth.com [carlroth.com]
- 3. chronolog.com [chronolog.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. benchchem.com [benchchem.com]
- 6. pfw.edu [pfw.edu]
- 7. chemicalbook.com [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. labogens.com [labogens.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
